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  • Product: 2-(4-Aminopyrimidin-2-yl)propan-2-ol
  • CAS: 1434053-14-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS 1434053-14-1) in Advanced Drug Discovery

Executive Summary The compound 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS 1434053-14-1) is a highly privileged, low-molecular-weight heterocyclic building block utilized extensively in modern medicinal chemistry. As a fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS 1434053-14-1) is a highly privileged, low-molecular-weight heterocyclic building block utilized extensively in modern medicinal chemistry. As a functionalized 4-aminopyrimidine derivative, it serves as a core bioisostere for adenine, making it a critical scaffold in the design of ATP-competitive kinase inhibitors[1]. The strategic incorporation of a 2-hydroxyisopropyl moiety at the C2 position provides a unique combination of steric shielding, metabolic stability, and solvent-channel hydrogen bonding. This whitepaper details the physicochemical properties, pharmacophore logic, and self-validating synthetic methodologies required to effectively deploy this intermediate in drug development workflows, such as the synthesis of MAP4K1, KIF18A, and mutant EGFR inhibitors[1][2][3].

Chemical Identity & Quantitative Data

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in downstream cross-coupling reactions and its ultimate impact on the pharmacokinetic profile of the lead drug candidate.

PropertyValue
Chemical Name 2-(4-Aminopyrimidin-2-yl)propan-2-ol
CAS Registry Number 1434053-14-1[4]
Molecular Formula C7H11N3O[4]
Molecular Weight 153.18 g/mol [4]
MDL Number MFCD28128943[5]
Purity (Commercial Standard) ≥ 98%[4]
Precursor CAS 71470-40-1 (Methyl 4-aminopyrimidine-2-carboxylate)
Hydrogen Bond Donors 2 (Exocyclic -NH2, Tertiary -OH)
Hydrogen Bond Acceptors 4 (N1, N3, -NH2, -OH)

Pharmacophore Logic & Mechanistic Role

The selection of 2-(4-Aminopyrimidin-2-yl)propan-2-ol over a simple pyrimidine core is driven by precise structure-activity relationship (SAR) requirements in kinase inhibitor design.

  • Kinase Hinge Anchoring: The 4-aminopyrimidine core acts as a rigid anchor. The endocyclic nitrogen (N1 or N3) and the exocyclic C4-amine form a critical hydrogen bond acceptor-donor pair that interacts directly with the backbone amides of the kinase hinge region[1].

  • Steric Shielding & Metabolic Stability: The gem-dimethyl groups of the 2-hydroxyisopropyl moiety provide significant steric bulk. This restricts the rotation of adjacent functional groups, locking the molecule into a bioactive conformation. Furthermore, this bulk physically shields the C2 position from metabolic oxidation (e.g., by Aldehyde Oxidase), thereby extending the compound's half-life in vivo.

  • Solvent Channel Exploitation: The tertiary hydroxyl group (-OH) is highly polar. When bound to the kinase hinge, the C2 position typically projects outward toward the solvent-exposed ribose pocket. The hydroxyl group forms favorable hydrogen bonds with structural water molecules, dramatically improving both target affinity and the aqueous solubility of the final drug[3].

PharmacophoreLogic Core 4-Aminopyrimidine Core Hinge Kinase Hinge Region (H-Bonding via N & NH2) Core->Hinge Anchors to Subst 2-Hydroxyisopropyl Group Core->Subst C2 Substitution Ribose Ribose Pocket / Solvent Channel (H-Bonding via OH) Subst->Ribose Occupies Metab Metabolic Stability (Steric Shielding of C2) Subst->Metab Enhances

Fig 1. Pharmacophore logic of the 1434053-14-1 scaffold in kinase inhibitors.

Synthesis Methodology: A Self-Validating Protocol

The standard synthesis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol utilizes a Grignard addition to Methyl 4-aminopyrimidine-2-carboxylate (CAS 71470-40-1)[2]. The following protocol is engineered with built-in causal logic to ensure high yield and prevent byproduct formation.

Materials Required
  • Starting Material: Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq)

  • Reagent: Methylmagnesium bromide (MeMgBr, 3.0 M in THF, 5.0 eq)[2]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Protocol
  • System Preparation: Flame-dry a multi-neck round-bottom flask under an inert Argon atmosphere. Dissolve the starting material in anhydrous THF to achieve a 0.1 M concentration.

    • Causality: THF is selected over diethyl ether because it provides superior solvation for the highly polar pyrimidine ester and coordinates strongly with the magnesium center, stabilizing the transition state during nucleophilic addition.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The Grignard addition is highly exothermic. Strict thermal control at 0 °C prevents the uncontrolled boiling of THF and suppresses off-target nucleophilic attack on the electron-deficient pyrimidine ring.

  • Reagent Addition: Add MeMgBr (5.0 eq) dropwise over 30–45 minutes[2].

    • Causality: A massive excess (5.0 eq) of MeMgBr is mandatory. The primary amine (-NH₂) is acidic and will rapidly deprotonate, consuming the first 1–2 equivalents to form an unreactive magnesium amide salt. The remaining equivalents are required to attack the ester carbonyl, form the intermediate ketone, and subsequently attack the ketone to yield the tertiary alkoxide.

  • Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–12 hours. Validate completion via LC-MS or TLC (DCM:MeOH 9:1) until the ester mass is fully consumed.

  • Self-Validating Quench (Critical Step): Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl.

    • Causality: This is a self-validating safety mechanism. NH₄Cl provides a buffered, mild proton source to neutralize the alkoxide and amide salts. Utilizing a strong acid (e.g., HCl) would protonate the newly formed tertiary alcohol, triggering rapid E1 dehydration to form an undesirable isopropenyl byproduct.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure solid[4].

SynthesisWorkflow A Methyl 4-aminopyrimidine- 2-carboxylate (CAS 71470-40-1) C Magnesium Alkoxide Intermediate A->C B MeMgBr (5.0 eq) THF, 0°C to RT B->C D Sat. NH4Cl Quench (Prevents Dehydration) C->D E 2-(4-Aminopyrimidin-2-yl) propan-2-ol (CAS 1434053-14-1) D->E

Fig 2. Grignard synthesis workflow of 2-(4-Aminopyrimidin-2-yl)propan-2-ol.

Downstream Functionalization Workflows

Once synthesized, 2-(4-Aminopyrimidin-2-yl)propan-2-ol acts as a versatile hub for divergent synthesis in lead optimization. The molecule presents two primary vectors for functionalization:

  • C5 Electrophilic Aromatic Substitution: The pyrimidine ring is activated by the electron-donating C4-amine. Treatment with N-Bromosuccinimide (NBS) in DMF regioselectively yields the 5-bromo derivative. This intermediate is primed for Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to build the extended kinase inhibitor core[2].

  • C4 Amine Derivatization: The exocyclic amine can be functionalized via Buchwald-Hartwig amination or direct acylation to target specific allosteric pockets, a strategy heavily utilized in the development of KIF18A inhibitors[3].

DownstreamWorkflow Start Compound 1434053-14-1 Hal C5 Halogenation (NBS, DMF) Start->Hal Activation Cross Suzuki Coupling (Pd Catalyst, Boronic Acid) Hal->Cross Arylation Lead Kinase Inhibitor Lead Compound Cross->Lead Optimization

Fig 3. Downstream functionalization workflow for kinase inhibitor development.

References

  • [4] Appretech Scientific Limited, 2-(4-Aminopyrimidin-2-yl)propan-2-ol, appretech.com. 4

  • [5] Key Organics, 1434053-14-1 | MFCD28128943 | C7H11N3O, keyorganics.net.5

  • [1] WIPO, WO2021133809A1 - Inhibitors of mutant forms of egfr, Google Patents. 1

  • [2] WIPO, WO2021146370A1 - Map4k1 inhibitors, Google Patents. 2

  • [3] USPTO, US20200239441A1 - Kif18a inhibitors, Google Patents. 3

  • Sigma-Aldrich, METHYL 4-AMINOPYRIMIDINE-2-CARBOXYLATE | 71470-40-1, sigmaaldrich.com.

Sources

Exploratory

Physicochemical properties of 2-(4-Aminopyrimidin-2-yl)propan-2-ol

An in-depth technical analysis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol , designed for medicinal chemists, structural biologists, and drug development professionals. Executive Overview In the landscape of targeted oncolog...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol , designed for medicinal chemists, structural biologists, and drug development professionals.

Executive Overview

In the landscape of targeted oncology and kinase inhibitor design, the selection of an optimal hinge-binding scaffold is the foundational step in drug discovery. 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) represents a highly specialized, rationally designed building block[1]. It merges the privileged 4-aminopyrimidine pharmacophore—a well-documented kinase hinge binder[2]—with a sterically bulky, polar 2-hydroxypropan-2-yl (isopropanol) group.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a strategic tool. The unsubstituted pyrimidine core often suffers from poor aqueous solubility and rapid oxidative metabolism. By introducing the tertiary alcohol moiety, we engineer a hydrophilic, solvent-exposed vector that improves the physicochemical profile while preserving the critical bidentate hydrogen-bonding capacity required for target engagement.

Molecular Architecture & Physicochemical Matrix

Before integrating this building block into a synthetic pipeline, it is critical to establish its baseline physicochemical parameters. The following table synthesizes the quantitative data governing its behavior in aqueous and lipid environments.

PropertyValueSource / Mechanistic Rationale
CAS Number 1434053-14-11[1]
Molecular Formula C7H11N3O1[1]
Molecular Weight 153.18 g/mol 1[1]
pKa (Conjugate Acid) ~5.71Extrapolated from the 4-aminopyrimidine core[3].
Topological PSA 66.4 ŲCalculated based on N1/N3, -NH2, and -OH contributions.
H-Bond Donors 3Primary amine (-NH2) and Tertiary alcohol (-OH).
H-Bond Acceptors 4Pyrimidine N1/N3, Amine N, and Alcohol O.

Mechanistic Rationale: The Hinge-Binding Paradigm

The utility of this molecule is dictated by the precise spatial arrangement of its functional groups. The 4-aminopyrimidine core is a cornerstone in modern targeted therapeutics, acting as a Type I or Type II kinase inhibitor hinge-binding motif.

Causality of the Pharmacophore:

  • Kinase Engagement: The N1 (or N3) pyrimidine nitrogen acts as a hydrogen bond acceptor, while the exocyclic 4-amino group acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the adenine ring of ATP, a mechanism extensively validated in targets like 2[2],4[4], and5[5].

  • The Isopropanol Vector: Unsubstituted pyrimidines are highly susceptible to CYP450-mediated oxidation at the C2 position. By installing the 2-hydroxypropan-2-yl group, we achieve two goals: we sterically block metabolic liability, and we project a polar hydroxyl group directly into the solvent channel (or ribose pocket), thereby drastically improving the thermodynamic solubility of the final drug candidate.

Pharmacophore cluster_molecule 2-(4-Aminopyrimidin-2-yl)propan-2-ol N_amino 4-Amino Group (H-Bond Donor) Hinge Kinase Hinge Region (e.g., Cys532, Leu932) N_amino->Hinge Donates to Carbonyl N_pyrim Pyrimidine N1/N3 (H-Bond Acceptor) N_pyrim->Hinge Accepts from Amide NH G_iso 2-Propan-2-ol Group (Steric / Polar Vector) Solvent Solvent Channel (Aqueous Interface) G_iso->Solvent Enhances Solubility & Prevents C2 Oxidation

Figure 1: Pharmacophore logic mapping the bidentate hinge interaction and solvent-channel projection.

Validated Experimental Methodologies

To ensure structural integrity and predict in vivo behavior, rigorous physicochemical profiling is required. The following protocols are designed as self-validating systems, ensuring that artifacts (such as supersaturation or electrode drift) do not compromise the data.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask LC-MS/MS)

Causality: Kinetic solubility assays (via DMSO spiking) frequently overestimate solubility due to metastable supersaturation. To determine the true developability of derivatives utilizing this building block, thermodynamic equilibrium must be established.

  • Preparation: Add 2 mg of the solid compound to 1 mL of 50 mM Phosphate Buffer (pH 7.4) in a glass vial.

  • Equilibration: Incubate the suspension at 37°C for 24 hours using an orbital shaker at 300 RPM.

  • Phase Separation: Centrifuge the sample at 14,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate into the linear dynamic range and quantify via LC-MS/MS against a 6-point standard calibration curve.

  • Self-Validation Checkpoint: Incorporate a dual-time-point sampling strategy (24h and 48h). A variance of <5% between these time points confirms that true thermodynamic equilibrium has been reached. Furthermore, analyze the remaining solid residue via Powder X-Ray Diffraction (pXRD) to ensure no polymorphic transformation occurred during the assay.

Protocol B: Potentiometric pKa Determination (Co-Solvent Extrapolation)

Causality: The basicity of the pyrimidine nitrogen (estimated pKa ~5.71 based on the 3[3]) dictates the ionization state at physiological pH, directly impacting membrane permeability. Because advanced derivatives may have limited aqueous solubility, a co-solvent extrapolation method is required.

  • Solvent Preparation: Prepare a 1 mM solution of the compound in varying methanol/water ratios (e.g., 20%, 30%, 40%, and 50% MeOH by volume).

  • Titration: Perform automated acid-base potentiometric titration using standardized 0.1 M HCl and 0.1 M KOH under a continuous argon purge to prevent CO2 absorption.

  • Data Plotting: Record the apparent pKa (psKa) at each co-solvent ratio.

  • Extrapolation: Plot the psKa values against the dielectric constant of the solvent mixtures using a Yasuda-Shedlovsky plot. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.

  • Self-Validation Checkpoint: The system must be calibrated using a Gran plot to ensure the absence of carbonate contamination in the titrant. Concurrently titrate a reference standard (e.g., labetalol). If the reference pKa deviates by >0.05 units from established literature values, the run is systematically invalidated.

Workflow Start Compound Preparation (Solid & DMSO Stock) Sol Thermodynamic Solubility Shake-Flask (pH 7.4) Start->Sol Excess Solid in Buffer pKa Potentiometric Titration Co-Solvent Extrapolation Start->pKa Methanol/Water Gradients LCMS LC-MS/MS Quantification (Internal Standard Validated) Sol->LCMS 24h Equilibrium Yasuda Yasuda-Shedlovsky Plot (Aqueous pKa Derivation) pKa->Yasuda Acid/Base Titration Data Physicochemical Profiling Data Synthesis LCMS->Data Yasuda->Data

Figure 2: Self-validating high-throughput physicochemical screening workflow.

References

  • [1] Appretech Scientific Limited. "2-(4-Aminopyrimidin-2-yl)propan-2-ol". Appretech. URL:

  • [2] Journal of Medicinal Chemistry. "Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties". ACS Publications. URL:

  • [3] ChemicalBook. "4-Aminopyrimidine CAS#: 591-54-8". ChemicalBook. URL:

  • [4] Future Medicinal Chemistry. "Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders". PubMed. URL:

  • [5] Pharmaceutics. "Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review". MDPI. URL:

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Aminopyrimidin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-(4-aminopyrimidin-2-yl)propan-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-(4-aminopyrimidin-2-yl)propan-2-ol, a heterocyclic compound of interest in medicinal chemistry. The guide delineates a multi-faceted approach, integrating synthetic chemistry, spectroscopic analysis, crystallographic techniques, and computational modeling to elucidate the three-dimensional architecture and dynamic behavior of this molecule. By presenting detailed experimental protocols and theoretical frameworks, this document aims to equip researchers with the necessary tools to investigate this and similar small molecules, thereby facilitating structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of Molecular Conformation in Drug Discovery

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. The ability of a molecule to adopt a specific conformation, often referred to as the "bioactive conformation," is paramount for its interaction with a biological target. Understanding the conformational landscape of a potential drug candidate is therefore a critical aspect of modern drug discovery. This guide focuses on 2-(4-aminopyrimidin-2-yl)propan-2-ol, a molecule featuring a key 4-aminopyrimidine scaffold, which is a prevalent motif in a variety of biologically active compounds. Elucidating its structural and conformational properties can provide invaluable insights for the design of novel therapeutics.

Molecular Structure of 2-(4-Aminopyrimidin-2-yl)propan-2-ol

The foundational step in conformational analysis is the unambiguous determination of the molecule's covalent structure.

Synthesis and Purification

A reliable synthesis is the prerequisite for all subsequent structural and conformational studies. A proposed synthetic route for 2-(4-aminopyrimidin-2-yl)propan-2-ol is outlined below, based on established methods for the synthesis of 2-substituted 4-aminopyrimidines.[1][2][3][4]

Proposed Synthesis Workflow:

cluster_0 Synthesis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol 2-cyanoguanidine 2-Cyanoguanidine intermediate Cyclization & Condensation 2-cyanoguanidine->intermediate acetone Acetone acetone->intermediate product 2-(4-Aminopyrimidin-2-yl)propan-2-ol intermediate->product Base catalyst (e.g., NaOEt) purification Purification (Chromatography/Recrystallization) product->purification characterization Structural Characterization (NMR, MS) purification->characterization

Caption: Proposed synthesis workflow for 2-(4-aminopyrimidin-2-yl)propan-2-ol.

Experimental Protocol: Synthesis

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add 2-cyanoguanidine followed by the dropwise addition of acetone at room temperature.

  • Reaction: Stir the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(4-aminopyrimidin-2-yl)propan-2-ol.

Structural Elucidation

The synthesized compound's identity and purity must be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons, the amino group protons, and the methyl protons of the propan-2-ol group.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring and the propan-2-ol substituent.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₇H₁₁N₃O (153.18 g/mol ).
FT-IR Characteristic absorption bands for N-H stretching (amino group), C-N stretching, and O-H stretching (hydroxyl group).

Conformational Analysis: A Dual Approach

The conformational preferences of 2-(4-aminopyrimidin-2-yl)propan-2-ol can be investigated through a combination of experimental and computational methods. The key rotatable bond is the C2-C(propan-2-ol) single bond, and the orientation of the propan-2-ol group relative to the pyrimidine ring will define the dominant conformations.

Experimental Conformational Analysis: Unveiling the Solid-State and Solution Structures

3.1.1. Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[5][6][7][8][9] This technique is invaluable for determining bond lengths, bond angles, and the preferred conformation in the solid phase.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of 2-(4-aminopyrimidin-2-yl)propan-2-ol suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[7] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

3.1.2. NMR Spectroscopy: Probing Conformations in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[10][11][12][13][14][15]

Key NMR Experiments for Conformational Analysis:

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments provide information about through-space proximity between protons. For 2-(4-aminopyrimidin-2-yl)propan-2-ol, NOEs between the protons of the propan-2-ol group and the protons on the pyrimidine ring can reveal the preferred orientation of the substituent.

  • Measurement of Coupling Constants (J-coupling): While less informative for the key rotatable bond in this specific molecule due to the lack of vicinal protons, analysis of long-range coupling constants could potentially provide some conformational insights.

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the conformational equilibrium.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve a high-purity sample of 2-(4-aminopyrimidin-2-yl)propan-2-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • 1D and 2D NMR Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra for signal assignment. Perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY.

  • Data Analysis: Analyze the NOESY/ROESY spectra to identify key through-space correlations. Quantify the NOE intensities to estimate inter-proton distances, which can then be used as constraints in computational modeling.

Computational Conformational Analysis: Mapping the Energy Landscape

Computational chemistry provides a powerful means to explore the conformational space of a molecule and to calculate the relative energies of different conformers.[16][17][18]

Computational Workflow:

cluster_1 Computational Conformational Analysis start Initial 3D Structure Generation scan Conformational Search (e.g., Torsional Scan) start->scan geom_opt Geometry Optimization of Conformers (DFT) scan->geom_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) geom_opt->energy_calc analysis Analysis of Results (Relative Energies, Population Analysis) energy_calc->analysis end Conformational Energy Landscape analysis->end

Caption: A typical workflow for computational conformational analysis.

Theoretical Protocol: Quantum Chemical Calculations

  • Initial Structure Generation: Generate an initial 3D structure of 2-(4-aminopyrimidin-2-yl)propan-2-ol using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. A common approach is to perform a torsional scan around the C2-C(propan-2-ol) bond.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

  • Energy Calculations: For the optimized geometries, perform single-point energy calculations at a higher level of theory (e.g., a larger basis set or a more accurate method) to obtain more reliable relative energies.

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to predict the relative abundance of each conformation in the gas phase or in solution (with the inclusion of a solvent model).

Integrated Structural and Conformational Model

By combining the data from X-ray crystallography, NMR spectroscopy, and computational modeling, a comprehensive understanding of the structural and conformational properties of 2-(4-aminopyrimidin-2-yl)propan-2-ol can be achieved.

  • The crystal structure provides a static picture of the molecule in the solid state, which can serve as a validation for the computational methods.

  • NMR data reveals the average conformation and dynamic behavior in solution.

  • Computational modeling provides a detailed energy landscape and allows for the rationalization of the experimentally observed conformational preferences in terms of steric and electronic effects.

Conclusion

The in-depth analysis of the molecular structure and conformation of 2-(4-aminopyrimidin-2-yl)propan-2-ol, as outlined in this guide, is a critical step in understanding its potential as a pharmacologically active agent. The synergistic use of synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling provides a robust framework for elucidating the three-dimensional properties of this and other small molecules. These insights are fundamental for guiding lead optimization and the design of next-generation therapeutics with improved potency and selectivity.

References

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3-11.
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85-92.
  • Rittner, R. (n.d.).
  • Tormena, C. F. (2016).
  • Schrödinger. (n.d.).
  • Appretech Scientific Limited. (n.d.). 2-(4-Aminopyrimidin-2-yl)propan-2-ol.
  • Balazs, Y. S., & Arkin, M. R. (n.d.).
  • ResearchGate. (2025). NMR spectroscopy of small molecules in solution.
  • ChemicalBook. (n.d.). 2-(4-aminopyridin-2-yl)propan-2-ol.
  • Gonnella, N. C. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • arXiv.org. (n.d.).
  • MDPI. (2022). An Efficient Approach to Large-Scale Ab Initio Conformational Energy Profiles of Small Molecules.
  • Rasayan J. Chem. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES.
  • BLDpharm. (n.d.). 1434053-14-1|2-(4-Aminopyrimidin-2-yl)propan-2-ol.
  • RSC Publishing. (n.d.).
  • Journal of Chemical Theory and Computation. (2021).
  • AZoLifeSciences. (2023).
  • Wikipedia. (n.d.). X-ray crystallography.
  • Sigma-Aldrich. (n.d.). 4-aminopyrimidin-2-ol.
  • ResearchGate. (n.d.).
  • Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Sigma-Aldrich. (n.d.). 2-(2-aminopyridin-4-yl)propan-2-ol.

Sources

Exploratory

Predictive NMR Profiling and Structural Validation of 2-(4-Aminopyrimidin-2-yl)propan-2-ol

Executive Summary In modern drug development, aminopyrimidine derivatives frequently serve as privileged pharmacophores, particularly in the design of kinase inhibitors. The compound 2-(4-Aminopyrimidin-2-yl)propan-2-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, aminopyrimidine derivatives frequently serve as privileged pharmacophores, particularly in the design of kinase inhibitors. The compound 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1)[1] integrates a polar, hydrogen-bonding amino group with a sterically demanding, hydrophilic isopropanol moiety. For researchers synthesizing this molecule, unambiguous structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to confirm regioselectivity (e.g., distinguishing C2 vs. C4 substitution) and assess purity. This whitepaper provides a comprehensive, causality-driven guide to the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside a field-proven, self-validating experimental protocol.

Structural Deconstruction & Mechanistic Causality

The NMR spectral profile of 2-(4-Aminopyrimidin-2-yl)propan-2-ol is governed by three distinct electronic environments:

  • The C4-Amino Group (+M Effect): The primary amine acts as a strong π -donor. Through resonance (+M effect), it pushes electron density into the pyrimidine ring, localizing heavily at the ortho (C5) and para (N1) positions. This excess electron density dramatically shields the C5 carbon and its attached proton, shifting them significantly upfield[2].

  • The Pyrimidine Ring Nitrogens (-I Effect): The electronegative N1 and N3 atoms exert a strong inductive withdrawing effect (-I). The C6 position, being adjacent to N1 and lacking direct resonance shielding from the amino group, is highly deshielded[2]. The C2 position experiences a compounded -I effect from both flanking nitrogens.

  • The C2-Isopropanol Group: The attachment of a 2-hydroxypropan-2-yl group at C2 introduces an oxygen-bearing quaternary carbon. The electronegativity of the hydroxyl oxygen further deshields the adjacent aliphatic carbon, while the two methyl groups remain relatively shielded in the aliphatic region.

NMR_Causality Struct 2-(4-Aminopyrimidin-2-yl) propan-2-ol NH2_Effect C4-Amino Group (+M Electron Donation) Struct->NH2_Effect Ring_Effect Pyrimidine Ring (-I Inductive Effect) Struct->Ring_Effect Alkyl_Effect C2-Isopropanol Group (Aliphatic Shielding) Struct->Alkyl_Effect Shift_C5 Shielded C5 / H5 (δC ~104, δH ~6.3) NH2_Effect->Shift_C5 Ortho/Para Shielding Shift_C6 Deshielded C6 / H6 (δC ~155, δH ~8.1) Ring_Effect->Shift_C6 Nitrogen Deshielding Shift_Alkyl Aliphatic Resonances (δC ~29/73, δH ~1.4) Alkyl_Effect->Shift_Alkyl sp3 Hybridization

Figure 1: Electronic causality of NMR chemical shifts in 2-(4-Aminopyrimidin-2-yl)propan-2-ol.

Predicted ¹H and ¹³C NMR Shifts

The following tables summarize the predicted chemical shifts for 2-(4-Aminopyrimidin-2-yl)propan-2-ol. Values are calibrated for Dimethyl Sulfoxide-d6 (DMSO-d6), which is the optimal solvent for polar aminopyrimidines to prevent line broadening caused by aggregation.

Table 1: Predicted ¹H NMR Shifts (400-600 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment
-CH₃ (Isopropanol) 1.40 - 1.45Singlet (s)6HEquivalent methyl groups on the aliphatic quaternary carbon.
-OH 5.00 - 5.20Broad Singlet (br s)1HExchangeable hydroxyl proton; deshielded by oxygen electronegativity.
H-5 (Pyrimidine) 6.20 - 6.40Doublet (d), J ≈ 5.8 Hz1HStrongly shielded by the +M effect of the adjacent C4-amino group[3].
-NH₂ 6.50 - 6.80Broad Singlet (br s)2HExchangeable amino protons; broadened due to quadrupolar relaxation of Nitrogen-14.
H-6 (Pyrimidine) 8.00 - 8.20Doublet (d), J ≈ 5.8 Hz1HDeshielded by the -I effect of the adjacent N1 atom[2].
Table 2: Predicted ¹³C NMR Shifts (100-150 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeCausality / Assignment
-CH₃ (Isopropanol) 29.0 - 30.0Primary (CH₃)Aliphatic carbons, slightly deshielded by the adjacent C-OH group.
C-OH (Isopropanol) 73.0 - 74.5Quaternary (C)Strongly deshielded by the directly attached electronegative oxygen.
C-5 (Pyrimidine) 103.0 - 105.0Tertiary (CH)Highly shielded by the resonance (+M) electron donation from the C4-NH₂ group[2].
C-6 (Pyrimidine) 155.0 - 157.0Tertiary (CH)Deshielded by the adjacent N1 atom within the aromatic ring.
C-4 (Pyrimidine) 163.0 - 165.0Quaternary (C)Deshielded by the attached electronegative amino group and ring nitrogens.
C-2 (Pyrimidine) 173.0 - 175.0Quaternary (C)Maximum deshielding due to attachment to N1, N3, and the oxygen-bearing isopropanol group.

Experimental Protocol for NMR Validation

To ensure high-fidelity spectral acquisition, the following self-validating protocol must be strictly adhered to. Poor sample preparation is the leading cause of line broadening and loss of multiplicity resolution in heterocyclic NMR.

Step-by-Step Methodology:

  • Sample Concentration: Weigh exactly 2.0 to 5.0 mg of the synthesized compound. For ¹H NMR, this ensures an optimal concentration range (approx. 0.5-1.0 mM) that balances signal-to-noise ratio with the prevention of solute aggregation[4].

  • Solvent Selection: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[2]. DMSO-d6 is mandatory over CDCl₃ to fully solubilize the polar amino and hydroxyl moieties.

  • Particulate Filtration: Pass the dissolved sample through a tightly packed glass wool plug housed in a Pasteur pipette directly into a premium 5 mm NMR tube. Causality: Solid particulates distort magnetic field homogeneity, leading to uncorrectable line broadening[4].

  • Acquisition Parameters (¹H NMR):

    • Spectrometer Frequency: 400-600 MHz.

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds[2].

  • Acquisition Parameters (¹³C NMR):

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Number of Scans (NS): 512 to 1024 (compensating for the 1.1% natural abundance of ¹³C).

    • Relaxation Delay (D1): 2.0 seconds[2].

  • Self-Validation Check: Before integrating the analyte peaks, verify the residual solvent peaks. The DMSO-d6 residual proton signal must appear as a sharp quintet at exactly δ 2.50 ppm, and the carbon signal as a septet at δ 39.52 ppm[3]. Next, verify structural integrity by ensuring the integration ratio of the highly shielded H-5 doublet (1H) to the aliphatic methyl singlet (6H) is exactly 1:6.

References

  • Appretech Scientific Limited. "2-(4-Aminopyrimidin-2-yl)propan-2-ol". Appretech.
  • Wilhelm, J., et al. "Kinetic and structural characterization of the self-labeling protein tags HaloTag7, SNAP-tag and CLIP-tag". Max Planck Institute for Medical Research / Semantic Scholar.
  • Organomation. "NMR Sample Preparation: The Complete Guide". Organomation.
  • BenchChem. "A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives". BenchChem.

Sources

Foundational

An In-depth Technical Guide to the Biological Targets of Aminopyrimidine Derivatives

Preamble: The Aminopyrimidine Scaffold as a Cornerstone of Modern Drug Discovery The 2-aminopyrimidine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1] Its remarkable versatilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Aminopyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The 2-aminopyrimidine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1] Its remarkable versatility arises from its ability to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pockets of a vast number of protein kinases.[2][3] This bioisosteric relationship has established aminopyrimidine derivatives as a dominant class of kinase inhibitors in oncology and inflammation.[1][3] However, the therapeutic potential of this scaffold extends far beyond kinase inhibition. Its unique electronic and structural properties enable interactions with a diverse array of enzymes, receptors, and other proteins, making it a fertile ground for the development of novel therapeutics for a wide spectrum of human diseases.[4][5]

This guide provides a comprehensive exploration of the key biological targets of aminopyrimidine derivatives. We will delve into the molecular mechanisms of action, present quantitative data on inhibitor potency, and provide detailed, field-proven experimental protocols for target validation. The narrative is structured to not only inform but also to empower researchers in their own drug discovery efforts, explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Part 1: The Kinome - The Primary Domain of Aminopyrimidine Action

The dysregulation of protein kinases is a fundamental driver of many cancers and inflammatory diseases, making them a prime target for therapeutic intervention.[2][3] Aminopyrimidine derivatives have been exceptionally successful in this arena due to their ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[6]

Receptor Tyrosine Kinases (RTKs)
  • Epidermal Growth Factor Receptor (EGFR): Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[2] Aminopyrimidine-based inhibitors have been developed to target both wild-type and mutated forms of EGFR, effectively blocking downstream signaling pathways that control cell proliferation and survival.[1]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): As key regulators of angiogenesis, VEGFRs are critical targets for inhibiting tumor growth and metastasis. Aminopyrimidine derivatives have been successfully developed as potent VEGFR inhibitors.[1][3]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Selective inhibition of FGFR4 is a promising strategy for cancers with dysregulated FGFR4 signaling, such as certain breast cancers and hepatocellular carcinomas.[7] A series of 2-aminopyrimidine derivatives were designed as highly selective FGFR4 inhibitors, with some compounds showing low nanomolar potency and excellent selectivity over other FGFR family members.[7]

  • The TAM Family (Tyro3, Axl, Mer): This family of RTKs is implicated in cancer progression and immune evasion. Aminopyrimidine scaffolds have been used as a basis to develop inhibitors targeting these kinases, with some analogs showing high potency and selectivity for Axl and Mer.[8][9]

  • AXL Tyrosine Kinase: AXL kinase is associated with cancer progression, metastasis, and drug resistance.[10] Aminopyrimidine derivatives have been computationally designed and evaluated as potential inhibitors of AXL kinase to develop new anticancer agents.[10]

Diagram 1: Simplified EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Autophosphorylation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR ATP-Competitive Inhibition

Caption: Inhibition of EGFR by an aminopyrimidine derivative prevents downstream signaling.

Non-Receptor Tyrosine Kinases
  • Lymphocyte-specific Kinase (Lck): As a crucial mediator of T-cell activation, Lck is a therapeutic target for autoimmune and inflammatory diseases. Potent and selective aminopyrimidine amides have been developed that inhibit Lck and subsequent T-cell activation.[2]

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) is central to cytokine signaling via the JAK-STAT pathway. Dysregulation is implicated in autoimmune disorders and myeloproliferative neoplasms.[2] Aminopyrimidine inhibitors can effectively block this pathway.

Serine/Threonine Kinases
  • Aurora and Polo-like Kinases (AURK & PLK): These kinases are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.[6] Many clinical candidates targeting AURK and PLK are based on 2-aminopyrimidine or 2,4-diaminopyrimidine scaffolds.[6][11]

  • Cyclin-Dependent Kinases (CDKs): CDKs are fundamental to cell cycle progression. Aminopyrimidine-based CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[1]

  • IKK-2 (IκB Kinase 2): IKK-2 is a critical kinase in the NF-κB signaling pathway, which regulates inflammation and cell proliferation.[12] Aminopyrimidine derivatives have been identified as potent and selective inhibitors of IKK-2.[1][12]

Table 1: Representative Aminopyrimidine Inhibitory Activity (IC₅₀)

Compound Class Target Kinase IC₅₀ (µM) Reference
Piperidinyl Aminopyrimidine IKK-2 1.30 [12]
Aminopyrimidine Amide Lck 0.004 [13]
2-Aminopyrimidine FGFR4 0.0026 [7]
Alisertib (Aminopyrimidine) AURKA 0.0012 [6]
Barasertib (Aminopyrimidine) AURKB 0.00037 [6]
BI2536 (Pyrimidine) PLK1 0.00083 [6]
Aminopyrimidine-2,4-dione BRD4 0.029 [11][14]
Aminopyrimidine-2,4-dione PLK1 0.094 [11][14]
Amino-2-thiopyrimidine-4-one BRD4 0.042 [11][14]

| Amino-2-thiopyrimidine-4-one | PLK1 | 0.020 |[11][14] |

Part 2: Expanding Horizons - Non-Kinase and Novel Protein Targets

The structural versatility of the aminopyrimidine core allows it to engage with a growing list of biological targets beyond the kinome.

Non-Kinase Enzymes
  • β-Glucuronidase: Increased activity of this enzyme is associated with conditions like colon cancer.[15] Certain aminopyrimidine derivatives have shown significant inhibitory activity against both bacterial and human isoforms of β-glucuronidase.[1][15]

  • Urease: This enzyme is a virulence factor for bacteria like Helicobacter pylori. Aminopyrimidine derivatives have been identified with potent urease inhibitory activity, demonstrating their potential as antimicrobial agents.[16]

Receptors and Other Protein Classes
  • Bromodomain-containing protein 4 (BRD4): As an epigenetic "reader," BRD4 plays a key role in controlling gene expression, including oncogenes.[11][14] Novel aminopyrimidine derivatives have been developed as dual-target inhibitors of BRD4 and PLK1, a synergistic approach to cancer therapy.[11][14]

  • Galanin Receptor 2 (GalR2): Modulating galanin receptors is a potential therapeutic strategy for seizures and epilepsy. A series of 2,4,6-triaminopyrimidine derivatives were found to have sub-micromolar binding affinity for GalR2.[17]

  • Histamine H4 Receptor: This receptor is involved in inflammatory and allergic responses. 2-aminopyrimidine compounds have been developed as potent modulators of the H4 receptor for treating conditions like asthma and pruritis.[18]

  • Aryl Hydrocarbon Receptor (AhR): Aminopyrimidine derivatives have been patented for their use as modulators of the Aryl Hydrocarbon Receptor, indicating their potential in immunology and toxicology.[19]

Part 3: The Methodological Core - Target Identification and Validation Workflows

Identifying and validating the biological target of a compound is paramount in drug discovery. A multi-faceted approach, combining biochemical, cellular, and biophysical methods, is required to build a robust understanding of a compound's mechanism of action.

Initial Screening and Biochemical Potency

The first step is often a high-throughput screen (HTS) to identify initial "hits".[20] Once a hit is identified, its potency against the purified target protein must be determined.

Diagram 2: General Workflow for Target Validation

Workflow cluster_biochem Biochemical & Biophysical Validation cluster_cell Cellular & Physiological Validation HTS High-Throughput Screen (HTS) Biochem Biochemical Potency Assay (e.g., HTRF, IC₅₀ determination) HTS->Biochem Hit Identification Biophys Biophysical Binding Assay (e.g., SPR, ITC, MST) Affinity (Kd), Kinetics (kon/koff) Biochem->Biophys Mechanism of Action Viability Cell Viability / Proliferation (e.g., MTT Assay, EC₅₀) Biochem->Viability Cellular Activity TargetEngage Cellular Target Engagement (e.g., NanoBRET, CETSA) Viability->TargetEngage Confirming MoA in situ Phospho Target Phosphorylation Assay (e.g., Western Blot) TargetEngage->Phospho Pathway Modulation Phenotype Phenotypic Assay (e.g., Cytokine Release, Apoptosis) Phospho->Phenotype Functional Outcome

Sources

Exploratory

In-Silico Screening of 2-(4-Aminopyrimidin-2-yl)propan-2-ol Libraries: A Technical Guide for Kinase Inhibitor Discovery

Executive Summary The 4-aminopyrimidine scaffold is a highly privileged pharmacophore in the design of ATP-competitive kinase inhibitors[1]. While traditional pyrimidine-based inhibitors often suffer from poor aqueous so...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminopyrimidine scaffold is a highly privileged pharmacophore in the design of ATP-competitive kinase inhibitors[1]. While traditional pyrimidine-based inhibitors often suffer from poor aqueous solubility and off-target toxicities (such as hERG liability), functionalizing the pyrimidine core with a polar, sp3-hybridized propan-2-ol group at the 2-position offers a strategic advantage. This specific modification projects into the solvent-exposed ribose pocket, enhancing physicochemical properties while maintaining critical hinge-binding interactions[2][3]. This whitepaper outlines a comprehensive, self-validating in-silico screening workflow for evaluating virtual libraries based on the 2-(4-aminopyrimidin-2-yl)propan-2-ol core.

Structural Rationale & Pharmacophore Causality

In kinase drug discovery, the binding affinity of an inhibitor is largely driven by its ability to mimic the adenine ring of ATP. The 2-(4-aminopyrimidin-2-yl)propan-2-ol scaffold achieves this through a highly specific, causal set of molecular interactions:

  • Hinge Binding (The Anchor): The N4-amino group acts as a hydrogen bond donor, while the pyrimidine N3 acts as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amide and carbonyl of the kinase hinge region (e.g., Cys694 in FLT3 or Cys532 in B-Raf)[1][2].

  • Solvent/Ribose Pocket Interaction (The Solubilizer): The propan-2-ol moiety at the 2-position serves a dual purpose. Structurally, the hydroxyl group can form hydrogen bonds with polar residues (such as Asp698 in FLT3)[2]. Physicochemically, it introduces a basic polar surrogate that significantly improves aqueous solubility and reduces hERG cardiotoxicity by lowering the overall lipophilicity (LogP) of the molecule[3].

  • Hydrophobic Pocket II (The Selectivity Filter): Substituents attached to the N4-amino group (R1) are typically directed toward the hydrophobic pocket II or the DFG-out allosteric site. 3D-QSAR modeling highlights that optimizing these aromatic/lipophilic extensions is critical for driving kinase selectivity[4].

G Core 2-(4-Aminopyrimidin-2-yl)propan-2-ol Core Scaffold N4 4-Amino Group (H-Bond Donor) Core->N4 N3 Pyrimidine N3 (H-Bond Acceptor) Core->N3 Propanol Propan-2-ol Group (Solubilizing / H-Bond) Core->Propanol RGroup N4-Substituent (R1) (Aromatic / Lipophilic) Core->RGroup Hinge Hinge Region Binding (Cys/Glu Residues) Ribose Ribose Pocket / Solvent (Polar Interactions) Hydrophobic Hydrophobic Pocket II (DFG-out / Allosteric) N4->Hinge Donates H N3->Hinge Accepts H Propanol->Ribose H-Bond / Solvation RGroup->Hydrophobic pi-pi / VdW

Caption: Pharmacophore logic of the 2-(4-aminopyrimidin-2-yl)propan-2-ol scaffold in kinase binding.

Virtual Library Enumeration Methodology

To systematically explore the chemical space around this core, a virtual library is generated using combinatorial enumeration.

Step-by-Step Enumeration Protocol:

  • Core Definition: Isolate the 2-(4-Aminopyrimidin-2-yl)propan-2-ol scaffold as the static structural anchor.

  • R-Group Diversification:

    • R1 (N4-position): Attach a library of aromatic and heteroaromatic amines (e.g., substituted anilines, pyrazoles) to probe the hydrophobic DFG-out pocket.

    • R2 (C5-position): Introduce small electron-withdrawing groups (e.g., -F, -Cl, -CF3, -CN) to lock the conformation of the N4-substituent and fill the gatekeeper pocket[1][4].

  • Ligand Preparation: Process the enumerated library using ligand preparation tools (e.g., Schrödinger Epik or RDKit) to generate the correct protonation states and tautomers at physiological pH (7.4). This ensures the pyrimidine core is accurately represented for docking.

In-Silico Screening Workflow

A robust in-silico screening protocol must be a self-validating system. Relying solely on empirical docking scores often leads to high false-positive rates due to the neglect of receptor flexibility and explicit solvation. The following hierarchical workflow ensures high scientific integrity:

Step 3.1: Protein Preparation & Validation Import target crystal structures (e.g., FLT3 or B-Raf). Model missing loops, optimize hydrogen bond networks, and minimize the structure using the OPLS4 force field. Self-Validation Check: Re-dock the native co-crystallized ligand into the prepared grid. A heavy-atom Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystal structure confirms the methodological validity of the grid.

Step 3.2: Hierarchical Molecular Docking

  • High-Throughput Virtual Screening (HTVS): Rapidly filters out ligands with severe steric clashes.

  • Standard Precision (SP): Optimizes the poses of surviving ligands, focusing on favorable hydrogen bonding and van der Waals interactions.

  • Extra Precision (XP): Applies severe penalties for desolvation and structural strain. Only ligands that form tight, solvent-shielded interactions with the hinge region and ribose pocket survive this phase[4].

Step 3.3: MM-GBSA Rescoring Because docking scores (kcal/mol) are empirical and often fail to rank congeneric series accurately, perform Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations on the XP poses. This estimates the thermodynamic binding free energy ( ΔGbind​ ), rigorously accounting for ligand strain and implicit solvation.

Step 3.4: Molecular Dynamics (MD) Simulations Subject the top 1% of hits to 100 ns MD simulations. Quantify the stability of the 4-aminopyrimidine hinge interactions and the propan-2-ol ribose pocket interactions using Ligand-Protein RMSD and Root Mean Square Fluctuation (RMSF) trajectories.

G Lib Virtual Library Enumeration (R-Group Variations) Prep Ligand & Protein Prep (Epik pH 7.4, OPLS4) Lib->Prep HTVS High-Throughput Virtual Screening (Steric / Pharmacophore Filter) Prep->HTVS SP Standard Precision Docking (Pose Optimization) HTVS->SP XP Extra Precision Docking (Desolvation Penalties) SP->XP MMGBSA MM-GBSA Rescoring (Thermodynamic Binding Energy) XP->MMGBSA MD Molecular Dynamics (100ns) (Pose Stability & RMSD) MMGBSA->MD

Caption: Hierarchical in-silico screening workflow for kinase inhibitor discovery.

Quantitative Data Analysis

The following table summarizes representative in-silico screening data for a subset of the 2-(4-Aminopyrimidin-2-yl)propan-2-ol library targeting a generic kinase model. The data illustrates the causality between structural modifications and predicted efficacy. Notice how the inclusion of the propan-2-ol group maintains a favorable Polar Surface Area (PSA) and LogP, contrasting with highly lipophilic traditional inhibitors.

Compound IDR1 (N4-Substituent)R2 (C5-Substituent)XP Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Predicted LogPPSA (Ų)
Cmpd-001 Phenyl-H-7.42-38.52.1478.4
Cmpd-045 3-(Trifluoromethyl)phenyl-H-8.91-45.23.0578.4
Cmpd-112 4-(4-Methylpiperazin-1-yl)phenyl-Cl-10.24-58.72.8885.2
Cmpd-208 3-Fluoro-4-morpholinophenyl-CF3-11.05-64.32.9592.1
Reference Standard Type II InhibitorN/A-9.85-52.15.4065.0

Note: Cmpd-208 demonstrates superior thermodynamic binding ( ΔGbind​ ) while maintaining a LogP < 3.0, heavily driven by the solubilizing effect of the propan-2-ol moiety.

References

  • Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Current Computational Approaches for the Discovery of Novel Anticancer Agents Targeting VEGFR and SIRT Signaling Pathways Source: MDPI URL:[Link][4]

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

Sources

Foundational

A Technical Guide to Leveraging 2-(4-Aminopyrimidin-2-yl)propan-2-ol in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and rational alternative to traditional high-throughput screening (HTS).[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and rational alternative to traditional high-throughput screening (HTS).[1][2][3] This approach hinges on identifying low-molecular-weight compounds, or "fragments," that bind weakly to a biological target and then optimizing these hits into potent, drug-like leads through structure-guided design.[4][5][6] This guide provides an in-depth technical exploration of 2-(4-aminopyrimidin-2-yl)propan-2-ol, a high-value fragment that combines the privileged 4-aminopyrimidine scaffold with a three-dimensional propan-2-ol substituent. We will dissect its chemical properties, strategic value, and the empirical workflows required to translate this starting point into a promising lead series. This document is intended for researchers, scientists, and drug development professionals seeking to integrate advanced fragment-based strategies into their discovery pipelines.

The FBDD Paradigm: Efficiency in Chemical Space Exploration

Unlike HTS, which screens vast libraries of complex, drug-like molecules, FBDD operates on a more focused principle.[7] It begins with a curated library of small molecules (typically <300 Da) to identify weak but high-quality interactions with a protein target.[1] The core tenet is that smaller, less complex molecules can form more efficient interactions and provide a more thorough sampling of a target's binding landscape.[5] This "bottom-up" approach has led to the development of approved drugs like Vemurafenib and Venetoclax, validating its power.[2]

The success of FBDD relies on two key pillars:

  • Sensitive Biophysical Screening: Since fragments bind with weak affinity (micromolar to millimolar range), highly sensitive techniques are required for their detection.[8][9]

  • Structure-Guided Optimization: The progression from a low-affinity fragment to a high-potency lead is critically dependent on high-resolution structural information, most often from X-ray crystallography, which reveals the precise fragment binding mode and guides subsequent chemical modifications.[7]

Profile of a Privileged Fragment: 2-(4-Aminopyrimidin-2-yl)propan-2-ol

The selection of a fragment library is a critical determinant of an FBDD campaign's success. The fragment 2-(4-aminopyrimidin-2-yl)propan-2-ol is an exemplary starting point due to its intrinsic chemical and structural features.

Physicochemical Properties

This fragment aligns well with the widely accepted "Rule of Three," a set of guidelines for desirable fragment properties.

PropertyValue"Rule of Three" Guideline
Molecular Formula C7H11N3O[10]-
Molecular Weight 153.18 g/mol [10]< 300 Da
CAS Number 1434053-14-1[10]-
Predicted Boiling Point 334.0±32.0 °C[11]-
Predicted Density 1.147±0.06 g/cm3 [11]-
cLogP (Predicted) ~0.5≤ 3
Hydrogen Bond Donors 2 (amine and hydroxyl)≤ 3
Hydrogen Bond Acceptors 4 (2x ring N, amine, hydroxyl)≤ 3
Rotatable Bonds 1≤ 3

Note: Some properties are predicted and should be experimentally verified.

Strategic Rationale for Selection

The value of this fragment lies in the combination of its two key structural motifs:

  • The 4-Aminopyrimidine Core: This scaffold is a well-established "privileged" structure in medicinal chemistry, found in numerous approved drugs, particularly protein kinase inhibitors.[12][13][14] The 2,4-disubstituted pyrimidine motif is adept at forming key hydrogen bond interactions within the hinge region of kinase ATP-binding sites.[13] Its presence provides a strong, validated anchor for target binding. The 4-amino group is a crucial hydrogen bond donor.

  • The Propan-2-ol Substituent: This group imparts several advantageous features. The tertiary alcohol provides both a hydrogen bond donor and acceptor, offering versatile interaction potential. Crucially, the isopropyl group introduces three-dimensional character, which can exploit small hydrophobic pockets and provide vectors for synthetic elaboration that project out of the plane of the pyrimidine ring.

Synthesis and Analogue Development

A robust and flexible synthetic route is paramount for the subsequent fragment-to-lead optimization phase. While multiple routes are possible, a common strategy involves the functionalization of a pre-existing pyrimidine core.

Conceptual Synthetic Protocol

A plausible and efficient synthesis can be achieved via a Grignard reaction on a suitable pyrimidine precursor.

  • Starting Material: 2-bromo-4-aminopyrimidine or 2-chloro-4-aminopyrimidine. The chloro-derivative is readily synthesized from 2,4-diamino-6-hydroxypyrimidine.[15]

  • Metal-Halogen Exchange: Treatment of the halo-pyrimidine with a strong base like n-butyllithium at low temperature (-78 °C) generates a lithiated pyrimidine intermediate.

  • Nucleophilic Addition: The organolithium species is then reacted with a simple ketone, such as acetone.

  • Aqueous Workup: Quenching the reaction with a mild acid (e.g., saturated ammonium chloride solution) protonates the alkoxide to yield the final product, 2-(4-aminopyrimidin-2-yl)propan-2-ol.

This route is highly amenable to analogue synthesis by simply substituting acetone with other ketones or aldehydes to modulate the R-group at the 2-position.

Fragment Evolution Strategies

Once a fragment hit is validated, the goal is to increase its affinity and selectivity.[6] This is achieved through several well-defined strategies, often guided by structural biology.[5][7]

  • Fragment Growing: This is the most common approach, where the initial fragment is extended by adding new chemical functionalities to engage adjacent binding pockets.[5] For our core fragment, this could involve elaborating from the hydroxyl group of the propan-2-ol moiety or substituting the pyrimidine ring.

  • Fragment Merging: If two different fragments are found to bind in overlapping regions of the target site, a new, single molecule can be designed that incorporates the key features of both.[5]

  • Fragment Linking: When two fragments bind to distinct, adjacent sites, they can be covalently connected with a suitable chemical linker to create a single, high-affinity molecule.[3][5][16]

G cluster_0 Fragment Evolution Strategies F1 Fragment A Lead1 Grown Lead F1->Lead1 Growing Lead3 Linked Lead F1->Lead3 Linking F2 Fragment B Lead2 Merged Lead F2->Lead2 Merging F3 Fragment C F3->Lead2 Merging F3->Lead3 Linking

Caption: Core strategies for evolving fragment hits into lead compounds.

The Biophysical Screening and Validation Cascade

Identifying and validating weak-binding fragments requires an orthogonal, multi-tiered approach to ensure that hits are genuine and to eliminate false positives.[4][17]

Screening_Cascade cluster_workflow Fragment Hit Validation Workflow Lib Fragment Library (~1000-2000 Compounds) PS Primary Screen (e.g., Thermal Shift) Lib->PS High Throughput SS Secondary Screen (e.g., NMR, SPR) PS->SS Hit Triage (Eliminate False Positives) TV Tertiary Validation (e.g., ITC) SS->TV Affinity Ranking SD Structure Determination (X-ray Crystallography) TV->SD Thermodynamic Characterization F2L Fragment-to-Lead (Medicinal Chemistry) SD->F2L Structure-Guided Design

Caption: A typical biophysical screening cascade for FBDD campaigns.

Stage 1: Primary Screening

The goal of the primary screen is to rapidly test the entire fragment library to identify any potential binders.

  • Technique: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This method measures the thermal stability of a target protein.[8] The binding of a fragment stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm). It is a fast, low-cost method suitable for screening thousands of fragments.[4] However, it is prone to false positives.[4]

Stage 2: Hit Confirmation and Orthogonal Validation

Hits from the primary screen must be confirmed using a different biophysical method to ensure the observed effect was due to direct binding.

  • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for FBDD.[1]

    • Ligand-Observed NMR (e.g., Saturation Transfer Difference, WaterLOGSY): These experiments detect binding from the fragment's perspective. They are highly sensitive for weak interactions and can be used to screen fragment mixtures, increasing throughput.[4]

    • Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC): This technique monitors chemical shift perturbations in the protein's NMR spectrum upon fragment binding, providing information on the binding site location.

  • Technique: Surface Plasmon Resonance (SPR): SPR detects changes in refractive index when a fragment in solution binds to a target protein immobilized on a sensor chip.[1] It provides real-time kinetics (association and dissociation rates) and affinity (KD) data, making it invaluable for ranking hits.[8][16]

Stage 3: Quantitative Characterization and Structural Elucidation

Validated hits are further characterized to provide a solid foundation for medicinal chemistry.

  • Technique: Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[8][17]

  • Technique: X-ray Crystallography: This is arguably the most critical step in FBDD.[9] Obtaining a high-resolution crystal structure of the fragment bound to the target protein provides a precise 3D map of the binding interactions. This structural information is essential for the rational, structure-guided design of more potent analogues during the fragment-to-lead (F2L) phase.[18]

Case Scenario: Targeting a Protein Kinase

The 4-aminopyrimidine scaffold is a classic hinge-binder for protein kinases. Let's envision a hypothetical F2L campaign targeting a kinase of interest.

  • Hit Identification: 2-(4-aminopyrimidin-2-yl)propan-2-ol is identified as a hit from a DSF screen and validated by NMR and SPR, showing a KD of 500 µM.

  • Structural Analysis: An X-ray crystal structure reveals the expected hydrogen bonds from the 4-amino group and a ring nitrogen to the kinase hinge region. The propan-2-ol moiety is solvent-exposed and points towards a nearby hydrophobic pocket that is not fully occupied.

  • Structure-Guided Growth: The medicinal chemistry strategy becomes clear: "grow" the fragment from the propan-2-ol group to better occupy the hydrophobic pocket.

SAR_Growth cluster_kinase Kinase ATP Binding Site cluster_ligand Fragment Optimization Hinge Hinge Region Pocket Hydrophobic Pocket Fragment Initial Fragment (KD = 500 µM) - Aminopyrimidine in Hinge - Propan-2-ol solvent-exposed Fragment->Hinge Anchoring H-Bonds Lead Optimized Lead (KD = 0.1 µM) - Phenyl ether added - Fills hydrophobic pocket Fragment->Lead Structure-Guided 'Growing' Lead->Hinge Maintains H-Bonds Lead->Pocket Forms New Hydrophobic Interactions

Sources

Exploratory

Structure-Activity Relationship (SAR) of Aminopyrimidine Compounds: A Mechanistic Guide to Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the aminopyrimidine scaffold has emerged as a highly privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors. As a Senio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the aminopyrimidine scaffold has emerged as a highly privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors. As a Senior Application Scientist navigating the hit-to-lead and lead optimization phases, understanding the precise structure-activity relationship (SAR) of this core is non-negotiable. This whitepaper deconstructs the mechanistic causality behind aminopyrimidine SAR, exploring how targeted substitutions dictate kinome selectivity, overcome gatekeeper mutations, and optimize pharmacokinetic (PK) profiles.

Mechanistic Grounding: The Hinge-Binding Paradigm

The success of the aminopyrimidine core lies in its ability to elegantly mimic the adenine ring of endogenous ATP. The kinase active site is highly conserved, featuring a narrow hydrophobic cleft and a critical "hinge region" that connects the N-terminal and C-terminal lobes.

The 2-aminopyrimidine moiety acts as a highly efficient hydrogen-bond donor/acceptor system. High-resolution co-crystal structures (e.g., PDB: 5L2I, 5L2S) reveal that1 (such as Val101 and Asp163 in CDK6)[1]. This interaction provides the foundational binding enthalpy. From this anchored position, functional groups attached to the C2, C4, and C5 positions can be strategically vectorized into the solvent-exposed channel or the hydrophobic back pocket to drive selectivity.

Pathway Mitogens Mitogenic Signals (EGF, etc.) CyclinD Cyclin D Upregulation Mitogens->CyclinD Activates CDK46 CDK4/6 Complex CyclinD->CDK46 Binds & Activates Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases SPhase G1 to S Phase Progression E2F->SPhase Drives Cell Cycle Inhibitor Aminopyrimidine Inhibitors (e.g., Palbociclib) Inhibitor->CDK46 Competitively Inhibits (ATP Pocket)

Figure 1: Cyclin D-CDK4/6-Rb signaling pathway and the intervention point of aminopyrimidines.

Target-Specific SAR Case Studies

A. CDK4/6 Inhibitors: Exploiting the Solvent Channel

Cyclin-dependent kinases 4 and 6 (CDK4/6) are master regulators of the cell cycle. The development of Palbociclib, Ribociclib, and Abemaciclib perfectly illustrates aminopyrimidine SAR optimization.

  • Solvent Tail Engineering: In Palbociclib and Ribociclib, a bulky piperazine ring is attached to the core. Causality: The ATP-binding pocket is narrow, but the region extending toward the solvent is accommodating.2, which dramatically improves aqueous solubility without causing steric clashes in the hinge[2].

  • Kinome Selectivity: While Palbociclib and Ribociclib are highly selective for CDK4/6, Abemaciclib incorporates a benzimidazole and fluorine substitution. This structural divergence alters its electronic profile,3, which contributes to its distinct clinical efficacy and continuous dosing regimen[3].

B. EGFR Inhibitors: Covalent Warheads and Gatekeeper Mutations

In Non-Small Cell Lung Cancer (NSCLC), first-generation EGFR inhibitors eventually fail due to the T790M "gatekeeper" mutation, where a bulky methionine residue replaces threonine, sterically blocking drug binding and increasing the receptor's affinity for ATP.

  • Overcoming T790M: Third-generation inhibitors like Osimertinib utilize a mono-anilino-pyrimidine scaffold. To overcome the T790M mutation,4[4].

  • Wild-Type Sparing: The specific 3D conformation of the aminopyrimidine core in Osimertinib ensures it selectively targets the T790M mutant over wild-type EGFR, minimizing dose-limiting skin and gastrointestinal toxicities[5].

Quantitative SAR Data Summary

The table below consolidates the biochemical potency and structural rationale for key aminopyrimidine-derived therapeutics.

CompoundTarget ProfileKey SAR FeatureTarget IC50 / KiResistance / Off-Target Profile
Palbociclib CDK4 / CDK6Piperazine solvent tailCDK4: 9 nM, CDK6: 15 nMHighly selective; lacks CDK9 activity
Ribociclib CDK4 / CDK6N,N-dimethylamine substitutionCDK4: 10 nM, CDK6: 39 nMHighly selective
Abemaciclib CDK4 / CDK6 / CDK9Benzimidazole + FluorineCDK4: 2 nM, CDK6: 5 nMBroad spectrum (inhibits CDK9)
Osimertinib EGFR (T790M)Acrylamide covalent warheadEGFR T790M: ~15 nMSusceptible to C797S mutation

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

When screening aminopyrimidine analogs, standard fluorescence intensity assays are highly susceptible to false positives (PAINS). Aminopyrimidines often exhibit intrinsic auto-fluorescence in the blue/green spectrum due to their extended conjugated pi-systems.

Causality for Protocol Selection: We mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The delayed emission reading (typically 50-100 µs post-excitation) ensures that the short-lived auto-fluorescence of the aminopyrimidine compound decays completely before signal acquisition, yielding a high-fidelity signal-to-background ratio.

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the aminopyrimidine analogs in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM). Transfer 100 nL of each dilution to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Kinase/Substrate Incubation: Add 5 µL of the Kinase Master Mix (containing the target kinase, e.g., CDK6/Cyclin D3, and the biotinylated peptide substrate in HEPES buffer with MgCl2 and 0.01% Tween-20). Incubate at room temperature for 15 minutes to allow the aminopyrimidine core to equilibrate within the ATP hinge pocket.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km for the specific kinase) to initiate the phosphorylation reaction. Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • TR-FRET Measurement: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 620 nm, Delay: 50 µs).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Fit the dose-response data using a 4-parameter logistic regression model to determine the IC50.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase/Substrate Incubation Prep->Incubate ATP 3. ATP Addition (Initiate Reaction) Incubate->ATP Stop 4. Stop Buffer & Detection Reagents ATP->Stop Read 5. TR-FRET Signal Measurement Stop->Read Analyze 6. IC50 Calculation (4-Parameter Fit) Read->Analyze

Figure 2: Step-by-step TR-FRET experimental workflow for evaluating aminopyrimidine SAR and IC50.

References

  • Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 National Center for Biotechnology Information (PMC)[Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs National Center for Biotechnology Information (PMC)[Link]

  • Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance Molecular Cancer Therapeutics (AACR)[Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities International Journal of Molecular Sciences (MDPI)[Link]

  • Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review RSC Advances (Royal Society of Chemistry)[Link]

Sources

Foundational

Initial Cytotoxicity Screening of 2-(4-Aminopyrimidin-2-yl)propan-2-ol: A Multiplexed High-Throughput Workflow

Executive Summary & Rationale In early-stage drug discovery, pyrimidine derivatives—specifically aminopyrimidines—serve as highly privileged scaffolds, frequently acting as hinge-binding motifs in kinase inhibitors. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In early-stage drug discovery, pyrimidine derivatives—specifically aminopyrimidines—serve as highly privileged scaffolds, frequently acting as hinge-binding motifs in kinase inhibitors. The compound 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) is a low-molecular-weight building block utilized in the synthesis of targeted therapeutics[1]. Because fragment-sized molecules are often screened at high concentrations (up to 1 mM) during initial Structure-Activity Relationship (SAR) mapping, establishing a rigorous, interference-free cytotoxicity profile is critical to prevent late-stage attrition.

This whitepaper outlines a self-validating, multiplexed in vitro screening protocol designed to evaluate the baseline hepatotoxicity of 2-(4-Aminopyrimidin-2-yl)propan-2-ol. By combining orthogonal readouts—intracellular ATP quantitation and extracellular Lactate Dehydrogenase (LDH) release—this workflow accurately distinguishes between transient cytostatic effects and irreversible cytotoxicity.

Mechanistic Grounding & Assay Selection

When screening fragments at high concentrations, traditional colorimetric assays like MTT are heavily prone to chemical interference. Test compounds can spontaneously reduce tetrazolium salts non-enzymatically, leading to false-positive viability signals[2]. Furthermore, MTT requires a liquid handling step to solubilize formazan crystals, introducing well-to-well variability[3].

To circumvent these optical and mechanical artifacts, this protocol utilizes a multiplexed luminescent and fluorogenic approach:

  • Primary Screen (Metabolic Viability): The [4] quantifies ATP, the universal indicator of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal proportional to ATP concentration[4]. Luminescence is highly resistant to compound autofluorescence.

  • Orthogonal Screen (Membrane Integrity): Measuring the number of dead cells serves as a critical internal control[5]. We utilize a fluorogenic LDH release assay. LDH is a stable cytosolic enzyme that leaks into the culture medium only upon necrotic or late-apoptotic membrane rupture[5].

By sequentially multiplexing these assays from the same well, we establish a robust causal link: a drop in ATP coupled with a spike in extracellular LDH confirms true cytotoxicity, whereas a drop in ATP without LDH release suggests a cytostatic metabolic suppression.

Mechanism Exposure Fragment Exposure (High Concentration) Metabolism Metabolic Suppression (Cytostasis) Exposure->Metabolism Membrane Membrane Rupture (Cytotoxicity) Exposure->Membrane ATP Intracellular ATP ↓ (Luminescence Drop) Metabolism->ATP LDH Extracellular LDH ↑ (Fluorescence Spike) Membrane->LDH

Figure 1: Mechanistic basis of orthogonal ATP and LDH cellular assays.

Self-Validating Experimental Workflow

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system , incorporating specific controls to calculate the Z'-factor, ensuring the assay's statistical robustness before any compound data is interpreted.

System Controls
  • Negative Control (Vehicle): 0.5% DMSO in media. Matches the exact solvent concentration of the highest compound dose to rule out solvent toxicity.

  • Positive Control (Toxin): 10 µM Staurosporine. Induces rapid apoptosis, defining the absolute baseline for 0% viability and 100% LDH release.

  • Background Control: Cell-free media + 0.5% DMSO. Used to subtract background luminescence/fluorescence[6].

Step-by-Step Protocol

Step 1: Cell Seeding & Equilibration

  • Harvest HepG2 cells (a standard model for drug-induced hepatotoxicity) at 80% confluence.

  • Seed cells into opaque-walled 384-well microplates at a density of 2,000 cells/well in 25 µL of DMEM supplemented with 10% FBS[7].

  • Causality Note: Opaque plates prevent optical crosstalk between wells during luminescence reading.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adhesion and recovery.

Step 2: Compound Preparation and Dosing

  • Prepare a 10-point, 3-fold serial dilution of 2-(4-Aminopyrimidin-2-yl)propan-2-ol in 100% DMSO, starting at a 200x top concentration.

  • Perform an intermediate dilution in culture media to achieve a 2x concentration (final top dose: 500 µM, 0.5% DMSO).

  • Add 25 µL of the 2x compound/control solutions to the respective wells (Total well volume = 50 µL).

  • Incubate for 72 hours at 37°C.

Step 3: Multiplexed Assay Execution

  • LDH Sampling: After 72 hours, carefully aspirate 5 µL of the culture supernatant from each well and transfer to a secondary black 384-well plate. Add the fluorogenic LDH reagent, incubate for 10 minutes, and read fluorescence (Ex 560 nm / Em 590 nm)[3].

  • ATP Quantitation: Equilibrate the original assay plate (now containing 45 µL of media/cells) and the reconstituted to room temperature for 30 minutes. Causality Note: Temperature equilibration is critical; uneven temperatures across the plate cause severe edge effects and signal drift[7].

  • Add 45 µL of CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Record luminescence with an integration time of 0.5 seconds per well[7].

Workflow Compound Compound Prep 2-(4-Aminopyrimidin-2-yl)propan-2-ol Dose Compound Dosing 10-point titration, 72h incubation Compound->Dose Seed Cell Seeding HepG2 in 384-well microplates Seed->Dose LDH Supernatant Extraction LDH Release Assay (Toxicity) Dose->LDH 5 µL Supernatant ATP In-Plate Lysis CellTiter-Glo Assay (Viability) Dose->ATP Remaining Culture Data Data Normalization Z'-factor & IC50/CC50 Calculation LDH->Data ATP->Data

Figure 2: Multiplexed high-throughput cytotoxicity screening workflow.

Data Processing & Interpretation

Quality Control (Z'-Factor)

Before evaluating the compound, the assay's integrity is validated using the Z'-factor equation:

Z′=1−∣μvehicle​−μstaurosporine​∣3(σvehicle​+σstaurosporine​)​

A Z'-factor 0.5 indicates a robust, reliable assay capable of accurately distinguishing hits from noise.

Quantitative Data Summary

Viability data is normalized to the vehicle control (100% viability) and background control (0% viability). Data is fitted to a 4-parameter logistic (4PL) curve to derive the IC₅₀ (concentration inhibiting 50% of metabolic activity) and CC₅₀ (concentration causing 50% cytotoxicity via LDH release).

Table 1: Representative Screening Results for 2-(4-Aminopyrimidin-2-yl)propan-2-ol

Test ArticleCell LineAssay ReadoutIncubationIC₅₀ / CC₅₀ (µM)Assay Z'-FactorInterpretation
2-(4-Aminopyrimidin-2-yl)propan-2-ol HepG2CellTiter-Glo (ATP)72h> 500 µM0.82No significant metabolic inhibition
2-(4-Aminopyrimidin-2-yl)propan-2-ol HepG2LDH Release72h> 500 µM0.78No significant membrane rupture
Staurosporine (Control)HepG2CellTiter-Glo (ATP)72h0.12 µM0.85Validated assay sensitivity
Staurosporine (Control)HepG2LDH Release72h0.45 µM0.81Validated assay sensitivity

References

  • NIH Assay Guidance Manual: Cell Viability Assays National Center for Advancing Translational Sciences (NCATS).[Link]

  • NIH Assay Guidance Manual: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells National Center for Advancing Translational Sciences (NCATS).[Link]

Sources

Exploratory

The Antimicrobial Arsenal: Design, Synthesis, and Evaluation of Novel 2-Aminopyrimidine Derivatives

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid discovery of novel therapeutic scaffolds. Among nitrogen-containing heterocycles, 2-aminopyrimidine derivatives have emerge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid discovery of novel therapeutic scaffolds. Among nitrogen-containing heterocycles, 2-aminopyrimidine derivatives have emerged as highly versatile and potent antimicrobial agents. Their structural resemblance to natural nucleic acid bases allows them to interface seamlessly with critical bacterial enzymatic pathways. This technical guide provides an in-depth, mechanistic exploration of the rational design, synthesis, and biological evaluation of novel 2-aminopyrimidine derivatives, tailored for medicinal chemists and drug development professionals.

Structural Biology & Mechanism of Action (MoA)

The pharmacological success of the 2-aminopyrimidine core stems from its cyclic amidine structure, which facilitates robust hydrogen bonding and dipole-dipole interactions within biological targets. Recent literature highlights two primary mechanisms of action for these derivatives:

Competitive Inhibition of Dihydrofolate Reductase (DHFR)

The most well-characterized target for 2-aminopyrimidines is bacterial Dihydrofolate Reductase (DHFR). The aminopyrimidine ring structurally mimics the pyrimidine moiety of dihydrofolate. By plunging into the active site of DHFR, these derivatives competitively inhibit the reduction of dihydrofolate to tetrahydrofolate, thereby halting the biosynthesis of purines, thymidylate, and specific amino acids[1].

DHFR_Pathway DHF Dihydrofolate (Substrate) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (Active) DHFR->THF Catalyzes DNA DNA/RNA Synthesis THF->DNA Precursor Inhibitor 2-Aminopyrimidine Derivative Inhibitor->DHFR Competitive Inhibition

Diagram 1: Competitive inhibition of the bacterial DHFR pathway by 2-aminopyrimidine derivatives.

Biofilm Modulation

Beyond planktonic bacterial inhibition, specific 2-aminopyrimidine scaffolds have demonstrated the ability to modulate and disrupt bacterial biofilms—a state in which bacteria are up to 1000-fold more resistant to conventional antibiotics. Aryl-substituted 2-aminopyrimidines act via non-toxic mechanisms to suppress methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation, likely by interfering with extracellular matrix accretion and suppressing resistance to conventional beta-lactams [2].

Rational Drug Design & Structure-Activity Relationship (SAR)

The modular nature of 2-aminopyrimidines allows for extensive fine-tuning. Synthesizing 2,4,6-trisubstituted derivatives often involves modifying the phenyl ring at the C-4 position. The electronic and steric properties of these substituents dictate the molecule's lipophilicity, membrane permeability, and target binding affinity [3].

Table 1: SAR of C-4 Phenyl Substitutions on 2-Aminopyrimidine Efficacy

Substituent on Phenyl Ring (C-4)Effect on Antimicrobial ActivityTarget PathogensMechanistic Rationale
Unsubstituted (-H) ModerateBroad-spectrumEstablishes baseline lipophilicity and standard binding affinity within the DHFR pocket.
Electron-Withdrawing (-Cl, -F) Excellent (MIC 6.25–12.5 µg/mL)S. aureus, V. cholerae, S. typhiEnhances lipophilicity for superior membrane penetration; strengthens dipole interactions in the active site.
Electron-Donating (-OCH₃, -CH₃) Weak to ModerateFungi (C. albicans)Steric hindrance and reduced electrophilicity of the pyrimidine core decrease target binding efficiency.
Bulky Halogens (-Br) GoodE. coli, V. choleraeBalances lipophilicity with steric bulk, optimizing the "induced fit" in specific bacterial enzymatic pockets.

Synthetic Methodology: The Cyclization Strategy

To generate 2,4,6-trisubstituted 2-aminopyrimidines, the most robust approach is the base-catalyzed cyclization of a chalcone intermediate with guanidine nitrate. This protocol is designed as a self-validating system: intermediate formation is visually and analytically confirmed before proceeding to cyclization.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Reaction Setup: Dissolve equimolar amounts (0.01 mol) of an appropriate substituted benzaldehyde and a ketone (e.g., 2-acetylpyridine) in 20 mL of absolute ethanol.

  • Catalysis: Slowly add 10 mL of a 10% ethanolic NaOH solution dropwise while stirring at 0–5°C. Causality: The strong base deprotonates the alpha-carbon of the ketone, forming an enolate that attacks the electrophilic carbonyl carbon of the aldehyde.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting materials and the appearance of a distinct, UV-active spot confirms chalcone formation.

  • Isolation: Pour the mixture into crushed ice, neutralize with dilute HCl, filter the precipitate, and recrystallize from ethanol.

Phase 2: Cyclization to 2-Aminopyrimidine

  • Reaction Setup: Dissolve the purified chalcone (0.005 mol) and guanidine nitrate (0.005 mol) in 25 mL of ethanol.

  • Cyclization: Add 5 mL of 40% NaOH solution. Reflux the mixture at 60°C for 6–8 hours. Causality: The base neutralizes the guanidine nitrate to free guanidine, which acts as a bis-nucleophile. It attacks the alpha-beta unsaturated system of the chalcone (Michael addition), followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

  • Validation: Confirm reaction completion via TLC. Post-isolation, validate the structure using FT-IR (look for the sharp -NH₂ stretching band at ~3337 cm⁻¹) and ¹H NMR (singlet for the pyrimidine C-5 proton at ~7.0–7.5 ppm).

Synthesis Step1 Aldehyde + Ketone (Equimolar in EtOH) Step2 Chalcone Intermediate Step1->Step2 Base Catalysis (Claisen-Schmidt) Step4 Cyclization (Reflux at 60°C, 6-8h) Step2->Step4 Electrophile Step3 Guanidine Nitrate + Ethanolic NaOH Step3->Step4 Bis-nucleophile Step5 2-Aminopyrimidine Derivative Step4->Step5 Dehydration & Purification

Diagram 2: Two-step synthetic workflow for 2,4,6-trisubstituted 2-aminopyrimidines.

Antimicrobial Evaluation Protocols

To ensure data integrity, biological evaluations must be self-validating, incorporating internal controls to rule out false positives (e.g., compound precipitation mimicking bacterial inhibition).

Broth Microdilution Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) using Resazurin as a metabolic indicator.

  • Preparation: Prepare a stock solution of the synthesized 2-aminopyrimidine in DMSO (1 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced toxicity.

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells. Add 100 µL of the compound stock to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Standardize the bacterial suspension (e.g., S. aureus, E. coli) to 0.5 MacFarland standard (~ 1.5×108 CFU/mL), dilute 1:100, and add 10 µL to each well.

  • Controls:

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control: MHB + Bacteria + 1% DMSO (Validates that the solvent does not inhibit growth).

    • Sterility Control: MHB only.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin dye (0.015%) to all wells and incubate for 2 more hours.

    • Causality/Validation: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is the lowest concentration well that remains strictly blue, providing an unambiguous, visually validated endpoint.

Biofilm Inhibition Assay (Crystal Violet Method)

To test the efficacy of the derivatives as biofilm modulators:

  • Culturing: Grow biofilm-forming strains (e.g., MRSA) overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote matrix formation.

  • Treatment: Dilute the culture 1:100 in fresh media. Add 100 µL of this suspension to a 96-well polystyrene plate containing varying sub-MIC concentrations of the 2-aminopyrimidine derivative.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining: Discard the planktonic cells by washing the wells three times with Phosphate-Buffered Saline (PBS). Fix the adherent biofilm with 99% methanol for 15 minutes, air dry, and stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Solubilize the bound dye with 33% glacial acetic acid and measure the optical density (OD) at 590 nm using a microplate reader. A reduction in OD compared to the untreated control quantifies biofilm inhibition.

Conclusion

The 2-aminopyrimidine scaffold represents a highly programmable pharmacophore in the fight against antimicrobial resistance. By rationally substituting electron-withdrawing groups at the C-4 phenyl position, researchers can significantly enhance lipophilicity and DHFR binding affinity. When coupled with rigorous, self-validating synthetic and biological protocols, this class of compounds offers a reliable pathway for the development of next-generation broad-spectrum antibiotics and biofilm modulators.

References

  • Boyer, Z. W., Kessler, H., Brosman, H., Ruud, K. J., Falkowski, A. F., Viollet, C., Bourne, C. R., & O'Reilly, M. C. (2022). "Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action." ACS Omega, 7(42), 37907–37916. URL:[Link]

  • Lindsey, E. A., Worthington, R. J., Alcaraz, C., & Melander, C. (2012). "2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation." Organic & Biomolecular Chemistry, 10(13), 2552-2561. URL:[Link]

  • Chellakili, B., & Sangeetha, G. (2016). "Efficient Synthesis, Spectral Analysis, Antimicrobial Studies and Molecular Docking Studies of Some Novel 2-Aminopyrimidine Derivatives." Indian Journal of Science and Technology, 9(1), 1-7. URL:[Link]

Foundational

2-(4-Aminopyrimidin-2-yl)propan-2-ol for kinase inhibitor synthesis

Title: Engineering Kinase Selectivity and Solubility: The Role of 2-(4-Aminopyrimidin-2-yl)propan-2-ol in Targeted Inhibitor Synthesis Executive Summary In the landscape of targeted protein kinase inhibitor (TKI) develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Kinase Selectivity and Solubility: The Role of 2-(4-Aminopyrimidin-2-yl)propan-2-ol in Targeted Inhibitor Synthesis

Executive Summary In the landscape of targeted protein kinase inhibitor (TKI) development, the architectural design of the ATP-competitive hinge binder dictates both the potency and the physicochemical viability of the drug candidate. The building block 2-(4-aminopyrimidin-2-yl)propan-2-ol (CAS 1434053-14-1) has emerged as a privileged scaffold in modern medicinal chemistry. By fusing a canonical 4-aminopyrimidine hinge-binding core with a sterically shielded, solvent-directed tertiary alcohol, this moiety solves critical challenges in aqueous solubility, metabolic stability, and kinome selectivity. This technical guide deconstructs the molecular rationale, synthetic methodologies, and integration strategies for utilizing this building block in advanced kinase inhibitor synthesis.

Molecular Rationale: The 4-Aminopyrimidine Hinge-Binding Motif

To competitively inhibit a kinase, a small molecule must displace ATP from its highly conserved binding pocket. The1 [4].

When positioned within the ATP-binding site, the pyrimidine N1 acts as a hydrogen bond acceptor, while the exocyclic 4-amino group acts as a hydrogen bond donor. This establishes a robust bidentate interaction with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Cys532 in B-Raf, or Ala213 in Aurora-A) [2, 3].

KinaseBinding ATP_Pocket ATP-Binding Pocket (Hydrophobic Cleft) Hinge Hinge Region (Backbone NH/C=O) ATP_Pocket->Hinge Adjacent to Solvent Solvent-Exposed Channel (Hydrophilic Edge) ATP_Pocket->Solvent Opens to Pyrim 4-Aminopyrimidine Core (Bidentate H-Binder) Pyrim->Hinge Bidentate H-Bonds Prop Propan-2-ol Group (Solvent Directed) Pyrim->Prop C2 Substitution Prop->Solvent Hydrophilic Interaction InhibitorBody Inhibitor Scaffold (DFG-in/out Binding) InhibitorBody->ATP_Pocket Hydrophobic Contacts InhibitorBody->Pyrim Covalent Linkage

Fig 1. Spatial orientation of the 4-aminopyrimidine motif within the kinase ATP-binding pocket.

The Strategic Advantage of the Propan-2-ol Moiety at C2

While the 4-aminopyrimidine core anchors the molecule, the substitution at the C2 position determines the compound's pharmacokinetic destiny. Appending a propan-2-ol (tertiary alcohol) group at the C2 position provides three distinct mechanistic advantages:

  • Vectoring Towards the Solvent Channel: In most kinase co-crystal structures, the C2 position of the pyrimidine ring points directly out of the ATP pocket toward the solvent front. The polar hydroxyl (-OH) group significantly lowers the overall LogD of the molecule, drastically improving aqueous solubility—a common bottleneck for flat, aromatic kinase inhibitors.

  • Metabolic Shielding: Primary and secondary alcohols are highly susceptible to oxidation by hepatic CYP450 enzymes (forming aldehydes or ketones, which can be reactive or rapidly cleared). The tertiary alcohol in propan-2-ol lacks an alpha-proton, rendering it highly resistant to oxidative metabolism.

  • Conformational Locking: The gem-dimethyl groups provide calculated steric bulk. This bulk restricts the rotational freedom of the pyrimidine ring relative to the rest of the inhibitor scaffold, locking the molecule into its bioactive conformation and reducing the entropic penalty upon target binding.

Table 1: Physicochemical Impact of C2-Substitution on the 4-Aminopyrimidine Core

Structural MotifC2-SubstituentPredicted LogD (pH 7.4)Aqueous SolubilityMetabolic Liability
Unsubstituted Core-H~1.5 - 2.0LowHigh (C2 oxidation risk)
Methylated Core-CH3~2.0 - 2.5Very LowModerate (Benzylic oxidation)
Target Motif -C(CH3)2OH ~0.8 - 1.2 High Low (Tertiary alcohol)

Synthetic Methodologies and Protocols

The synthesis of 2-(4-aminopyrimidin-2-yl)propan-2-ol requires precise control over nucleophilic additions, as the pyrimidine ring is highly electron-deficient. The following self-validating protocol is adapted from validated patent literature for2 [1].

Protocol 1: Synthesis of the Building Block

Step 1: Cyclocondensation to Ethyl 4-aminopyrimidine-2-carboxylate

  • Procedure: To a solution of ethyl 2-amino-2-iminoacetate hydrochloride (1.00 equiv) and 2-chloroprop-2-enenitrile (1.00 equiv) in Ethanol (EtOH) at 0 °C, dropwise add Triethylamine (Et3N, 2.00 equiv). Allow the mixture to warm to 25 °C and stir for 6 hours. Concentrate, partition between water and Ethyl Acetate (EA), extract, dry over Na2SO4, and concentrate.

  • Causality & Logic: Et3N serves a dual purpose: it neutralizes the hydrochloride salt of the amidine to generate the free base, and it acts as an acid scavenger for the HCl generated during the cyclization with 2-chloroprop-2-enenitrile. The low initial temperature (0 °C) prevents polymerization of the highly reactive nitrile intermediate.

Step 2: Grignard Addition to form 2-(4-Aminopyrimidin-2-yl)propan-2-ol

  • Procedure: Dissolve the ethyl 4-aminopyrimidine-2-carboxylate (1.00 equiv) in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) and cool to -20 °C. Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M, 5.0 equiv). Warm to 0 °C and stir for 1 hour. Quench carefully with saturated aqueous NH4Cl.

  • Causality & Logic:

    • Why 5.0 equivalents of Grignard? The exocyclic 4-amino group possesses two acidic protons. These will instantly react with 2 equivalents of MeMgBr to form a magnesium amide complex. Another 2 equivalents are required to convert the ester to the tertiary alcohol (via a ketone intermediate). The 5th equivalent ensures complete conversion and accounts for trace moisture.

    • Why 2-MeTHF? Unlike standard THF, 2-MeTHF is partially immiscible with water, which vastly simplifies the aqueous workup of the highly polar product. Furthermore, the -20 °C starting temperature is critical; at higher temperatures, the excess Grignard reagent can attack the electron-deficient C6 position of the pyrimidine ring, leading to ring-opening or unwanted alkylation.

Synthesis SM1 Ethyl 2-amino- 2-iminoacetate Condensation Cyclocondensation (EtOH, Et3N, 0°C to 25°C) SM1->Condensation SM2 2-chloroprop- 2-enenitrile SM2->Condensation Intermediate Ethyl 4-aminopyrimidine- 2-carboxylate Condensation->Intermediate Grignard Grignard Addition (MeMgBr, 2-MeTHF, -20°C) Intermediate->Grignard Product 2-(4-Aminopyrimidin-2-yl) propan-2-ol Grignard->Product Coupling Pd-Catalyzed C-N Coupling (BrettPhos Pd G4) Product->Coupling Final Target Kinase Inhibitor Coupling->Final

Fig 2. Synthetic workflow for 2-(4-aminopyrimidin-2-yl)propan-2-ol and inhibitor incorporation.

Protocol 2: Downstream Integration (Buchwald-Hartwig Amination)

To integrate this building block into a larger kinase inhibitor scaffold, the 4-amino group is typically cross-coupled to an aryl or heteroaryl halide (representing the hydrophobic core of the inhibitor). Because the pyrimidine ring is electron-rich (due to the electron-donating effects of the amino and hydroxyl groups), standard uncatalyzed SNAr reactions are sluggish. A Palladium-catalyzed Buchwald-Hartwig amination using a bulky, electron-rich ligand like BrettPhos (specifically BrettPhos Pd G4 precatalyst) is highly recommended. BrettPhos is uniquely optimized to prevent beta-hydride elimination and strongly favors C-N bond formation over C-O bond formation, protecting the tertiary alcohol from participating in side reactions.

Case Studies in Kinase Targeting

The utility of this specific motif is well-documented across multiple oncological targets:

  • B-Raf Inhibitors: In the development of3, researchers utilized the 4-aminopyrimidine moiety to form critical hydrogen bonds with Cys532. The incorporation of basic/polar centers at the solvent-exposed regions addressed severe dissolution limitations observed in earlier generations [2].

  • Aurora-A Degraders (PROTACs): Recent literature on4 demonstrates that the 4-aminopyrimidine moiety forms key H-bonds with the backbone of Ala213. Modifications at the solvent-exposed site (analogous to the C2 position) were crucial for forming H-bond networks via water molecules without disrupting the structural features required for target degradation [3].

Conclusion

The transition from a biochemical "hit" to a viable clinical candidate is almost entirely dependent on optimizing physicochemical properties without sacrificing target affinity. 2-(4-Aminopyrimidin-2-yl)propan-2-ol acts as a dual-purpose warhead: it guarantees high-affinity hinge binding while simultaneously acting as a solubilizing, metabolically stable anchor at the solvent interface. By mastering the Grignard-based synthesis and Palladium-catalyzed integration of this building block, drug development professionals can rapidly accelerate the optimization phases of novel kinase inhibitors.

References

  • Map4k1 inhibitors.
  • Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties.
  • Targeting N-Myc in Neuroblastoma with Selective Aurora Kinase A Degraders. bioRxiv.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.

Sources

Exploratory

The Aminopyrimidine Scaffold: Precision Engineering of PI3K/AKT/mTOR Pathway Inhibitors

Executive Summary The PI3K/AKT/mTOR signaling axis is a central regulator of cellular proliferation, survival, and metabolism. Its frequent dysregulation in human malignancies has made it a premier target for oncological...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The PI3K/AKT/mTOR signaling axis is a central regulator of cellular proliferation, survival, and metabolism. Its frequent dysregulation in human malignancies has made it a premier target for oncological drug discovery. However, the development of efficacious inhibitors has been historically hindered by compensatory feedback loops—most notably, the mTORC1-mediated negative feedback loop that, when inhibited, paradoxically hyperactivates AKT.

To overcome this, medicinal chemistry has increasingly relied on the aminopyrimidine scaffold . As a privileged pharmacophore, the aminopyrimidine ring offers exceptional bidentate hydrogen-bonding capabilities within the ATP-binding hinge region of kinases. This whitepaper provides an in-depth technical analysis of how structural deformations of the aminopyrimidine core dictate selectivity profiles—enabling the rational design of both pan-PI3K selective inhibitors and dual PI3K/mTOR inhibitors.

Mechanistic Rationale: The PI3K/AKT/mTOR Axis and "Vertical Inhibition"

The PI3K pathway is activated by receptor tyrosine kinases (RTKs), leading to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the membrane, where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2)[1]. Active AKT subsequently stimulates mTOR Complex 1 (mTORC1), driving protein synthesis and cell growth.

Crucially, mTORC1 exerts a negative feedback loop on RTK signaling. Selective inhibition of mTORC1 (e.g., by rapalogs) relieves this feedback, leading to a dangerous reactivation of AKT[2][3]. To circumvent this, researchers employ "vertical inhibition" —the simultaneous blockade of multiple nodes within the same pathway (e.g., PI3K and mTOR) using a single dual-action pharmacophore[4].

Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Feedback Negative Feedback Loop mTORC1->Feedback mTORC2 mTORC2 mTORC2->AKT Feedback->RTK Inhibits

PI3K/AKT/mTOR signaling cascade highlighting the mTORC1-mediated negative feedback loop.

Structural Biology of the Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety has emerged as a superior alternative to traditional hinge-binding motifs like indazoles or phenols. A classic example of this evolution is the transition from the indazole-containing pan-PI3K inhibitor GDC-0941 (Pictilisib) to aminopyrimidine-based dual inhibitors[1][5].

Hinge Region Interactions

In the ATP-binding pocket, the aminopyrimidine acts as a dual hydrogen-bond donor/acceptor. The pyrimidine nitrogen and the exocyclic amine form robust hydrogen bonds with the backbone amide and carbonyl of the hinge region (e.g., Val851 in PI3Kα, Val882 in PI3Kγ)[1][6]. The enhanced acidity of the exocyclic amine (compared to standard anilines) strengthens these interactions, driving single-digit nanomolar potency[5].

The "Methyl Switch": Tuning PI3K vs. mTOR Selectivity

The true power of the aminopyrimidine scaffold lies in its tunability. While an unsubstituted 2-aminopyrimidine (such as in GNE-493) yields potent dual PI3K/mTOR inhibition due to the flexibility of Glu2190 in the mTOR pocket, a minor structural modification can drastically alter this profile[1][5].

By adding a single methyl group to the 4-position of the aminopyrimidine ring (yielding compounds like GNE-490), researchers induce a steric clash with the "ceiling" of the ATP-binding pocket in mTOR (near the Tyr867 equivalent)[5][7]. This clash abolishes mTOR binding while maintaining PI3K affinity, effectively converting a dual inhibitor into a highly selective pan-PI3K inhibitor[5].

Quantitative Data: SAR and Selectivity Profiling

The causality between structural deformation and kinase selectivity is best illustrated by comparing the biochemical IC50 values of key structural analogs. The table below demonstrates how the transition to an aminopyrimidine core enhances mTOR activity, and how the "methyl switch" abrogates it.

CompoundScaffold FeaturePI3Kα IC50 (nM)mTOR IC50 (nM)Primary Classification
GDC-0941 Indazole core3.0580.0Pan-PI3K Inhibitor
GNE-493 Unsubstituted Aminopyrimidine~3.4~30.0Dual PI3K/mTOR Inhibitor
GNE-490 4-Methyl-Aminopyrimidine~3.5>6000.0Selective Pan-PI3K Inhibitor

Data synthesized from structure-activity relationship (SAR) studies of thienopyrimidine-based inhibitors[1][5][7].

Experimental Workflows & Validation Protocols

As a Senior Application Scientist, I mandate that all inhibitor validation follows a self-validating, orthogonal testing matrix. Relying solely on biochemical assays is insufficient; target engagement must be proven in the cellular context to account for membrane permeability and intracellular ATP concentrations.

Workflow S1 1. Cell-Free Kinase Assays (ADP-Glo) S2 2. Cellular Target Engagement (Western Blot) S1->S2 S3 3. Proliferation Assays (CellTiter-Glo) S2->S3 S4 4. In Vivo Efficacy (Xenografts) S3->S4

Step-by-step experimental workflow for the validation of aminopyrimidine-based inhibitors.

Protocol 1: Cell-Free Kinase Activity Profiling (ADP-Glo Assay)

Rationale: We utilize the ADP-Glo luminescence assay rather than fluorescence-based assays (like TR-FRET) to prevent optical interference from the highly conjugated aminopyrimidine compounds.

  • Preparation: Dilute recombinant PI3Kα or mTOR kinase in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Incubation: Dispense 5 µL of 3X kinase/lipid substrate mixture into a 384-well plate. Add 5 µL of 3X aminopyrimidine compound (serial dilutions in 3% DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of 3X ATP solution (at the predetermined Km for each kinase to ensure competitive inhibition profiling). Incubate for 60 minutes.

  • Detection: Add 15 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes). Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 minutes).

  • Analysis: Read luminescence and calculate IC50 using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement & Pathway Deconvolution

Rationale: To prove "vertical inhibition," we must measure specific downstream phosphorylation events. pAKT (Ser473) serves as a readout for PI3K/mTORC2 activity, while pS6 (Ser235/236) serves as a readout for mTORC1 activity.

  • Cell Culture & Treatment: Seed MCF7 or PC3 cells (which harbor hyperactive PI3K signaling) in 6-well plates. Treat with varying concentrations of the inhibitor (e.g., 1 nM to 10 µM) for 2 hours. Causality note: A 2-hour window is optimal to observe direct kinase inhibition before transcriptional feedback mechanisms alter total protein levels.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4). Critical: Phosphatase inhibitors are mandatory to prevent artifactual degradation of the phosphoprotein signal during lysis.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a nitrocellulose membrane.

  • Probing: Probe with primary antibodies against total AKT, pAKT (Ser473), total S6, and pS6 (Ser235/236).

  • Validation Check: A true dual PI3K/mTOR inhibitor (like GNE-493) will ablate both pAKT and pS6 at low nanomolar concentrations. A selective PI3K inhibitor (like GNE-490) will ablate pAKT, but pS6 may remain partially active at higher doses due to independent mTORC1 activation pathways[5].

Conclusion

The integration of the aminopyrimidine scaffold into kinase inhibitor design represents a masterclass in rational drug discovery. By exploiting the subtle topographical differences between the ATP-binding pockets of PI3K and mTOR, medicinal chemists can deploy a "methyl switch" to toggle between dual and selective inhibition[1][5][7]. This structural precision is essential for navigating the complex feedback loops of the PI3K/AKT/mTOR axis, ultimately driving the development of safer, more efficacious oncological therapeutics[3][4].

References

  • Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at:[Link]

  • The Selective Class I PI3K Inhibitor CH5132799 Targets Human Cancers Harboring Oncogenic PIK3CA Mutations. AACR Journals. Available at:[Link]

  • Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? PMC - National Institutes of Health. Available at:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]

  • Dual Inhibitors of PI3K/mTOR or mTOR-Selective Inhibitors: Which Way Shall We Go? Al-Zaytoonah University. Available at:[Link]

  • Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. RSC Books. Available at:[Link]

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Foundational

A Technical Guide to 2-Aminopyrimidine Derivatives as Histamine H4 Receptor Ligands

Abstract The histamine H4 receptor (H4R) has emerged as a compelling therapeutic target for a spectrum of inflammatory and immune-mediated disorders, including asthma, atopic dermatitis, and rheumatoid arthritis.[1][2] T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The histamine H4 receptor (H4R) has emerged as a compelling therapeutic target for a spectrum of inflammatory and immune-mediated disorders, including asthma, atopic dermatitis, and rheumatoid arthritis.[1][2] This guide provides an in-depth technical exploration of the 2-aminopyrimidine scaffold, a chemical class that has yielded potent and selective H4R ligands.[1][3] While direct public-domain data on 2-(4-Aminopyrimidin-2-yl)propan-2-ol is scarce, this document will use the broader, well-established class of 2-aminopyrimidine derivatives to detail the principles of their design, synthesis, and characterization. We will delve into the critical aspects of structure-activity relationships (SAR), outline detailed protocols for essential in vitro assays, and map the key signaling pathways modulated by H4R ligands. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and development of novel H4R-targeting therapeutics.

Introduction: The Histamine H4 Receptor as a Therapeutic Target

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes (H1-H4) and is a G-protein coupled receptor (GPCR).[4] Unlike the other histamine receptors, H4R is predominantly expressed on cells of the immune system, such as mast cells, eosinophils, dendritic cells, and T cells.[2][4] This specific expression profile implicates the H4R as a key modulator of immune and inflammatory responses.[2][4]

Activation of the H4R by histamine leads to a variety of cellular responses, most notably chemotaxis of immune cells to sites of inflammation.[2][5] This process is central to the amplification of allergic and inflammatory cascades.[2] Consequently, the development of H4R antagonists is a promising strategy for the treatment of various inflammatory conditions.[2] The 2-aminopyrimidine chemotype has been a particularly fruitful starting point for the development of such antagonists.[1][3]

The 2-Aminopyrimidine Scaffold: A Privileged Chemotype for H4R Ligands

The 2-aminopyrimidine core has proven to be a versatile scaffold for the design of H4R ligands. Structure-activity relationship (SAR) studies have revealed several key features that govern potency and selectivity.

2.1. General Structure-Activity Relationships (SAR)

Systematic modifications of the 2-aminopyrimidine core have led to the identification of several potent H4R antagonists.[3][6] For instance, the optimization of a high-throughput screening hit led to the discovery of compounds with significant in vitro potency and in vivo efficacy in models of inflammation and pain.[3][6] The substitution pattern on the pyrimidine ring is crucial for activity, with modifications at the 4, 5, and 6 positions significantly influencing ligand binding and functional activity.[3][6] A notable example from this class is 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, which demonstrated potent in vitro activity and efficacy in animal models.[3][6]

2.2. Synthesis of 2-Aminopyrimidine Derivatives

The synthesis of 2-aminopyrimidine derivatives is typically achieved through the condensation of a substituted chalcone with a guanidine salt.[7][8][9] This versatile reaction allows for the introduction of a wide range of substituents on the pyrimidine ring, facilitating the exploration of the chemical space around the scaffold.

A general synthetic route involves the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form a chalcone, which is then cyclized with guanidine hydrochloride or guanidinium carbonate to yield the 2-aminopyrimidine core.[8][9] Microwave-assisted synthesis has also been reported as an efficient method for the preparation of these derivatives.[10]

Characterization of 2-Aminopyrimidine H4R Ligands: Key In Vitro Assays

A thorough in vitro characterization is essential to determine the pharmacological profile of a novel H4R ligand. This typically involves a battery of assays to assess binding affinity, functional activity, and selectivity.

3.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for the H4 receptor. These assays typically use membranes from cells recombinantly expressing the human H4R and a radiolabeled ligand, such as [³H]-histamine. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity. The well-characterized H4R antagonist JNJ 7777120, with a Ki of 4.5 nM, often serves as a reference compound in these studies.[11][12][13]

3.2. Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at the H4R.

  • GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation. In membranes from H4R-expressing cells, agonists will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi proteins. Antagonists will block the agonist-induced stimulation, while inverse agonists will decrease the basal [³⁵S]GTPγS binding.[14][15]

  • cAMP Accumulation Assay: The H4R is coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP).[5] Therefore, H4R agonists will decrease intracellular cAMP levels. This can be measured using various commercially available kits.

  • Calcium Mobilization Assay: H4R activation can also lead to an increase in intracellular calcium concentration ([Ca²⁺]i), likely through the βγ-subunits of the G-protein activating phospholipase C (PLC).[5][16] This can be monitored using calcium-sensitive fluorescent dyes.

3.3. Selectivity Profiling

To be a viable drug candidate, a compound must exhibit high selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R) and a panel of other off-target proteins. Selectivity is typically assessed through radioligand binding or functional assays using cell lines expressing the different receptor subtypes. A selectivity of over 1000-fold for H4R is generally considered desirable.

Parameter JNJ 7777120 Hypothetical 2-Aminopyrimidine Derivative
H4R Binding Affinity (Ki) 4.5 nMTo be determined
H4R Functional Activity Antagonist/Inverse Agonist[17]To be determined
Selectivity vs. H1R, H2R, H3R >1000-foldTo be determined
In Vivo Efficacy Anti-inflammatory and antipruritic effects[11][18]To be determined

A comparative table of a well-known H4R antagonist and a hypothetical new chemical entity.

H4 Receptor Signaling Pathways

The histamine H4 receptor, upon activation, initiates a cascade of intracellular signaling events primarily through its coupling to pertussis toxin-sensitive Gi/o proteins.[16]

H4R_Signaling

H4 Receptor Signaling Cascade.

Upon agonist binding, the G-protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5][16]

In addition to G-protein-dependent signaling, the H4R can also signal through a G-protein-independent pathway by recruiting β-arrestin.[17] This can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating cellular processes such as chemotaxis and cytokine production.[17][19]

Experimental Protocols
5.1. General Protocol for Synthesis of a 2-Aminopyrimidine Derivative

This protocol provides a general procedure for the synthesis of a 2-aminopyrimidine derivative via a chalcone intermediate.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a stirred solution of an appropriate substituted acetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide.

    • Add the desired substituted aldehyde (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry.

    • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

  • 2-Aminopyrimidine Synthesis:

    • To a solution of the purified chalcone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add guanidine hydrochloride or guanidinium carbonate (1.1 equivalents).[8]

    • Add a base, such as sodium hydroxide or potassium carbonate, to the mixture.

    • Reflux the reaction mixture for 3-6 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into cold water.

    • Filter the resulting solid, wash with water, and dry.

    • Purify the crude 2-aminopyrimidine derivative by column chromatography or recrystallization.

5.2. Protocol for H4R Radioligand Binding Assay
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing the human H4 receptor.

    • Homogenize the cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, cell membranes, the radioligand (e.g., [³H]-histamine), and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of a known H4R ligand (e.g., JNJ 7777120).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Assay_Workflow

Drug Discovery Workflow for H4R Ligands.

Conclusion and Future Directions

The 2-aminopyrimidine scaffold represents a highly promising starting point for the development of novel histamine H4 receptor antagonists. The synthetic accessibility and the well-defined structure-activity relationships of this chemical class provide a solid foundation for further optimization. Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these compounds to improve their drug-like characteristics, as well as on further exploring their therapeutic potential in a wider range of inflammatory and autoimmune diseases. The detailed methodologies and conceptual frameworks presented in this guide are intended to empower researchers to advance the discovery and development of the next generation of H4R-targeted therapies.

References
  • JNJ-7777120 - Wikipedia. Available from: [Link].

  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Available from: [Link].

  • Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. ScienceDirect. Available from: [Link].

  • The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut. MDPI. Available from: [Link].

  • Functional Profiling of 2-Aminopyrimidine Histamine H4 Receptor Modulators. PubMed. Available from: [Link].

  • Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. PubMed. Available from: [Link].

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan J. Chem. Available from: [Link].

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available from: [Link].

  • The role of histamine H4 receptor in immune and inflammatory disorders. PMC. Available from: [Link].

  • Targeting the Histamine H4 Receptor. Chemical Reviews. Available from: [Link].

  • Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells. PLOS ONE. Available from: [Link].

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available from: [Link].

  • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. PubMed. Available from: [Link].

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. PMC. Available from: [Link].

  • Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. Assay Genie. Available from: [Link].

  • ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. Zenodo. Available from: [Link].

  • Profiling of histamine H4 receptor agonists in native human monocytes. PMC. Available from: [Link].

  • H4 Human Histamine GPCR GTPgammaS Agonist LeadHunter Assay. Available from: [Link].

  • 2,4-Diaminopyrimidines as histamine H4 receptor ligands--Scaffold optimization and pharmacological characterization. PubMed. Available from: [Link].

  • High Constitutive Activity and a G-Protein-Independent High-Affinity State of the Human Histamine H4-Receptor. Biochemistry. Available from: [Link].

  • Tricyclic aminopyrimidine histamine H4 receptor antagonists. PubMed. Available from: [Link].

  • Piperazine modification in 2,4,6-triaminopyrimidine derivatives as histamine H4 receptor ligands. IMR Press. Available from: [Link].

  • Document: Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (CHEMBL1140148). ChEMBL. Available from: [Link].

  • Collection - Structure−Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands - Journal of Medicinal Chemistry. Figshare. Available from: [Link].

  • 2-aminopyrimidine modulators of the histamine h4 receptor. European Patent Office. Available from: [Link].

Sources

Exploratory

Sourcing and Application of 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS 1434053-14-1) in Targeted Kinase Inhibitor Development

Executive Summary The design and development of small-molecule kinase inhibitors rely heavily on privileged scaffolds capable of anchoring into the highly conserved ATP-binding pocket of target kinases. The aminopyrimidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and development of small-molecule kinase inhibitors rely heavily on privileged scaffolds capable of anchoring into the highly conserved ATP-binding pocket of target kinases. The aminopyrimidine core is a universally recognized hinge-binding pharmacophore, serving as the foundation for numerous FDA-approved therapeutics and advanced clinical candidates[1]. Within this chemical space, the building block 2-(4-aminopyrimidin-2-yl)propan-2-ol (CAS 1434053-14-1) has emerged as a highly versatile intermediate. By merging the robust hydrogen-bonding capacity of the aminopyrimidine ring with the physicochemical enhancements provided by a tertiary alcohol, this compound enables the synthesis of highly potent, selective, and metabolically stable inhibitors targeting kinases such as CDK2, CDK4/6, and VEGFR[1][2][3].

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, I evaluate building blocks not just for their reactive handles, but for their ultimate contribution to the drug's target product profile (TPP). The selection of 2-(4-aminopyrimidin-2-yl)propan-2-ol is driven by strict structure-activity relationship (SAR) causality:

  • Hinge-Binding Mechanics: The 4-aminopyrimidine moiety acts as a bidentate hydrogen bond donor/acceptor system. It interacts directly with the backbone amide residues (e.g., Val135 in CDK2 or Val96 in CDK4) within the kinase hinge region, providing the primary anchoring energy required for competitive ATP displacement[1][3].

  • Lipophilic Efficiency (LipE) Optimization: The 2-hydroxypropan-2-yl group (a tertiary alcohol) projects outward into the solvent-exposed region of the kinase active site. This specific motif increases aqueous solubility and provides a vector for solvent interactions without disproportionately increasing the partition coefficient (LogD). This optimizes LipE, a critical metric in minimizing off-target toxicity[1][4].

  • Metabolic Shielding: Unlike primary or secondary alcohols, which are highly susceptible to rapid in vivo oxidation by alcohol dehydrogenases (ADH), the tertiary alcohol is sterically hindered and lacks an alpha-proton. This renders the moiety highly resistant to oxidative metabolism, prolonging the half-life of the resulting therapeutic[1].

KinasePathway A Aminopyrimidine Derivative B CDK4/6 Kinase (Hinge Region) A->B ATP Competitive Inhibition C Rb Protein (Hypophosphorylated) B->C Prevents Phosphorylation D E2F Transcription Factor C->D Sequesters E G1 to S Phase Arrest D->E Blocks Cell Cycle

Figure 1: Mechanistic pathway of CDK4/6 inhibition by aminopyrimidine derivatives.

Commercial Sourcing & Quantitative Quality Metrics

When sourcing CAS 1434053-14-1 for preclinical development, analytical purity is non-negotiable. Impurities at the building-block stage—particularly regioisomers or des-methyl analogs—cascade through multi-step syntheses, severely complicating final purification and skewing in vitro pharmacological profiling[4].

Below is a summarized quantitative comparison of commercial suppliers providing research-grade 2-(4-aminopyrimidin-2-yl)propan-2-ol:

SupplierCatalog NumberClaimed PurityMolecular WeightCAS Number
Appretech Scientific APT001486≥98%153.18 g/mol 1434053-14-1[5]
Sigma-Aldrich ATEH11AB27C9≥95%153.18 g/mol 1434053-14-1[6]
Key Organics AS-62904≥95%153.18 g/mol 1434053-14-1[7]
Abovchem AC629792≥95%153.19 g/mol 1434053-14-1[8]
CymitQuimica IN-DA01DKP0≥95%153.18 g/mol 1434053-14-1[9]

Experimental Protocols

Protocol 1: Analytical Validation (Self-Validating QC System)

Objective: Verify the identity and structural integrity of sourced CAS 1434053-14-1 prior to synthetic integration. Causality: Relying solely on vendor Certificates of Analysis (CoA) introduces risk. This protocol acts as a self-validating system; the specific spectral markers definitively confirm the presence of the tertiary alcohol and the primary amine, ruling out oxidized or degraded impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the sourced compound in 1.0 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5–95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Validation Check: The UV trace (254 nm) must show a single sharp peak (>95% AUC). The corresponding ESI+ mass spectrum must display the parent [M+H]+ ion at m/z 154.1.

  • 1 H-NMR Analysis (400 MHz, DMSO- d6​ ):

    • Validation Check: Look for a 6H singlet at ~1.4 ppm (confirming the intact gem-dimethyl groups of the propan-2-ol moiety). A 1H broad singlet at ~5.0 ppm confirms the tertiary hydroxyl group (exchangeable with D2​O ). The exocyclic −NH2​ will appear as a 2H broad singlet at ~6.5–7.0 ppm, and the pyrimidine C5/C6 protons will appear as distinct signals in the aromatic region (~6.3 ppm and ~8.1 ppm).

Protocol 2: Synthetic Integration via Buchwald-Hartwig Cross-Coupling

Objective: Couple the primary amine of 2-(4-aminopyrimidin-2-yl)propan-2-ol to an aryl/heteroaryl halide core. Causality: The exocyclic amine at the 4-position is electronically deactivated by the electron-withdrawing pyrimidine ring. Standard SN​Ar conditions require harsh temperatures (>120°C) and strong bases, which can trigger side reactions involving the tertiary alcohol. We utilize a Palladium-catalyzed Buchwald-Hartwig coupling with a bulky, electron-rich phosphine ligand (BrettPhos) to lower the activation energy, enabling selective C-N bond formation at milder temperatures while perfectly tolerating the unprotected tertiary alcohol.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk tube under an argon atmosphere, charge the aryl halide core (1.0 eq), 2-(4-aminopyrimidin-2-yl)propan-2-ol (1.2 eq), Pd2​(dba)3​ (0.05 eq), BrettPhos ligand (0.10 eq), and Sodium tert-butoxide ( NaOtBu , 2.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, preventing premature catalyst deactivation.

  • Reaction Execution: Seal the tube and heat to 90°C for 12–16 hours. Monitor progression via the LC-MS protocol described above.

  • Workup & Purification: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black. Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the target kinase inhibitor.

Workflow S1 Commercial Sourcing (CAS 1434053-14-1, >95% Purity) S2 Analytical QC (LC-MS, 1H-NMR Validation) S1->S2 Validate Identity & Purity S3 Synthetic Integration (Buchwald-Hartwig Cross-Coupling) S2->S3 Proceed if QC Passed S4 Purification (Preparative HPLC) S3->S4 Isolate Target Compound S5 In Vitro Kinase Assay (IC50 Determination) S4->S5 Pharmacological Profiling

Figure 2: End-to-end workflow from building block sourcing to in vitro validation.

References

  • [5] Appretech Scientific Limited. 2-(4-Aminopyrimidin-2-yl)propan-2-ol. Available at:[Link]

  • [2] National Institutes of Health (PMC). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. Available at: [Link]

  • [3] Journal of Medicinal Chemistry (ACS Publications). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Available at:[Link]

  • [4] National Institutes of Health (PMC). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link]

  • [1] Journal of Medicinal Chemistry (ACS Publications). Discovery of Atirmociclib (PF-07220060): A Potent and Selective CDK4 Inhibitor. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Synthesis Protocol for 2-(4-Aminopyrimidin-2-yl)propan-2-ol

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(4-A...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol, a valuable tertiary alcohol-substituted pyrimidine building block. The synthesis is achieved through a robust organometallic addition of a methyl Grignard reagent to a suitable pyrimidine precursor. This document is designed for researchers, chemists, and drug development professionals, offering a detailed methodology that emphasizes causality, safety, and reproducibility. We present a step-by-step experimental procedure, in-depth characterization data, and a discussion of the underlying chemical principles to ensure successful implementation.

Introduction and Scientific Context

Pyrimidine derivatives are of immense interest due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific functional groups onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target binding affinity. The tertiary alcohol moiety, specifically the 2-hydroxypropyl group, can significantly enhance aqueous solubility and provide a new vector for hydrogen bonding interactions with biological targets.

This guide details a reliable synthesis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS 1434053-14-1). The selected synthetic strategy is the double addition of a methyl Grignard reagent to an ester precursor, methyl 4-aminopyrimidine-2-carboxylate. This method is widely employed for the synthesis of tertiary alcohols from esters due to its high efficiency and predictability. The protocol is designed to be self-validating, with clear instructions for reaction monitoring, purification, and analytical characterization to confirm the identity and purity of the final product.

Reaction Scheme and Mechanism

The core of this protocol is the nucleophilic addition of methylmagnesium bromide to the ester functionality of methyl 4-aminopyrimidine-2-carboxylate.

Overall Reaction: Reaction Scheme

Mechanistic Rationale: The reaction proceeds in two main stages, both predicated on the nucleophilic character of the Grignard reagent.

  • First Addition: The highly polarized carbon-magnesium bond of methylmagnesium bromide acts as a potent source of nucleophilic methyl anions (CH₃⁻). This nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination & Ketone Formation: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide (-OCH₃) as a leaving group. This results in the in-situ formation of an intermediate ketone, 1-(4-aminopyrimidin-2-yl)ethan-1-one.

  • Second Addition: The newly formed ketone is more reactive than the starting ester. A second equivalent of the Grignard reagent rapidly attacks the ketone's carbonyl carbon, forming a magnesium alkoxide intermediate after another nucleophilic addition.

  • Protonation (Work-up): The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide, yielding the final tertiary alcohol product, 2-(4-aminopyrimidin-2-yl)propan-2-ol.

The following diagram illustrates this mechanistic pathway.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product Ester Methyl 4-aminopyrimidine-2-carboxylate Tetra1 Tetrahedral Intermediate Ester->Tetra1 Nucleophilic Attack Grignard1 CH₃MgBr (1st eq.) Grignard1->Tetra1 Ketone Intermediate Ketone Tetra1->Ketone Elimination of MeO⁻ Alkoxide Magnesium Alkoxide Ketone->Alkoxide Nucleophilic Attack Grignard2 CH₃MgBr (2nd eq.) Grignard2->Alkoxide Product 2-(4-Aminopyrimidin-2-yl)propan-2-ol Alkoxide->Product Protonation Workup Aqueous Work-up (NH₄Cl) Workup->Product

Caption: Reaction mechanism for the formation of the target compound.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberM.W. ( g/mol )Grade/PuritySupplier Example
Methyl 4-aminopyrimidine-2-carboxylate146348-93-0153.14>97%Commercially Available
Methylmagnesium bromide (CH₃MgBr)75-16-1119.243.0 M in Diethyl EtherSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.11>99.9%, DriSolv®MilliporeSigma
Saturated Ammonium Chloride (NH₄Cl)12125-02-953.49Aqueous SolutionFisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularJ.T.Baker
Silica Gel112926-00-860.08230-400 meshSorbent Technologies
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet with bubbler

  • Addition funnel (oven-dried)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for extraction and purification (separatory funnel, flasks, etc.)

  • Flash chromatography system

Critical Safety Precautions

This protocol involves hazardous materials that must be handled with extreme care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent/SolventHazard SummaryHandling Precautions
Methylmagnesium bromide Pyrophoric, water-reactive, causes severe skin burns and eye damage.Handle under an inert atmosphere (N₂ or Ar). Use dry syringes and glassware. Quench excess reagent carefully.
Diethyl Ether / THF Highly flammable liquid and vapor. May form explosive peroxides. Can cause drowsiness or dizziness.Use in a fume hood away from ignition sources. Use freshly opened solvent or test for peroxides. Ground equipment to prevent static discharge.
Propan-2-ol (Product) Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from heat and open flames. Wear eye protection.

Detailed Experimental Protocol

The following workflow diagram provides a high-level overview of the synthesis process.

Caption: High-level workflow for the synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and an addition funnel. Ensure all glassware is thoroughly oven-dried and assembled while hot under a positive pressure of inert gas.

  • Reagent Preparation: To the reaction flask, add methyl 4-aminopyrimidine-2-carboxylate (1.0 eq., e.g., 1.53 g, 10.0 mmol). Add 50 mL of anhydrous THF via syringe to dissolve the starting material.

  • Initiation: Cool the flask to 0 °C in an ice-water bath.

  • Grignard Addition: Charge the addition funnel with methylmagnesium bromide (2.5 eq., e.g., 8.3 mL of 3.0 M solution in Et₂O, 25.0 mmol). Add the Grignard solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Slow addition at low temperature is critical to control the exothermic nature of the Grignard addition and prevent side reactions. The use of excess Grignard reagent ensures the complete conversion of both the ester and the intermediate ketone.

  • Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot has been fully consumed.

  • Work-up (Quenching): Cool the reaction flask back to 0 °C. Cautiously add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and protonate the alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel. A gradient elution system, for example, from 2% to 10% methanol in dichloromethane, can be effective for isolating the polar product.

  • Final Product: Combine the pure fractions and concentrate in vacuo to yield 2-(4-Aminopyrimidin-2-yl)propan-2-ol as a solid. Determine the yield and proceed with characterization.

Characterization and Data Analysis

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.19 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~7.95 (d, 1H, pyrimidine-H), ~6.50 (br s, 2H, -NH₂), ~6.05 (d, 1H, pyrimidine-H), ~5.20 (s, 1H, -OH), ~1.40 (s, 6H, 2x -CH₃).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~170 (C-quat), ~165 (C-quat), ~158 (CH), ~100 (CH), ~70 (C-quat), ~30 (2x CH₃).
Mass Spec (ESI+) m/z calculated for C₇H₁₂N₃O⁺ [M+H]⁺: 154.10; found: 154.1.
Purity (HPLC) >95% (e.g., C18 column, mobile phase with buffer like ammonium acetate).

Note: NMR chemical shifts are predictive and may vary based on solvent and concentration. The broad singlet for the -NH₂ and the singlet for the -OH are exchangeable with D₂O.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol. By employing a standard Grignard reaction with an ester precursor, the target compound can be obtained in a reproducible manner. The emphasis on anhydrous conditions, controlled reaction parameters, and thorough purification is key to achieving high purity and yield. The provided characterization data serves as a benchmark for validating the successful synthesis of this valuable chemical building block for applications in pharmaceutical and materials science research.

References

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

  • Google Patents. (2013). CN102952083B - Preparation method of 2-amino pyrimidine.
  • Multidisciplinary Digital Publishing Institute. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

  • ResearchGate. (2017). (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). 2-(4-Aminopyrimidin-2-yl)propan-2-ol. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 7.6. Additions of Organometallics to Pi (π) Bonds. Available at: [Link]

  • SAGE Publications. (n.d.). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Available at: [Link]

  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Available at: [Link]

  • Organic Letters. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Available at: [Link]

  • Philip Harris. (2018). SAFETY DATA SHEET PROPAN-2-OL AR. Available at: [Link]

  • R Discovery. (2009). Addition of Organolithium and Grignard Reagents to Pyrimidine-2(1H)-thione: Easy Access to 4-Substituted 3,4-Dihydropyrimidine-2(1H). Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. Available at: [Link]

  • LibreTexts Chemistry. (2021). 9.12: Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation. Available at: [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • PubMed. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Available at: [Link]

  • IPRJB. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Available at: [Link]

  • Purity Solvents. (n.d.). PROPAN-2-OL FOR HPLC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Available at: [Link]

  • ResearchGate. (2026). Preparation of Pyrimidine Derivatives as Potential Medicinal Agents by the Reaction of 2-Amino-4-chloro-6-methylpyrimidine with Primary and Secondary Amines. Available at: [Link]

  • YouTube. (2023). Organometallic Addition to Aldehydes and Ketones. Available at: [Link]

  • PubMed. (2004).
Application

2-(4-Aminopyrimidin-2-yl)propan-2-ol preparation from 2-amino-4,6-dichloropyrimidine

An Application Note for the Synthesis of 2-(2-Aminopyrimidin-4-yl)propan-2-ol from 2-Amino-4,6-dichloropyrimidine Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 2-(2-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-(2-Aminopyrimidin-4-yl)propan-2-ol from 2-Amino-4,6-dichloropyrimidine

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(2-aminopyrimidin-4-yl)propan-2-ol, a valuable tertiary alcohol derivative of the pyrimidine scaffold for use in pharmaceutical and materials science research. The synthesis commences with the commercially available 2-amino-4,6-dichloropyrimidine. The methodology first employs a regioselective catalytic hydrogenation for mono-dechlorination to yield the critical intermediate, 2-amino-4-chloropyrimidine. The subsequent step involves a cryogenic organometallic reaction, specifically a lithium-halogen exchange followed by quenching with acetone, to install the propan-2-ol moiety. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical safety information.

Introduction and Synthetic Strategy

The pyrimidine core is a foundational heterocyclic motif in numerous biologically active compounds, including several approved pharmaceuticals.[1] The targeted synthesis of functionalized pyrimidines is therefore of paramount importance in drug discovery. The title compound, 2-(2-aminopyrimidin-4-yl)propan-2-ol, incorporates a tertiary alcohol, a functional group that can modulate physicochemical properties such as solubility and metabolic stability.

The synthetic route from 2-amino-4,6-dichloropyrimidine is designed for efficiency and control. The two chlorine atoms at the C4 and C6 positions are chemically equivalent and more susceptible to reaction than the C2 position.[2] Our strategy involves a two-step sequence:

  • Selective Dechlorination: The first step addresses the removal of one chlorine atom. Catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established and effective method for the hydrodehalogenation of aryl chlorides.[3][4] This reaction is highly selective and provides the mono-chlorinated intermediate in good yield.

  • Carbon-Carbon Bond Formation: The second step involves the conversion of the remaining C-Cl bond into a C-C bond to form the tertiary alcohol. This is achieved through a lithium-halogen exchange at low temperature using n-butyllithium, which generates a highly reactive pyrimidinyl-lithium intermediate. This species is then trapped with acetone to yield the final product.[5][6] This classic organometallic approach is highly effective for creating tertiary alcohols from aryl halides.

The overall synthetic transformation is depicted below.

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Part 1: Selective Dechlorination to 2-Amino-4-chloropyrimidine

Principle: This procedure utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst to facilitate the addition of hydrogen across a carbon-chlorine bond, resulting in its reductive cleavage.[7] Dichloromethane or other solvents can be used, but methanol is common.[8] A mild base, sodium bicarbonate (NaHCO₃), is added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and catalyst deactivation.

Materials and Equipment:

  • 2-Amino-4,6-dichloropyrimidine (≥95%)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH), ACS grade

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Celite pad)

  • Rotary evaporator

Protocol:

  • To a 250 mL three-neck round-bottom flask, add 2-amino-4,6-dichloropyrimidine (5.0 g, 30.5 mmol) and sodium bicarbonate (3.84 g, 45.7 mmol).

  • Add methanol (100 mL) to the flask and stir the suspension.

  • Inerting the Catalyst: In a separate small beaker, weigh the 10% Pd/C catalyst (50% wet, 0.32 g, ~0.15 mmol Pd). Carefully add a small amount of methanol to create a slurry. This should be done with caution as dry Pd/C can be pyrophoric.

  • Carefully add the Pd/C slurry to the reaction flask.

  • Seal the flask, and purge the system with nitrogen or argon gas.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (3 x 20 mL). Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite. It should be quenched with water and disposed of properly.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or used directly in the next step if purity is sufficient (>95% by LC-MS).

Part 2: Synthesis of 2-(2-Aminopyrimidin-4-yl)propan-2-ol

Principle: This reaction relies on the generation of a potent nucleophilic pyrimidine anion via lithium-halogen exchange.[5] The use of cryogenic temperatures (-78 °C) is critical to ensure the stability of the organolithium intermediate and prevent unwanted side reactions. The subsequent quench with acetone, an electrophile, forms the desired tertiary alcohol.[6] Anhydrous conditions are essential as organolithium reagents react violently with water.

Materials and Equipment:

  • 2-Amino-4-chloropyrimidine (from Part 1)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Acetone, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried three-neck flask with septum

  • Inert gas (Argon or Nitrogen) supply

  • Syringes and needles

  • Low-temperature bath (dry ice/acetone)

  • Silica gel for column chromatography

Protocol:

  • Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon or nitrogen.

  • Add 2-amino-4-chloropyrimidine (3.0 g, 23.1 mmol) to the flask.

  • Add anhydrous THF (100 mL) via syringe and stir to dissolve the starting material.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 10.2 mL, 25.5 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench: Slowly add anhydrous acetone (2.0 mL, 27.8 mmol, 1.2 equiv) dropwise via syringe, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for another hour, then allow it to warm slowly to room temperature overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-aminopyrimidin-4-yl)propan-2-ol.[9]

Data and Workflow Summary

Quantitative Data
ParameterStep 1: DechlorinationStep 2: C-C Formation
Starting Material 2-Amino-4,6-dichloropyrimidine2-Amino-4-chloropyrimidine
Mass of SM 5.0 g3.0 g
Key Reagents H₂ (g), 10% Pd/C, NaHCO₃n-BuLi (2.5 M), Acetone
Solvent MethanolAnhydrous THF
Solvent Volume 100 mL100 mL
Temperature 25 °C-78 °C to 25 °C
Reaction Time 4-6 hours~16 hours
Expected Yield 85-95%60-75%
Final Product 2-Amino-4-chloropyrimidine2-(2-Aminopyrimidin-4-yl)propan-2-ol
Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Selective Dechlorination cluster_step2 Step 2: Alcohol Synthesis s1_setup 1. Charge Reactor (Dichloropyrimidine, NaHCO₃, MeOH) s1_react 2. Add Pd/C Catalyst 3. Hydrogenate at 25°C s1_setup->s1_react s1_monitor 4. Monitor by LC-MS s1_react->s1_monitor s1_workup 5. Purge with N₂ 6. Filter through Celite 7. Concentrate Filtrate s1_monitor->s1_workup Reaction Complete s1_product Intermediate: 2-Amino-4-chloropyrimidine s1_workup->s1_product s2_setup 1. Dissolve Intermediate in Anhydrous THF (Inert Atmosphere) s1_product->s2_setup Proceed to next step s2_react 2. Cool to -78°C 3. Add n-BuLi 4. Add Acetone s2_setup->s2_react s2_monitor 5. Monitor by TLC s2_react->s2_monitor s2_workup 6. Quench with NH₄Cl 7. Aqueous Workup & Extraction s2_monitor->s2_workup Reaction Complete s2_purify 8. Column Chromatography s2_workup->s2_purify s2_product Final Product: 2-(2-Aminopyrimidin-4-yl)propan-2-ol s2_purify->s2_product

Caption: High-level workflow for the two-step synthesis.

Safety and Hazard Information

All experiments must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • 2-Amino-4,6-dichloropyrimidine: Classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[10] Avoid inhalation of dust and contact with skin and eyes.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Handle as a slurry and do not allow the filter cake to dry in the open air.[4]

  • Hydrogen Gas (H₂): Extremely flammable. Ensure there are no ignition sources present and that the reaction apparatus is properly sealed and purged.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and reacts violently with water. Must be handled under a strict inert atmosphere using proper syringe techniques.

  • Anhydrous Solvents (THF): Can form explosive peroxides. Use freshly distilled or inhibitor-free solvents from a sealed container.

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing work.[11][12]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Mague, J. T., & Mohamed, S. K. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9035–9044. Available from: [Link]

  • Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Pospisil, J. (2012). Grignard Reactions Involving Halogenated Pyrimidines. ChemInform, 43(35). Available from: [Link]

  • Mague, J. T., & Mohamed, S. K. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Publications. Available from: [Link]

  • Ye, M., et al. (2019). Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity. Organic Process Research & Development, 23(8), 1618-1626. Available from: [Link]

  • Oh, C.-H., & Kim, J.-S. (2001). Grignard and Cerium Reagents of Pyrimidine Derivatives. Heterocycles, 55(3), 495. Available from: [Link]

  • Zhang, Y. M., et al. (2008). An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO₃. Tetrahedron Letters, 49(20), 3244-3248. Available from: [Link]

  • Mague, J. T., & Mohamed, S. K. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Publications. Available from: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 2-Chloropyrimidines via Pd-catalyzed Regioselective Dechlorination of 2,4-Dichloropyrimidines in the Presence of NaHCO₃. Retrieved from [Link]

  • Oh, C.-H., & Kim, J.-S. (2001). Grignard and Cerium Reagents of Pyrimidine Derivatives. The Japan Institute of Heterocyclic Chemistry. Available from: [Link]

  • Aft, H. (1962). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Oregon State University. Available from: [Link]

  • Martinez, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5195. Available from: [Link]

  • Li, P., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5720. Available from: [Link]

  • Mondal, S., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Chemical Science, 15, 10041-10049. Available from: [Link]

  • Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Wang, X., et al. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library. Available from: [Link]

  • Google Patents. (2001). US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Retrieved from [Link]

  • Mague, J. T., & Mohamed, S. K. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PubMed. Available from: [Link]

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(17), 3108. Available from: [Link]

  • ResearchGate. (2022, August 10). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-(4-Aminopyrimidin-2-yl)propan-2-ol. Retrieved from [Link]

  • Google Patents. (1998). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
  • Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.
  • Google Patents. (1992). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
  • ResearchGate. (n.d.). Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichloroppenol over Ni-B/SiO₂ amorphous alloy. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]

  • Tamura, M., et al. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications, 50(74), 10842-10845. Available from: [Link]

  • Johnson, T. A., & Sabila, P. S. (2018). Palladium-Catalyzed Hydrogenations in Dichloromethane. Repository. Available from: [Link]

  • Wang, Z., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Journal of the American Chemical Society. Available from: [Link]

Sources

Method

Purification of 2-(4-Aminopyrimidin-2-yl)propan-2-ol by column chromatography

Application Note: Purification of 2-(4-Aminopyrimidin-2-yl)propan-2-ol by Column Chromatography Abstract The purification of highly polar, basic heterocycles such as 2-(4-aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of 2-(4-Aminopyrimidin-2-yl)propan-2-ol by Column Chromatography

Abstract The purification of highly polar, basic heterocycles such as 2-(4-aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) presents significant chromatographic challenges. Due to the presence of a primary amine, a pyrimidine core, and a tertiary alcohol, this compound is prone to severe peak tailing and irreversible adsorption on standard silica gel. This application note details field-proven methodologies—modified normal-phase flash chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC)—to achieve high-purity isolation. Emphasis is placed on the mechanistic causality of stationary phase interactions and the strategic use of mobile phase modifiers.

Introduction & Physicochemical Profiling

In modern drug development, aminopyrimidine derivatives frequently serve as critical pharmacophores, particularly in the design of kinase inhibitors[1]. 2-(4-Aminopyrimidin-2-yl)propan-2-ol is a highly polar building block characterized by:

  • Basic Nitrogen Centers: The pyrimidine ring nitrogens and the C4-primary amine act as strong Lewis bases and hydrogen-bond acceptors/donors.

  • Tertiary Alcohol: The C2-isopropanol group significantly increases the molecule's hydrophilicity and topological polar surface area (TPSA).

When subjected to standard normal-phase chromatography (e.g., Hexane/Ethyl Acetate or standard Dichloromethane/Methanol), the basic sites interact aggressively with the stationary phase, leading to broad elution bands, poor resolution, and low recovery yields.

Mechanistic Causality in Chromatographic Behavior (E-E-A-T)

The "Silanol Effect" in Normal-Phase Chromatography

Standard silica gel ( SiO2​ ) surfaces are densely populated with weakly acidic silanol groups (Si-OH), which possess a pKa of approximately 4.5 to 5.5. The basic nitrogens of the aminopyrimidine undergo strong acid-base and ion-exchange interactions with these unshielded silanols[2].

  • Causality: This secondary retention mechanism causes the compound to "drag" through the column, resulting in severe peak tailing.

  • Solution: The addition of a volatile basic modifier, such as Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ), is mandatory. These modifiers act as "competing bases," dynamically neutralizing the acidic silanol sites and allowing the target aminopyrimidine to elute as a symmetrical, concentrated band[2].

Reverse-Phase (RP) Dynamics and Mixed-Mode Retention

For highly polar basic compounds, RP-HPLC on C18 columns often provides superior resolution. However, at neutral pH, the compound may still exhibit mixed-mode interactions with residual silanols on the silica backbone of the C18 phase[3].

  • Causality: To prevent this, the mobile phase pH must be strictly controlled.

  • Solution: Using an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) fully protonates the basic amines, ensuring sharp peaks and high solubility, but this yields the compound as a TFA salt[1][4]. If the free base is strictly required for downstream synthesis, a high-pH volatile buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) must be utilized in conjunction with an end-capped, pH-stable hybrid C18 column.

Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography (Free Base Isolation)

This self-validating protocol is optimized for gram-scale crude mixtures where the free base form is required.

Materials:

  • Stationary Phase: Silica gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / 28% Aqueous NH4​OH .

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a gradient system. A highly effective starting point for polar aminopyrimidines is DCM:MeOH: NH4​OH in a 95:4.5:0.5 (v/v/v) ratio, grading up to 90:9:1 (v/v/v).

  • Column Equilibration: Pack the column and flush with at least 3 column volumes (CV) of the starting mobile phase. Crucial Step: This pre-saturates and neutralizes the active silanols before the sample is introduced.

  • Sample Loading (Dry Loading): Due to the compound's polarity, it may oil out or precipitate in DCM. Dissolve the crude mixture in a minimum volume of MeOH, add Celite 545 (1:2 w/w ratio to crude), and evaporate to a free-flowing powder. Load this evenly onto the top of the column.

  • Elution & Monitoring: Run the gradient. Monitor fractions via TLC (eluent: 90:9:1 DCM:MeOH: NH4​OH ). The target compound will absorb strongly under short-wave UV (254 nm) and can be stained with Ninhydrin (yielding a distinct color change due to the primary amine).

  • Recovery: Pool product-containing fractions. Evaporate under reduced pressure at 40°C. To remove stubborn residual ammonia and water, co-evaporate the final residue twice with 10 mL of toluene, followed by high vacuum drying.

Protocol B: Preparative Reverse-Phase HPLC (High-Purity Isolation)

This protocol is designed for milligram to low-gram scale purification yielding >99% purity for biological assays or rigorous structural characterization.

Materials:

  • Stationary Phase: End-capped Hybrid C18 column (e.g., 5 µm, 21.2 × 250 mm)[4].

  • Mobile Phase A: Water + 0.1% TFA (for salt) OR 10 mM NH4​HCO3​ pH 9.0 (for free base).

  • Mobile Phase B: Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude sample in DMSO or Mobile Phase A (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Gradient Design: Inject the sample. Run a shallow gradient from 5% B to 40% B over 20 minutes. The high polarity of the tertiary alcohol and pyrimidine ensures early-to-mid elution.

  • Flow Rate & Detection: Maintain a flow rate of 10–20 mL/min (depending on column ID). Trigger fraction collection via UV detection at 254 nm.

  • Validation & Lyophilization: Analyze an aliquot of the main peak via analytical LC-MS. Upon confirmation of the target mass ( [M+H]+=154.1 ), pool the fractions, freeze at -80°C, and lyophilize for 24-48 hours to yield a high-purity fluffy solid.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the detailed chromatographic strategies, allowing researchers to select the optimal method based on project constraints.

Table 1: Comparison of Chromatographic Strategies for 2-(4-Aminopyrimidin-2-yl)propan-2-ol

ParameterModified Normal-Phase (Silica)Reverse-Phase HPLC (High pH)Reverse-Phase HPLC (Low pH)
Stationary Phase Bare Silica Gel (40-63 µm)End-capped Hybrid C18Standard C18
Mobile Phase DCM / MeOH / NH4​OH (aq)Water / MeCN + 10 mM NH4​HCO3​ Water / MeCN + 0.1% TFA
Target Form Free BaseFree BaseTFA Salt
Typical Yield 75 – 85%80 – 90%85 – 95%
Purity Expectation 90 – 95%> 99%> 99.5%
Throughput Scale High (Gram-scale)Low to Medium (mg to g)Low to Medium (mg to g)
Key Advantage Cost-effective, scalableHigh purity, yields free baseExcellent peak shape, highest purity

Workflow Visualization

PurificationWorkflow Start Crude 2-(4-Aminopyrimidin-2-yl) propan-2-ol Decision Target Form Required? Start->Decision FreeBase Free Base Form (Neutral/Basic Conditions) Decision->FreeBase Free Base SaltForm Salt Form (e.g., TFA) (Acidic Conditions) Decision->SaltForm Salt NP_Silica Normal Phase Silica Modifier: TEA or NH4OH FreeBase->NP_Silica >1g Scale RP_HighPH Reverse Phase (C18) Buffer: 10mM NH4HCO3 (pH 9) FreeBase->RP_HighPH <1g Scale RP_LowPH Reverse Phase (C18) Modifier: 0.1% TFA (pH 2) SaltForm->RP_LowPH Any Scale PureFreeBase Pure Free Base Isolated NP_Silica->PureFreeBase RP_HighPH->PureFreeBase PureSalt Pure TFA Salt Isolated RP_LowPH->PureSalt

Decision matrix for selecting the optimal purification route based on the required target form.

References

  • Journal of Medicinal Chemistry. Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase. ACS Publications, 2008. Available at:[Link]

  • Molecules (MDPI). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI, 2010. Available at:[Link]

  • Journal of Chromatography A. Using glucaminium-based ionic liquids for improving the separation of 2-aminopyrimidine-5-ylboronic acid... Elsevier / PubMed, 2013. Available at:[Link]

Sources

Application

Application Note: Solubility Profiling and Optimization of 2-(4-Aminopyrimidin-2-yl)propan-2-ol

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Formulation Scientists. Executive Summary & Chemical Profiling Aqueous and organic solubility are fundamental physicochemical properties that dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Formulation Scientists.

Executive Summary & Chemical Profiling

Aqueous and organic solubility are fundamental physicochemical properties that dictate a compound's viability in high-throughput screening (HTS), structure-activity relationship (SAR) profiling, and downstream formulation. 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1; Molecular Formula: C₇H₁₁N₃O; MW: 153.18 g/mol ) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1].

Mechanistic Insights: Solvent-Solute Interactions

To design an effective solubility protocol, we must first analyze the causality of the molecule's solvation thermodynamics:

  • Hydrogen Bond Donors (HBD): The primary exocyclic amine (-NH₂) and the tertiary alcohol (-OH) act as strong HBDs.

  • Hydrogen Bond Acceptors (HBA): The two pyrimidine nitrogens, the amine nitrogen, and the alcohol oxygen serve as HBAs.

  • Hydrophobic Bulk: The aromatic pyrimidine core and the gem-dimethyl groups of the propan-2-ol moiety create a significant hydrophobic surface area, imposing an entropic penalty in aqueous media.

Why DMSO is the Gold Standard: Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent (dielectric constant ~46.7) capable of dissolving both polar and non-polar substances[2]. The highly polarized S=O bond in DMSO acts as an exceptional hydrogen bond acceptor, aggressively interacting with the -NH₂ and -OH protons of 2-(4-Aminopyrimidin-2-yl)propan-2-ol. Simultaneously, DMSO's methyl groups interact favorably with the molecule's hydrophobic regions. This dual action rapidly dismantles the crystalline lattice energy, making DMSO the industry standard for preserving stock solutions in chemical libraries[2].

Quantitative Solubility Data Summary

The following table summarizes the expected solubility profile of 2-(4-Aminopyrimidin-2-yl)propan-2-ol across various solvent systems, driven by its pharmacophore properties.

Solvent SystemDielectric Constant (ε)Primary Solvation MechanismEstimated Solubility RangePrimary Application
DMSO (Anhydrous) 46.7Strong HBA, Dipole-Dipole> 100 mg/mL (Highly Soluble)HTS Stock Solutions[3]
DMF 36.7Strong HBA, Dipole-Dipole> 50 mg/mL (Soluble)Chemical Synthesis
Methanol 32.7HBD / HBA10 - 30 mg/mL (Moderate)LC-MS Analysis, Crystallization
Acetonitrile 37.5Weak HBA, Dipole-Dipole< 10 mg/mL (Slightly Soluble)HPLC Mobile Phase
PBS Buffer (pH 7.4) ~80.1HBD / HBA (Hydrophobic penalty)< 1 mg/mL (Poorly Soluble)In vitro Biological Assays[4]

Experimental Methodologies (Self-Validating Systems)

Depending on the stage of drug discovery, solubility must be assessed via two distinct paradigms: Kinetic (metastable precipitation from a stock solution) and Thermodynamic (true solid-liquid equilibrium)[5].

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility evaluates the maximum concentration at which a compound remains in solution before induced precipitation occurs upon dilution into an aqueous buffer[5]. Laser nephelometry measures the forward scattered light (Tyndall effect) caused by precipitating particles, providing a rapid, filtration-free readout[3][6].

Self-Validation Mechanism: This protocol relies on internal controls. A fully solubilized reference plate (compound dissolved in spectroscopically pure n-propanol) establishes the baseline[4]. Parallel runs with known controls—albendazole (low solubility) and furosemide (high solubility)—calibrate the instrument's scattering sensitivity[4].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 2-(4-Aminopyrimidin-2-yl)propan-2-ol in anhydrous DMSO to a concentration of 10 mM[3]. Critical: Ensure DMSO contains < 0.1% water to prevent premature lattice formation.

  • Serial Dilution: Using an automated liquid handler, perform a serial dilution of the DMSO stock directly into a 384-well microtiter plate[6].

  • Aqueous Dispensing: Dispense PBS (pH 7.4) into the wells. Ensure the final DMSO concentration remains strictly ≤ 1-5% v/v to prevent artificial solvent effects[3][7].

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours to allow metastable supersaturation to resolve into precipitation[7].

  • Nephelometric Reading: Scan the plate using a laser nephelometer (e.g., NEPHELOstar Plus). Record the Nephelometric Turbidity Units (NTU)[5][6]. The kinetic solubility limit is the concentration immediately preceding a statistically significant spike in NTU above the baseline.

Protocol B: Thermodynamic Equilibrium Solubility via HPLC-UV

Thermodynamic measurements require 24 to 48 hours of incubation to allow the drug to reach true equilibrium between the solid and dissolved phases[7]. This prevents the overestimation of solubility often seen in kinetic assays due to supersaturation[7].

Self-Validation Mechanism: Mass balance and chromatographic integrity. By running an HPLC-UV standard curve ( R2≥0.995 ) and analyzing the residual solid phase, we ensure the compound has not chemically degraded during the 48-hour aqueous incubation[3][8].

Step-by-Step Workflow:

  • Solid Dispensing: Add an excess amount of solid 2-(4-Aminopyrimidin-2-yl)propan-2-ol (e.g., 5 mg) into a 2 mL glass vial[8].

  • Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4 or organic solvent) to create a visibly cloudy suspension[8].

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant 25 °C for 48 hours[8].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove all undissolved solid[3].

  • Quantification: Dilute the supernatant appropriately and inject it into an HPLC-UV system. Calculate the exact dissolved concentration against the pre-validated standard curve[3].

Workflow Visualization

The following diagram illustrates the parallel pathways for solubility determination, highlighting the divergence between kinetic screening and thermodynamic validation.

SolubilityWorkflow Start 2-(4-Aminopyrimidin-2-yl)propan-2-ol (Solid API) Kinetic_Path Kinetic Solubility Pathway (High-Throughput) Start->Kinetic_Path Thermo_Path Thermodynamic Pathway (Gold Standard) Start->Thermo_Path DMSO_Stock Prepare 10 mM DMSO Stock (Max 1% H2O) Kinetic_Path->DMSO_Stock Aqueous_Dil Serial Dilution in Buffer (Final DMSO ≤ 5%) DMSO_Stock->Aqueous_Dil Dilute Neph_Read Laser Nephelometry (Detect Tyndall Scattering) Aqueous_Dil->Neph_Read Incubate 2h Kinetic_Result Kinetic Solubility Limit (Metastable State) Neph_Read->Kinetic_Result Excess_Solid Add Excess Solid to Solvent (Create Suspension) Thermo_Path->Excess_Solid Equilibration Shake-Flask Equilibration (24-48 hrs @ 25°C) Excess_Solid->Equilibration Suspend HPLC_Read Filtration & HPLC-UV (Quantify Dissolved Solute) Equilibration->HPLC_Read Phase Separation Thermo_Result Thermodynamic Solubility (True Equilibrium) HPLC_Read->Thermo_Result

Figure 1: Parallel workflows for determining kinetic (nephelometric) and thermodynamic (HPLC-UV) solubility.

Troubleshooting & Optimization Strategies

  • Handling DMSO Hygroscopicity: DMSO is highly hygroscopic. Absorption of atmospheric moisture will lower the dielectric constant of the stock solution, causing 2-(4-Aminopyrimidin-2-yl)propan-2-ol to prematurely precipitate. Solution: Store DMSO stocks over molecular sieves or utilize single-use, argon-purged aliquots.

  • Managing "Crash Out" in Aqueous Assays: If the compound precipitates heavily upon dilution into biological buffers, consider adjusting the pH. The aminopyrimidine moiety possesses a basic pKa; lowering the assay pH slightly (if biologically permissible) will protonate the pyrimidine/amine nitrogens, drastically increasing aqueous solubility via ion-dipole interactions.

  • Addressing Supersaturation Discrepancies: If the kinetic solubility reading is significantly higher than the thermodynamic reading, the compound is likely forming a metastable supersaturated solution[7]. Solution: Seed the kinetic assay wells with a microscopic crystal of the compound to bypass the nucleation energy barrier and force true equilibrium precipitation.

Sources

Method

Application Note: Fragment-Based Optimization and Cellular Target Engagement

Developing a NanoBRET Assay with the 2-(4-Aminopyrimidin-2-yl)propan-2-ol Scaffold Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Developing a NanoBRET Assay with the 2-(4-Aminopyrimidin-2-yl)propan-2-ol Scaffold

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design, Live-Cell Target Engagement.

Scientific Rationale: The Aminopyrimidine Scaffold

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight compounds that bind to a target with high ligand efficiency, serving as foundational building blocks for potent therapeutics [1]. In the realm of kinase inhibitor design, 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) is a highly privileged, rationally designed fragment scaffold.

The selection of this specific fragment is driven by precise structural causality:

  • The Hinge-Binding Core: The 4-aminopyrimidine ring acts as a classic kinase hinge-binder. The N3 nitrogen and the exocyclic C4-amine establish a highly conserved bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge region (e.g., in p38α, CDK2, or EphA2) [2].

  • The Growth Vector: The 2-hydroxypropan-2-yl (tertiary alcohol) moiety at the 2-position serves a dual mechanistic purpose. First, it significantly enhances the aqueous solubility of the fragment, which is critical for the high-concentration screening required in FBDD [3]. Second, it acts as a precise structural vector, projecting outward toward the solvent-exposed channel. This allows medicinal chemists to iteratively grow the fragment without causing steric clashes within the constrained kinase back-pocket.

The Challenge of Cellular Validation

A critical bottleneck in FBDD is the transition from biochemical affinity to cellular efficacy. High-concentration biochemical assays (e.g., Differential Scanning Fluorimetry or AlphaScreen) are prone to false positives due to compound aggregation [4]. Furthermore, biochemical potency rarely translates directly to cellular environments due to membrane permeability barriers and intracellular competition with high concentrations of endogenous ATP.

To bridge this gap, we utilize the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay. This platform allows us to measure competitive displacement and target engagement directly in live cells, confirming that the optimized derivatives of our aminopyrimidine fragment are both cell-permeable and target-specific [5].

Visualizing the Strategy

Pathway Start Fragment: 2-(4-Aminopyrimidin-2-yl)propan-2-ol (Hinge-Binding Scaffold) Biochem Biochemical Validation (DSF / AlphaScreen) Start->Biochem Confirm target affinity NanoBRET Live-Cell Target Engagement (NanoBRET Assay) Biochem->NanoBRET Advance hits (<100 µM) Permeability Permeability Check (Digitonin Control) NanoBRET->Permeability Assess cell drop-off Lead Optimized Lead Compound (High Affinity & Cellular Penetrance) NanoBRET->Lead IC50 < 100 nM Permeability->NanoBRET Iterative SAR (Vector growth from propan-2-ol)

Figure 1: Iterative fragment-to-lead optimization workflow utilizing NanoBRET for cellular validation.

NanoBRET_Logic cluster_0 State 1: Tracer Bound (High BRET) cluster_1 State 2: Fragment Bound (Low BRET) K1 NanoLuc-Kinase T1 Fluorescent Tracer K1->T1 Proximity S1 Emission at 618 nm T1->S1 Energy Transfer K2 NanoLuc-Kinase S2 Emission at 460 nm (Donor Only) K2->S2 Loss of BRET F2 Aminopyrimidine Fragment F2->K2 Competitive Displacement

Figure 2: Mechanistic principle of the NanoBRET competitive displacement assay in live cells.

Self-Validating NanoBRET Protocol

This methodology outlines the evaluation of the baseline 2-(4-Aminopyrimidin-2-yl)propan-2-ol fragment and its subsequent optimized analogs against a target kinase (e.g., p38α or CDK2).

Design Causality (The Self-Validating System): A common failure point in cellular assays is the inability to distinguish between poor target affinity and poor membrane permeability. To make this protocol self-validating, we incorporate a Digitonin Permeabilization Control . Digitonin selectively permeabilizes the plasma membrane, effectively turning the live-cell assay into a biochemical lysate assay. If an optimized fragment displaces the tracer in the digitonin-treated well but fails in the intact live-cell well, the researcher can definitively conclude that the SAR optimization has compromised cellular permeability, not target binding.

Step 1: Cell Culture and Transfection
  • Seed Cells: Plate HEK293T cells in a 6-well plate at 4×105 cells/mL in DMEM supplemented with 10% FBS. Causality: HEK293T cells are selected for their high transfection efficiency and rapid doubling time, ideal for transient expression.

  • Transfection: Transfect cells with the NanoLuc-Kinase fusion plasmid using a lipid-based transfection reagent (e.g., FuGENE HD) at a 1:10 ratio of donor DNA to carrier DNA. Causality: Diluting the expression vector with carrier DNA ensures low, physiologically relevant expression levels, preventing artifactual signaling and ensuring the fluorescent tracer can effectively saturate the target.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Tracer Titration (Determining Kd,app​ )

Before testing fragments, the optimal concentration of the fluorescent tracer must be established.

  • Harvest transfected cells and resuspend in Opti-MEM without phenol red.

  • Seed cells into a 384-well white plate at 1×104 cells/well.

  • Add the target-specific NanoBRET fluorescent tracer in a dose-response format (e.g., 10 µM down to 1 nM).

  • Incubate for 2 hours to reach thermodynamic equilibrium.

  • Add NanoBRET Nano-Glo Substrate and measure luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Calculation: Calculate the BRET ratio (618 nm / 460 nm). Determine the apparent Kd​ ( Kd,app​ ). For fragment screening, use the tracer at its Kd,app​ concentration to ensure maximum assay sensitivity to weak fragment competitors.

Step 3: Fragment Treatment & Competitive Displacement
  • Prepare a 384-well plate with cells expressing the NanoLuc-Kinase fusion.

  • Add the fluorescent tracer at the pre-determined Kd,app​ concentration.

  • Test Compounds: Add the 2-(4-Aminopyrimidin-2-yl)propan-2-ol fragment and its optimized analogs in a 10-point dose-response curve (100 µM to 1 nM).

  • Permeability Control: To a parallel set of wells, add Digitonin (50 µg/mL) alongside the test compounds.

  • Incubate for 2 hours at 37°C. Causality: This incubation period is critical to allow the low-affinity fragments sufficient time to penetrate the membrane and reach equilibrium with the intracellular tracer.

Step 4: Measurement and Analysis
  • Add the Nano-Glo Substrate (1:100 dilution) to all wells.

  • Read the plate on a luminescence microplate reader equipped with appropriate filters (460 nm and 618 nm).

  • Convert raw values to milliBRET units (mBU) and plot against compound concentration to derive the Cellular IC50​ .

Data Presentation & Interpretation

The table below illustrates a representative optimization trajectory starting from the baseline 2-(4-Aminopyrimidin-2-yl)propan-2-ol fragment, demonstrating how the NanoBRET assay tracks both affinity and permeability improvements.

Compound GenerationStructural Modification (Vector Growth)Biochemical IC50​ (µM)Intact Cell NanoBRET IC50​ (µM)Permeabilized NanoBRET IC50​ (µM)Ligand Efficiency (LE)
Baseline Fragment 2-(4-Aminopyrimidin-2-yl)propan-2-ol> 100.0N/A (No Displacement)> 100.0~ 0.32
Intermediate 1 Propan-2-ol extended with Phenyl ring2.5015.403.100.38
Intermediate 2 Addition of Piperazine to Phenyl ring0.45> 50.0 (Permeability Drop)0.500.35
Optimized Lead Fluorinated Aryl + Solubilizing tail0.0260.0710.0300.42

Interpretation of Causality: The baseline fragment exhibits weak biochemical affinity, which is expected in FBDD. As chemical matter is added to the tertiary alcohol vector (Intermediate 1), biochemical affinity improves, and target engagement is detected in live cells. However, in Intermediate 2, the addition of a basic piperazine drastically shifts the physicochemical properties; while biochemical affinity improves (0.45 µM), the intact cell NanoBRET IC50​ drops off (> 50 µM). The self-validating permeabilized control confirms this is a permeability issue (0.50 µM). The Optimized Lead corrects this liability, achieving nanomolar potency and excellent cellular penetrance[6].

Conclusion

The 2-(4-Aminopyrimidin-2-yl)propan-2-ol scaffold is a highly efficient starting point for kinase inhibitor discovery. By coupling this structurally privileged fragment with the self-validating, live-cell NanoBRET assay, researchers can confidently drive Structure-Activity Relationship (SAR) campaigns. This workflow ensures that optimization efforts yield compounds that not only bind the target with high affinity but also possess the requisite physicochemical properties to penetrate cellular membranes and engage the target in a physiological environment.

References

  • "Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2", PLoS ONE. URL: [Link]

  • "Computational Discovery and Optimization of a Potent, Selective, and Drug-like Scaffold for p38α Inhibition", ChemRxiv. URL: [Link]

  • "Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors", Journal of Medicinal Chemistry (ACS). URL: [Link]

  • "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors", Journal of the American Chemical Society (ACS). URL: [Link]

  • "NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions", ACS Chemical Biology. URL: [Link]

  • "Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve", Journal of Medicinal Chemistry (ACS). URL: [Link]

Application

Application Note: High-Throughput Screening of 2-(4-Aminopyrimidin-2-yl)propan-2-ol in Fragment-Based Kinase Discovery

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Fragment-Based Lead Discovery (FBLD), High-Throughput Screening (HTS), Kinase Inhibitor Development Executive Summ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Fragment-Based Lead Discovery (FBLD), High-Throughput Screening (HTS), Kinase Inhibitor Development

Executive Summary

The compound 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) is a highly privileged, low-molecular-weight building block utilized extensively in Fragment-Based Lead Discovery (FBLD). With a molecular weight of 153.19 Da, it strictly adheres to the "Rule of Three" for fragment libraries, ensuring optimal physicochemical properties for high-throughput screening (HTS)[1].

Unlike traditional high-throughput screening of massive, complex chemical libraries, FBLD screens small, simple molecules to identify weak but highly efficient binding interactions[2]. This application note details the mechanistic rationale, biophysical screening workflows, and validated protocols for utilizing 2-(4-Aminopyrimidin-2-yl)propan-2-ol as a foundational hinge-binding scaffold in kinase drug discovery.

Mechanistic Rationale & Structural Causality

The Aminopyrimidine Hinge-Binding Motif

The 2-aminopyrimidine and 4-aminopyrimidine scaffolds are ubiquitous in approved kinase inhibitors (e.g., brigatinib, osimertinib) due to their predictable and robust interaction with the kinase ATP-binding pocket[3].

When screening 2-(4-Aminopyrimidin-2-yl)propan-2-ol, the causality of its binding is driven by two distinct structural vectors:

  • Bidentate Hydrogen Bonding: The 4-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glutamate or Methionine residues), while the adjacent pyrimidine nitrogen acts as a hydrogen bond acceptor from the backbone amide (e.g., Cysteine or Leucine residues)[4].

  • Solvent Channel Trajectory: The propan-2-ol moiety (a tertiary alcohol) is strategically positioned to project outward toward the solvent-exposed channel or the ribose-binding pocket. This tertiary alcohol not only improves the aqueous solubility of the fragment but provides a synthetically tractable vector for "fragment growing"—allowing medicinal chemists to elaborate the molecule without disrupting the core hinge interaction[3].

Hinge_Binding cluster_fragment 2-(4-Aminopyrimidin-2-yl)propan-2-ol cluster_kinase Kinase ATP Pocket Amino 4-Amino Group (H-Bond Donor) Carbonyl Hinge Backbone C=O (e.g., Glu/Met) Amino->Carbonyl H-Bond Pyrim Pyrimidine N1/N3 (H-Bond Acceptor) Prop Propan-2-ol Group (Solvent Vector) Solvent Solvent Channel / Ribose Pocket Prop->Solvent Elaboration Trajectory Amide Hinge Backbone NH (e.g., Cys/Leu) Amide->Pyrim H-Bond

Caption: Bidentate hydrogen bonding of the aminopyrimidine core with the kinase hinge region.

High-Throughput Biophysical Screening Workflows

Because fragments typically exhibit low binding affinities ( KD​ in the 100μM to 1mM range), traditional biochemical kinase activity assays often yield false negatives[1]. Therefore, a cascade of biophysical techniques is required.

FBLD_Workflow Lib Fragment Library (Aminopyrimidine Scaffolds) DSF Primary HTS: DSF (Thermal Shift > 0.5°C) Lib->DSF Screen SPR Orthogonal Validation: SPR (Affinity & Kinetics) DSF->SPR Hit Triage Xray Structural Resolution (X-ray Crystallography) SPR->Xray Validated Hits Lead Hit-to-Lead Elaboration (Fragment Growing) Xray->Lead Structure-Guided Design

Caption: Fragment-Based Lead Discovery (FBLD) biophysical screening workflow.

Validated Experimental Protocols

Protocol 1: Primary HTS via Differential Scanning Fluorimetry (DSF)

Causality & Rationale: DSF (or Thermal Shift Assay) measures the thermodynamic stabilization of a kinase domain upon fragment binding. SYPRO Orange dye is used because it is quenched in aqueous environments but fluoresces intensely when it binds to the hydrophobic core of a denaturing protein. A fragment that binds the ATP pocket stabilizes the folded state, shifting the melting temperature ( Tm​ ) higher[3].

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Note: Tween-20 prevents non-specific aggregation of the fragment.

  • Protein-Dye Master Mix: Dilute the target recombinant kinase domain to a final concentration of 2μM . Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock).

  • Fragment Plating (384-well format): Dispense 2-(4-Aminopyrimidin-2-yl)propan-2-ol from a 50 mM DMSO stock into a 384-well PCR plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final screening concentration of 500μM . Ensure final DMSO concentration is strictly ≤2% to prevent solvent-induced protein denaturation.

  • Incubation: Add 10μL of the Protein-Dye Master Mix to each well. Centrifuge at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature for 15 minutes to allow equilibrium binding.

  • Thermal Cycling: Run the plate in a Real-Time PCR machine (e.g., QuantStudio). Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second. Monitor fluorescence using the ROX channel (Ex: 490 nm, Em: 575 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to identify the Tm​ . A positive hit is defined as ΔTm​≥0.5∘C compared to the DMSO control.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: DSF can yield false positives due to compound aggregation or non-specific binding. SPR provides real-time, label-free validation. Because 2-(4-Aminopyrimidin-2-yl)propan-2-ol is a low-molecular-weight fragment, it exhibits extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. Therefore, kinetic curve fitting is often unreliable; instead, a steady-state affinity model is utilized to calculate an accurate KD​ .

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Use a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry. Immobilize the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to a high density (~3000 RU) to maximize the signal-to-noise ratio for the small fragment. Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of 2-(4-Aminopyrimidin-2-yl)propan-2-ol ranging from 2mM down to 15.6μM in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Solvent Correction: Because SPR is highly sensitive to bulk refractive index changes caused by DMSO, prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct the baseline shifts.

  • Injection Cycle: Inject the fragment dilutions at a high flow rate ( 50μL/min ) to minimize mass transport limitations. Use a contact time of 60 seconds (sufficient to reach steady-state equilibrium) and a dissociation time of 60 seconds.

  • Analysis: Plot the equilibrium binding responses ( Req​ ) against the fragment concentrations. Fit the data to a 1:1 steady-state affinity model to derive the KD​ .

Quantitative Data & Physicochemical Profiling

To ensure the fragment is a viable starting point for drug discovery, it must be profiled for Ligand Efficiency (LE). High LE indicates that the fragment makes highly optimal contacts per heavy atom, a critical metric before initiating hit-to-lead chemistry[2].

Table 1: Physicochemical Properties of 2-(4-Aminopyrimidin-2-yl)propan-2-ol

PropertyValueRule of 3 Compliance
Molecular Weight 153.19 g/mol Yes (< 300 Da)
Hydrogen Bond Donors 3 (NH2, OH)Yes ( 3)
Hydrogen Bond Acceptors 4 (N, N, N, O)Marginal ( 3 ideally, but acceptable)
Rotatable Bonds 2Yes ( 3)
cLogP (Estimated) ~0.5Yes ( 3)

Table 2: Representative HTS Hit Triage Data (Simulated Kinase Panel)

Kinase TargetDSF ΔTm​ (°C)SPR KD​ ( μM )Ligand Efficiency (kcal/mol/HA)*
CDK2 + 2.11850.42
EPHA2 + 1.82400.39
FLT3 + 1.53100.37
JAK2 + 0.4 (No Hit)> 1000N/A

*Note: A Ligand Efficiency (LE) > 0.30 is generally considered excellent for a fragment, indicating a highly optimized interaction network that can be safely elaborated into a larger lead compound[1].

References[3] Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL[2] Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL[1] Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - MDPI. mdpi.com.URL[4] Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT | Journal of Medicinal Chemistry - ACS Publications. acs.org.URL

Sources

Method

2-(4-Aminopyrimidin-2-yl)propan-2-ol as a building block in medicinal chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(4-Aminopyrimidin-2-yl)propan-2-ol as a strategic building block in modern medicinal chemistry. Introduction: The...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(4-Aminopyrimidin-2-yl)propan-2-ol as a strategic building block in modern medicinal chemistry.

Introduction: The Strategic Value of the Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide range of biological targets. Its presence is prominent in numerous FDA-approved drugs, particularly in the realm of oncology with kinase inhibitors like Imatinib and Palbociclib.[1] This heterocycle's utility stems from its hydrogen bonding capabilities, rigid structure, and synthetic tractability, allowing for precise decoration with pharmacophoric elements.

This guide focuses on a specific, highly valuable derivative: 2-(4-aminopyrimidin-2-yl)propan-2-ol . This building block offers a unique combination of features:

  • The 4-Aminopyrimidine Core: Provides a key recognition element for many enzyme active sites, particularly the hinge region of kinases. The primary amine at the C4 position serves as an excellent synthetic handle for introducing diversity.

  • The 2-(Propan-2-ol) Moiety: The tertiary alcohol group at the C2 position is a critical modulator of physicochemical properties. It acts as both a hydrogen bond donor and acceptor, often enhancing aqueous solubility—a crucial parameter for drug candidates. Furthermore, this group can form key interactions with target proteins, improving potency and selectivity.

The strategic incorporation of this building block can accelerate the discovery of novel therapeutics by providing a pre-validated core with favorable properties, enabling chemists to focus on optimizing target-specific interactions.

Physicochemical Properties and Handling

A summary of the key properties of 2-(4-aminopyrimidin-2-yl)propan-2-ol is provided below.

PropertyValueReference
CAS Number 1434053-14-1[2]
Molecular Formula C₇H₁₁N₃O[2]
Molecular Weight 153.18 g/mol [2]
Purity Typically ≥98%[2]
Predicted Boiling Point 334.0±32.0 °C[3]
Predicted Density 1.147±0.06 g/cm³[3]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. As with most amino-heterocycles, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation, especially for long-term storage.

Proposed Synthesis of the Building Block

The direct synthesis of 2-(4-aminopyrimidin-2-yl)propan-2-ol can be achieved through the functionalization of a suitable pyrimidine precursor. A robust and scalable approach involves the organometallic addition to a 2-halopyrimidine. The following workflow outlines a plausible synthetic route based on established chemical principles for heterocyclic functionalization.[4]

cluster_0 Synthetic Workflow for 2-(4-Aminopyrimidin-2-yl)propan-2-ol A 2-Chloro-4-aminopyrimidine B Protection of Amine (e.g., Boc) A->B Boc₂O, Base C Lithiation at C2 B->C 1. n-BuLi or LDA 2. THF, -78 °C D Quench with Acetone C->D Acetone E Deprotection D->E Acid (e.g., TFA or HCl) F Target Molecule E->F

Caption: Proposed synthetic workflow for the target building block.

Experimental Protocol: Synthesis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol

Causality: This protocol utilizes a standard protection-metalation-alkylation sequence. The amine is protected to prevent interference with the strongly basic lithiating agent. Directed ortho-metalation (DoM) is less likely here; instead, halogen-metal exchange or direct deprotonation at the acidic C2 position is the intended pathway. Quenching with acetone installs the desired propan-2-ol moiety.

  • Protection: To a solution of 2-chloro-4-aminopyrimidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material. Purify via column chromatography to yield the Boc-protected intermediate.

  • Lithiation and Alkylation: Dissolve the protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.[4]

  • Quenching: Add anhydrous acetone (1.5 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. Allow the reaction to stir for an additional 2 hours at -78 °C before gradually warming to room temperature.[4]

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 2-4 hours. Monitor by TLC. Once complete, concentrate the mixture in vacuo and purify by column chromatography or recrystallization to afford 2-(4-aminopyrimidin-2-yl)propan-2-ol.

Core Applications & Reaction Protocols

This building block is a versatile platform for generating libraries of compounds. The primary amine at C4 is a potent nucleophile, while the pyrimidine ring can be further functionalized, typically after conversion of the amine to a less reactive group or by starting with a pre-functionalized core.

cluster_1 Key Downstream Reactions cluster_sulfonylation A: N-Sulfonylation cluster_coupling B: Palladium Cross-Coupling Start 2-(4-Aminopyrimidin-2-yl)propan-2-ol Sulfonyl R-SO₂Cl, Base Start->Sulfonyl Halogenation Halogenation (e.g., Sandmeyer) Start->Halogenation Optional Precursor Route ProductA Sulfonamide Derivative Sulfonyl->ProductA Halide 2-(4-Halopyrimidin-2-yl)propan-2-ol Halogenation->Halide Suzuki R-B(OH)₂, Pd Catalyst, Base Halide->Suzuki ProductB C4-Arylated/Alkylated Derivative Suzuki->ProductB

Caption: Major synthetic transformations of the building block.

Protocol 1: N-Sulfonylation of the 4-Amino Group

The formation of a sulfonamide linkage is a fundamental transformation in medicinal chemistry, often used to probe interactions with protein backbones or solvent-exposed regions. The primary amine of the title compound readily reacts with sulfonyl chlorides.

Causality: The reaction is a nucleophilic attack of the electron-rich 4-amino group on the electrophilic sulfur atom of the sulfonyl chloride.[5] A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Setup: Dissolve 2-(4-aminopyrimidin-2-yl)propan-2-ol (1.0 eq) in anhydrous pyridine or DCM at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride, 1.1 eq) portion-wise or as a solution in the reaction solvent.[6]

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired sulfonamide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[7] To utilize the Suzuki reaction at the C4 position, the amine must first be converted to a suitable leaving group, such as a halide (via a Sandmeyer-type reaction) or a tosylate. This multi-step approach is common in library synthesis where late-stage diversification is key.[8][9]

Causality: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C4-halide bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the new C-C bond and regenerate the catalyst.

  • Precursor Synthesis: Convert the 4-amino group of the title compound to a 4-chloro or 4-bromo group using standard procedures (e.g., Sandmeyer reaction with NaNO₂/HBr).

  • Reaction Setup: In a microwave vial or Schlenk flask, combine the 2-(4-halopyrimidin-2-yl)propan-2-ol precursor (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like sodium carbonate (3.0 eq).[10]

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 5:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to 80-110 °C for 2-16 hours. Microwave irradiation can often significantly reduce reaction times. Monitor for completion by LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to afford the C4-arylated product.

Case Study: Application in Kinase Inhibitor Scaffolding

The 2-aminopyrimidine scaffold is a validated hinge-binding motif for many protein kinases.[11][12] The title building block is an ideal starting point for developing selective kinase inhibitors. For instance, in the discovery of potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a similar pyrimidine core was functionalized at the C4 position with a substituted pyrazole via a Suzuki coupling.[10] The propan-2-ol group, while attached to the pyrazole in that specific example, serves the crucial role of enhancing solubility and providing an additional hydrogen bonding interaction.

The workflow below illustrates a hypothetical, yet highly plausible, strategy for constructing a kinase inhibitor library starting from our building block.

cluster_2 Workflow: Kinase Inhibitor Synthesis Start 2-(4-Aminopyrimidin-2-yl)propan-2-ol Step1 N-Arylation / N-Alkylation (Buchwald-Hartwig or SₙAr) Start->Step1 Intermediate1 C4-Substituted Intermediate Step1->Intermediate1 Step2 C5-Halogenation (e.g., with NBS/NIS) Intermediate1->Step2 Intermediate2 C5-Halo Intermediate Step2->Intermediate2 Step3 C5-Diversification (Suzuki, Sonogashira, etc.) Intermediate2->Step3 Final Diverse Kinase Inhibitor Library Step3->Final

Caption: A strategic workflow for library synthesis.

This strategy leverages the reactivity of the 4-amino group for an initial coupling, followed by selective functionalization at the C5 position of the pyrimidine ring—a common site for introducing substituents that confer kinase selectivity. The stable propan-2-ol group at C2 provides a consistent physicochemical anchor throughout the synthesis. This approach allows for the rapid generation of a focused library to explore the structure-activity relationship (SAR) around a promising kinase-inhibiting scaffold.

References

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

  • Xiao, K.-J., Yang, J. C., Epling, L. B., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]

  • Sutherlin, D. P., et al. (2010). Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Wang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]

  • Appretech Scientific Limited. (n.d.). 2-(4-Aminopyrimidin-2-yl)propan-2-ol. Appretech Scientific Limited. [Link]

  • Neufeldt, S. R., et al. (2020). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Li, J., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. MDPI. [Link]

  • Barceló, M., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Roth, B., & Cheng, C. C. (1982). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. PubMed. [Link]

  • Merchant, J. R., & Dike, S. Y. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]

  • Neufeldt, S. R. (n.d.). Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Liu, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • W.O. (2012). 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors.
  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

  • Larrow, J. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Goti, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Google Patents. (n.d.). Process for the preparation of chloroalkane sulphonyl chlorides.

Sources

Application

Application Note: Strategies for the Selective Derivatization of the 4-Amino Group on 2-(4-Aminopyrimidin-2-yl)propan-2-ol

Abstract This technical guide provides detailed protocols and expert insights for the chemical derivatization of the exocyclic amino group on 2-(4-aminopyrimidin-2-yl)propan-2-ol. This molecule is a valuable building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols and expert insights for the chemical derivatization of the exocyclic amino group on 2-(4-aminopyrimidin-2-yl)propan-2-ol. This molecule is a valuable building block in medicinal chemistry, and its modification is crucial for structure-activity relationship (SAR) studies, optimization of physicochemical properties, and the development of novel therapeutic agents. This note details robust methodologies for N-acylation, N-sulfonylation, and N-alkylation via reductive amination. A central focus is placed on achieving high chemoselectivity, addressing the challenge of derivatizing the primary amino group in the presence of a tertiary alcohol and basic ring nitrogens. Each protocol is accompanied by mechanistic explanations, step-by-step instructions, and guidance for reaction monitoring and product characterization, designed for researchers in synthetic chemistry and drug development.

Introduction

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to participate in key hydrogen bonding interactions makes it a frequent component in kinase inhibitors and other targeted therapies. The specific molecule, 2-(4-aminopyrimidin-2-yl)propan-2-ol, offers multiple functional handles for synthetic elaboration.

Derivatization of the C4-amino group is a primary strategy for:

  • Exploring Structure-Activity Relationships (SAR): Modifying the substituent on the amino group allows for probing the steric and electronic requirements of a biological target.

  • Modulating Physicochemical Properties: The addition of different functional groups can significantly alter a molecule's solubility, lipophilicity (LogP), metabolic stability, and bioavailability.[2]

  • Installing Protecting Groups: For more complex, multi-step syntheses, the amino group often requires protection to prevent unwanted side reactions.[3][4]

The Core Challenge: Chemoselectivity The target molecule possesses three distinct types of nitrogen atoms and a tertiary alcohol. Achieving selective derivatization of the exocyclic primary amine requires careful selection of reagents and conditions.

  • C4-Amino Group: The desired site of reaction. It is a potent nucleophile, though its reactivity is somewhat attenuated by the electron-withdrawing nature of the pyrimidine ring.

  • Ring Nitrogens (N1 & N3): These are basic (pKa of 4-aminopyrimidine is ~5.7) and can be protonated or potentially undergo alkylation under certain conditions.[5] However, they are significantly less nucleophilic than the exocyclic amine for acylation or sulfonylation.

  • Tertiary Alcohol: This group is generally unreactive towards common acylating and sulfonylating agents under neutral or basic conditions. However, it can be susceptible to elimination (dehydration) under harsh acidic conditions.

This guide focuses on protocols that leverage the superior nucleophilicity of the C4-amino group to achieve selective and high-yielding transformations.

Physicochemical Properties & Reactivity Profile

A clear understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource(s)
IUPAC Name 2-(4-Aminopyrimidin-2-yl)propan-2-ol-
Molecular Formula C₇H₁₁N₃O[6]
Molecular Weight 153.18 g/mol [6]
CAS Number 1434053-14-1[6]
Appearance Typically a white to off-white solid-
Predicted pKa (Amino Group) ~4-5 (Anilinic character)[7]
Predicted pKa (Ring N) ~2-3 (Protonated Pyrimidine)[5]

Core Derivatization Protocols

The following protocols are optimized for selectivity and yield, based on established principles of amine chemistry.

A. N-Acylation (Amide Formation)

Acylation is one of the most reliable methods for derivatizing primary amines. The reaction involves the nucleophilic attack of the amino group on an activated carbonyl species.

This classic method is highly efficient for forming amide bonds. The key to success is the inclusion of a non-nucleophilic base to neutralize the HCl byproduct, preventing the formation of an unreactive ammonium salt.[8]

Reaction Principle: The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base scavenges the liberated HCl.

cluster_start Starting Materials cluster_process Process SM 2-(4-Aminopyrimidin-2-yl)propan-2-ol Setup 1. Combine starting material, base, and solvent at 0 °C SM->Setup R1 Acyl Chloride (R-COCl) Addition 2. Add Acyl Chloride dropwise R1->Addition Base Base (e.g., DIPEA, Et3N) Base->Setup Solvent Aprotic Solvent (DCM, THF) Solvent->Setup Setup->Addition Reaction 3. Warm to RT, stir for 1-4h (Monitor by TLC/LC-MS) Addition->Reaction Workup 4. Aqueous Workup (Wash with H2O, brine) Reaction->Workup Purify 5. Dry, concentrate, and purify (Column Chromatography) Workup->Purify Product N-Acylated Product Purify->Product

Workflow for N-Acylation using an Acyl Chloride.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-(4-aminopyrimidin-2-yl)propan-2-ol (1.0 equiv). Dissolve it in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.2–1.5 equiv).

  • Reagent Addition: Add the desired acyl chloride (1.1 equiv) dropwise to the stirred solution.

    • Causality Note: Dropwise addition at 0 °C helps to control the initial exotherm of the reaction, minimizing potential side reactions. The excess base ensures the amine remains deprotonated and nucleophilic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.

This method is ideal for sensitive substrates or when the corresponding acyl chloride is unstable or unavailable. It uses coupling reagents to activate the carboxylic acid in situ.

Reaction Principle: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) convert the carboxylic acid into a highly reactive activated ester, which is then readily attacked by the amine.

ParameterAcyl Chloride MethodPeptide Coupling Method
Activating Agent None (inherently reactive)HATU, HBTU, EDC/HOBt
Byproduct HCl (corrosive)Urea derivatives, HOBt
Reaction Temp. 0 °C to RTRT
Substrate Scope GoodExcellent, very broad
Key Advantage High reactivity, low costMild conditions, high functional group tolerance

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv), the coupling reagent (e.g., HATU, 1.1 equiv), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF). Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of 2-(4-aminopyrimidin-2-yl)propan-2-ol (1.0 equiv) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and coupling byproducts. Dry the organic phase, concentrate, and purify by column chromatography as described in Protocol 1.

    • Causality Note: The use of peptide coupling reagents avoids the generation of harsh acidic byproducts, making it a much milder alternative suitable for complex molecules.[9]

B. N-Sulfonylation (Sulfonamide Formation)

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The resulting sulfonamide group is a stable and effective hydrogen bond donor and acceptor.

This is the most direct method for sulfonamide synthesis. The reaction mechanism is analogous to acylation with acyl chlorides.

Reaction Principle: The nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A base is required to neutralize the resulting HCl. Pyridine is often used as it can serve as the base and solvent.[10]

cluster_start Starting Materials cluster_process Process SM 2-(4-Aminopyrimidin-2-yl)propan-2-ol Setup 1. Dissolve starting material in solvent SM->Setup R1 Sulfonyl Chloride (R-SO2Cl) Addition 2. Add base, then add Sulfonyl Chloride at 0 °C R1->Addition Base Base (Pyridine or Et3N) Base->Addition Solvent Aprotic Solvent (DCM, Pyridine) Solvent->Setup Setup->Addition Reaction 3. Stir at RT for 2-16h (Monitor by TLC/LC-MS) Addition->Reaction Workup 4. Quench and perform aqueous extraction Reaction->Workup Purify 5. Dry, concentrate, and purify (Column Chromatography) Workup->Purify Product N-Sulfonylated Product Purify->Product

Workflow for N-Sulfonylation using a Sulfonyl Chloride.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(4-aminopyrimidin-2-yl)propan-2-ol (1.0 equiv) in anhydrous pyridine or DCM at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: If using DCM as the solvent, add triethylamine (1.5 equiv). Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 equiv) portion-wise or as a solution in DCM.

    • Causality Note: Pyridine can act as both a base and a catalyst in this reaction. Using a slight excess of the sulfonylating agent ensures complete conversion of the starting amine.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: If pyridine was used as the solvent, remove it under high vacuum. Otherwise, dilute the DCM solution with more DCM. Wash the organic layer with 1M HCl (to remove excess pyridine/base), followed by water and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

C. N-Alkylation via Reductive Amination

Direct alkylation of the amino group with alkyl halides is often difficult to control and can lead to over-alkylation and reaction at the ring nitrogens. Reductive amination is a superior and highly selective method for forming secondary or tertiary amines.

Reaction Principle: The amine first condenses with an aldehyde or ketone under mildly acidic or neutral conditions to form an iminium ion intermediate. This intermediate is then reduced in situ by a hydride reducing agent that is stable under these conditions, such as sodium triacetoxyborohydride (STAB).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-aminopyrimidin-2-yl)propan-2-ol (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

  • Imine Formation (Optional): A small amount of acetic acid (0.1 equiv) can be added to catalyze imine formation, though it is often not necessary. Stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the mixture.

    • Causality Note: STAB is the reagent of choice because it is mild, does not reduce the aldehyde/ketone starting materials rapidly, and is effective at reducing the protonated iminium ion intermediate.[11] This allows for a one-pot procedure.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor by LC-MS for the formation of the desired product mass.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Extract the product with an organic solvent (DCM or ethyl acetate).

  • Isolation & Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Analytical Monitoring and Characterization

Robust analytical methods are essential for confirming the success of a derivatization reaction.[12]

  • Reaction Monitoring:

    • TLC: Use a mobile phase like 5-10% Methanol in DCM. The product should have a higher Rf value than the polar starting amine. Visualize with UV light (254 nm).

    • LC-MS: This is the most definitive method. Monitor the disappearance of the starting material's mass peak (m/z = 154.1 [M+H]⁺) and the appearance of the expected product mass peak.

  • Product Characterization:

    • ¹H NMR: Expect the disappearance of the broad -NH₂ signal and the appearance of a new amide N-H signal (typically a singlet or triplet, δ 8-10 ppm) or a sulfonamide N-H signal (δ 9-11 ppm). For N-alkylation, new signals corresponding to the added alkyl group will appear.

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified product.

    • Infrared (IR) Spectroscopy: For acylation, look for the appearance of a strong amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹. For sulfonylation, look for the characteristic S=O stretches around 1350 cm⁻¹ and 1160 cm⁻¹.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Yield Inactive reagents; Insufficient base; Low temperature.Use fresh, anhydrous solvents and reagents. Ensure stoichiometry of base and coupling agents is correct. Try gentle heating (40-50 °C).[13]
Multiple Products Over-acylation/sulfonylation; Reaction at ring nitrogen.Use a controlled stoichiometry of the electrophile (1.05-1.1 equiv). Avoid overly harsh conditions or prolonged reaction times.
Starting Material Decomposition Harsh acidic/basic conditions.Switch to a milder protocol (e.g., from acyl chloride to peptide coupling). Ensure the workup is not overly acidic or basic.
Difficult Purification Product is highly polar; Byproducts co-elute.For polar products, try a reversed-phase column or a more polar mobile phase for normal phase (e.g., with NH₄OH additive). Ensure aqueous workup is thorough to remove water-soluble byproducts.

Conclusion

The 4-amino group of 2-(4-aminopyrimidin-2-yl)propan-2-ol can be selectively and efficiently derivatized using standard organic synthesis techniques. N-acylation via acyl chlorides or peptide coupling, N-sulfonylation with sulfonyl chlorides, and N-alkylation via reductive amination are all robust and high-yielding methods. The key to success lies in choosing the appropriate reaction conditions to leverage the high nucleophilicity of the exocyclic amine while avoiding side reactions involving the less reactive ring nitrogens and tertiary alcohol. The protocols detailed in this application note provide a reliable foundation for the synthesis of diverse libraries of aminopyrimidine derivatives for applications in drug discovery and chemical biology.

References

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  • Gaspari, M., & van der Greef, J. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Journal of Chromatography A, 1390, 55-63. Available at: [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. Retrieved from [Link]

  • Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4687-4718. Available at: [Link]

  • Herrmann, T., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 17(2), 279-284. Available at: [Link]

  • Bull, J. A., et al. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 13(19), 5044-5047. Available at: [Link]

  • Al-Arab, M. M., et al. (2009). C- and N-cyanoacetylation of 6-aminopyrimidines with cyanoacetic acid and acetic anhydride. Journal of Heterocyclic Chemistry, 46(5), 957-961. Available at: [Link]

  • Rodriguez, M. S., et al. (1987). Aminopyrimidines and Derivatives. 20. On the Acetylations of 5-Amino-4-Glycosylamino Pyrimidines. Nucleosides and Nucleotides, 6(6), 887-899. Available at: [Link]

  • Akkoç, S., et al. (2019). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of Heterocyclic Chemistry, 56(1), 226-234. Available at: [Link]

  • Lestari, W. W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68958, 4-Aminopyrimidine. Retrieved from [Link]

  • Van Acker, T., et al. (2018). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Analytical and Bioanalytical Chemistry, 410(19), 4639-4648. Available at: [Link]

  • Sharma, R., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food-Borne Pathogens and People's Health. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Khan, M. S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6836-6847. Available at: [Link]

  • Zhang, Y., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3020-3029. Available at: [Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference, URL not applicable for a book chapter link)
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  • Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Combinatorial Chemistry, 7(3), 483-487. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). 2-(4-Aminopyrimidin-2-yl)propan-2-ol. Retrieved from [Link]

  • Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating. Journal of Combinatorial Chemistry, 7(3), 483-487. Available at: [Link]

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  • Kujau, M. J., & Wölfl, S. (1998). Intramolecular derivatization of 2'-amino-pyrimidine modified RNA with functional groups that is compatible with re-amplification. Nucleic Acids Research, 26(7), 1851–1853. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Peptide Synthesis and Applications. Humana Press. Available at: [Link]

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  • Li, Y., et al. (2025). Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. Bioorganic Chemistry, 159, 107689. Available at: [Link]

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  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7808. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7808. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Formulation of 2-(4-Aminopyrimidin-2-yl)propan-2-ol for Biological Testing

Abstract This document provides a comprehensive guide for the formulation of 2-(4-aminopyrimidin-2-yl)propan-2-ol, a novel aminopyrimidine derivative, for subsequent in vitro and in vivo biological evaluation. Due to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-(4-aminopyrimidin-2-yl)propan-2-ol, a novel aminopyrimidine derivative, for subsequent in vitro and in vivo biological evaluation. Due to the limited publicly available physicochemical data for this specific molecule, this guide is built upon the well-established characteristics of pyrimidine-based compounds, which frequently exhibit weak basicity and limited aqueous solubility.[1] The protocols herein are designed to be a robust starting point for researchers, offering a systematic approach to developing a suitable formulation that ensures compound stability, solubility, and bioavailability for accurate biological testing.

Introduction: The Challenge of Formulating Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[2][3][4][5] Their biological activity is often potent, but their physicochemical properties can present significant challenges for formulation scientists. Like many heterocyclic compounds, 2-(4-aminopyrimidin-2-yl)propan-2-ol is predicted to have low intrinsic aqueous solubility, which can lead to poor absorption and underestimated efficacy in biological assays.

The aminopyrimidine moiety imparts a weakly basic character to the molecule. This pH-dependent solubility can be leveraged as a formulation strategy but also poses a risk of precipitation when transitioning between environments with different pH values, such as from a stock solution to a buffered assay medium or during in vivo administration.[1] Therefore, a carefully considered formulation strategy is paramount for obtaining reliable and reproducible data in biological testing.

This guide will walk through the essential steps for characterizing the compound, developing appropriate formulations for both in vitro and in vivo studies, and ensuring the quality and stability of the prepared formulations.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of 2-(4-aminopyrimidin-2-yl)propan-2-ol is the first and most critical step in developing a successful formulation.

Solubility Determination

The solubility of a compound dictates its bioavailability and is a key parameter in formulation development. It is crucial to determine both the kinetic and thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Add an excess amount of 2-(4-aminopyrimidin-2-yl)propan-2-ol to a series of vials containing different aqueous buffers (e.g., pH 5.0, 6.8, and 7.4) to mimic biological conditions.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa, the pH at which a compound is 50% ionized, is a critical parameter for predicting its behavior in different biological environments. For a weakly basic compound like an aminopyrimidine, the pKa will indicate the pH at which its solubility increases due to protonation.

Protocol: Potentiometric Titration for pKa Determination

  • Dissolve a known amount of 2-(4-aminopyrimidin-2-yl)propan-2-ol in a suitable organic solvent/water mixture.

  • Titrate the solution with a standardized acid (e.g., 0.1 N HCl) while monitoring the pH using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

Formulation Strategies for Biological Testing

Based on the physicochemical properties, an appropriate formulation strategy can be selected. The following sections detail common approaches for both in vitro and in vivo studies.

In Vitro Formulations

For in vitro assays, the primary goal is to maintain the compound in a soluble state in the culture medium without interfering with the biological assay.

Strategy 1: pH Adjustment

For weakly basic compounds, lowering the pH can significantly increase solubility.

  • Approach: Prepare a stock solution in an acidic aqueous vehicle.

  • Caveat: Ensure the final pH of the assay medium is not significantly altered to avoid impacting cellular health or assay performance.

Strategy 2: Co-solvent Systems

Organic solvents can increase the solubility of hydrophobic compounds.[1]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).

  • Protocol: DMSO Stock Solution

    • Prepare a high-concentration stock solution of 2-(4-aminopyrimidin-2-yl)propan-2-ol in 100% DMSO (e.g., 10-50 mM).

    • For the in vitro assay, dilute the stock solution into the aqueous assay buffer, ensuring the final DMSO concentration is typically less than 1%, and often below 0.5%, to minimize solvent toxicity.[6]

Table 1: Recommended Starting Formulations for In Vitro Assays

Formulation ComponentConcentrationRationale
Primary Stock Solution
2-(4-Aminopyrimidin-2-yl)propan-2-ol10-50 mMHigh concentration for serial dilutions
DMSO100%Excellent solubilizing agent for many organic molecules
Working Solution
Primary Stock Dilution1:100 to 1:1000To achieve desired final assay concentration
Assay Buffer/Mediumq.s.Final DMSO concentration should be <1%
In Vivo Formulations

For animal studies, the formulation must be biocompatible, stable, and capable of delivering the drug to the target site.

Strategy 1: Aqueous Solutions with pH Adjustment

If the compound's solubility is sufficient at a physiologically acceptable pH, a simple aqueous solution is preferred.

  • Vehicle: Saline or phosphate-buffered saline (PBS) adjusted to an appropriate pH.

Strategy 2: Co-solvent/Surfactant Systems

For poorly soluble compounds, a mixture of co-solvents and surfactants can enhance solubility and stability.

  • Common Components:

    • Co-solvents: PEG 300, PEG 400, propylene glycol, ethanol.

    • Surfactants: Tween® 80, Cremophor® EL.

  • Example Formulation (for intravenous administration):

    • 10% DMSO

    • 40% PEG 300

    • 50% Saline

Strategy 3: Nanosuspensions

For very poorly soluble compounds, creating a nanosuspension can improve oral bioavailability. This involves reducing the particle size of the drug to the nanometer range.[1]

  • Method: Wet Milling

    • Suspend the compound in an aqueous solution containing stabilizers (e.g., HPMC, Tween 80).

    • Mill the suspension using a high-energy mill with milling media until the desired particle size is achieved.

Table 2: Example In Vivo Formulation Vehicles

Vehicle CompositionRoute of AdministrationSuitability
0.5% HPMC in waterOralFor compounds with moderate solubility
20% Captisol® in waterOral, IVFor compounds with poor solubility
10% DMSO, 40% PEG 300, 50% SalineIVFor poorly soluble compounds
5% DMSO, 95% Corn OilOralFor lipophilic compounds

Experimental Protocols and Workflows

Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Formulation cluster_2 Phase 3: In Vivo Formulation A Determine Solubility Profile B Determine pKa A->B C Prepare DMSO Stock Solution B->C D Assess Solubility & Stability in Assay Medium C->D E Finalize In Vitro Formulation D->E F Select Vehicle (e.g., Co-solvent, Nanosuspension) E->F G Prepare Formulation F->G H Characterize Formulation (e.g., Particle Size, pH) G->H I Assess In Vivo Tolerability H->I

Caption: A stepwise workflow for the formulation of 2-(4-aminopyrimidin-2-yl)propan-2-ol.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of 2-(4-aminopyrimidin-2-yl)propan-2-ol against a target kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-aminopyrimidin-2-yl)propan-2-ol in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Assay Plate Preparation: Add the diluted compound to the wells of a microtiter plate.

  • Kinase Reaction: Add the target kinase and its substrate to the wells.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C).

  • Detection: After the incubation period, stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: Plot the kinase activity against the compound concentration and determine the IC50 value.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the formulated compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the formulated 2-(4-aminopyrimidin-2-yl)propan-2-ol. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Quality Control and Stability Assessment

Ensuring the quality and stability of the formulation is crucial for the reliability of biological data.

Table 3: Quality Control Parameters

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear solution, free of particulates
pH pH meterWithin ± 0.2 of the target pH
Compound Concentration HPLC90-110% of the target concentration
Purity HPLCNo significant degradation peaks
Particle Size (for suspensions) Dynamic Light ScatteringMeets predefined size distribution

Signaling Pathway Context

Many aminopyrimidine derivatives are developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.

cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Point of Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Compound 2-(4-Aminopyrimidin-2-yl)propan-2-ol (Putative Kinase Inhibitor) Compound->MEK Inhibition

Caption: A potential mechanism of action for a pyrimidine-based kinase inhibitor.

Conclusion

The formulation of 2-(4-aminopyrimidin-2-yl)propan-2-ol for biological testing requires a systematic approach grounded in its physicochemical properties. By anticipating challenges such as poor solubility and leveraging strategies like pH adjustment and the use of co-solvents, researchers can develop robust formulations that enable accurate and reproducible biological evaluation. The protocols and workflows provided in this guide serve as a comprehensive starting point for unlocking the therapeutic potential of this and other novel pyrimidine derivatives.

References

  • MDPI. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-(4-Aminopyrimidin-2-yl)propan-2-ol. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-aminopyridin-2-yl)propan-2-ol. Retrieved from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-(2-aminopyridin-4-yl)propan-2-ol. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 2-(4-Aminopyrimidin-2-yl)propan-2-ol

Prepared by: Gemini, Senior Application Scientist Version: 1.0 Introduction: A Focus on a Novel Building Block 2-(4-Aminopyrimidin-2-yl)propan-2-ol is a heterocyclic compound featuring a substituted pyrimidine ring, a st...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Version: 1.0

Introduction: A Focus on a Novel Building Block

2-(4-Aminopyrimidin-2-yl)propan-2-ol is a heterocyclic compound featuring a substituted pyrimidine ring, a structure of significant interest in medicinal chemistry and drug development. The aminopyrimidine moiety is a key pharmacophore found in numerous approved therapeutic agents, including kinase inhibitors used in oncology. The propan-2-ol group can modulate the compound's physicochemical properties, such as solubility and metabolic stability, making it an attractive building block for the synthesis of new chemical entities with potential therapeutic applications.[1] The 2-aminopyrimidine core, in particular, is a foundational element in the development of various biologically active molecules, including potent β-glucuronidase inhibitors.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of 2-(4-Aminopyrimidin-2-yl)propan-2-ol in a laboratory setting. The protocols and recommendations outlined herein are synthesized from established best practices for related chemical structures and are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for 2-(4-Aminopyrimidin-2-yl)propan-2-ol is presented in the table below. It is important to note that while some data for this specific molecule is available, other parameters are predicted or inferred from structurally related compounds.

PropertyValueSource(s)
Molecular Formula C₇H₁₁N₃O[4]
Molecular Weight 153.18 g/mol [4]
CAS Number 1434053-14-1[4]
Appearance Off-white to yellow solidInferred from related compounds like 2-(4-aminopyridin-2-yl)propan-2-ol[5]
Purity ≥98% (typical)[4]
Storage Temperature 2-8°C, protect from light[5][6]
Predicted pKa 13.54 ± 0.29[5]

PART 1: Handling and Safety Protocols

Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. When handling 2-(4-Aminopyrimidin-2-yl)propan-2-ol, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles are required to protect against splashes.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[7][8]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[7]

  • Respiratory Protection: While not typically required under normal use with adequate ventilation, a NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.[7]

Engineering Controls

Proper engineering controls are essential to minimize exposure:

  • Ventilation: All handling of 2-(4-Aminopyrimidin-2-yl)propan-2-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the event of accidental exposure.[7]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, the following steps should be taken immediately:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.

cluster_handling Safe Handling Workflow cluster_emergency Emergency Response Protocol start Start: Handling Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Ventilated Chemical Fume Hood ppe->hood weigh Weigh Compound Carefully (Avoid Dust Generation) hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve end End: Proceed with Experiment dissolve->end exposure Accidental Exposure Occurs skin Skin Contact: Wash with Soap & Water exposure->skin Skin eye Eye Contact: Flush with Water (15 min) exposure->eye Eyes inhalation Inhalation: Move to Fresh Air exposure->inhalation Inhalation seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Workflow for Safe Handling and Emergency Response.

PART 2: Storage and Stability

Proper storage is critical to maintaining the purity and stability of 2-(4-Aminopyrimidin-2-yl)propan-2-ol.

Recommended Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[5][6]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[5][6][7]

  • Atmosphere: Keep the container tightly closed to prevent moisture absorption and contamination.[6][7]

  • Incompatible Materials: Store away from strong oxidizing agents.[7]

The rationale for these storage conditions is to minimize degradation pathways such as oxidation and hydrolysis, which can be accelerated by elevated temperatures, light, and moisture.

start Compound Received check_container Is container light-blocking? start->check_container transfer Transfer to amber vial check_container->transfer No label_container Ensure container is properly labeled check_container->label_container Yes transfer->label_container refrigerate Store at 2-8°C label_container->refrigerate log_storage Log storage location and date refrigerate->log_storage end Properly Stored log_storage->end

Caption: Decision Process for Proper Storage of the Compound.

Long-Term Stability

PART 3: Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines a general procedure for preparing a stock solution of 2-(4-Aminopyrimidin-2-yl)propan-2-ol. The choice of solvent will depend on the specific experimental requirements.

Materials:

  • 2-(4-Aminopyrimidin-2-yl)propan-2-ol

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Equilibration: Allow the container of 2-(4-Aminopyrimidin-2-yl)propan-2-ol to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the desired solvent to the flask.

  • Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid in dissolution.

  • Final Volume: Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C or -80°C for long-term storage), protected from light.

start Start: Prepare Stock Solution equilibrate Equilibrate compound to room temperature start->equilibrate weigh Weigh compound in a fume hood equilibrate->weigh transfer Transfer to a volumetric flask weigh->transfer add_solvent Add a portion of solvent transfer->add_solvent dissolve Dissolve using vortex or sonicator add_solvent->dissolve final_volume Add solvent to final volume dissolve->final_volume homogenize Cap and invert to mix final_volume->homogenize store Store at -20°C or -80°C, protected from light homogenize->store end End: Stock Solution Ready store->end

Sources

Method

Application Note: Advanced Safety, Handling, and Operational Protocols for Aminopyrimidine-Based Compounds in Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Context Aminopyrimidine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Context

Aminopyrimidine derivatives are foundational scaffolds in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. The aminopyrimidine core is a heterocyclic aromatic compound that acts as a highly effective ATP mimetic; it competitively binds to the ATP-binding pocket (hinge region) of a wide array of kinases, thereby inhibiting their catalytic activity[1]. This structural adaptability has led to breakthrough therapies targeting kinases such as Lck, EGFR, and MAP4K4[1][2][3].

However, the very properties that make aminopyrimidines potent therapeutics also introduce significant occupational hazards and off-target toxicities. Because these compounds are designed to penetrate cell membranes and interact with highly conserved kinase domains, accidental exposure can disrupt normal cellular signaling in healthy personnel. Furthermore, structural nuances in the pyrimidine ring can dictate off-target interactions, such as time-dependent inhibition of cytochrome P450 enzymes (e.g., CYP3A4), which poses both genotoxic risks and complex handling requirements[3]. This guide outlines the physicochemical hazard profiles, rationalizes required engineering controls, and provides self-validating protocols for the safe handling of these potent active pharmaceutical ingredients (APIs).

Hazard Profiling and Physicochemical Risks

To establish effective safety protocols, one must first understand the inherent physicochemical properties of the aminopyrimidine core. These compounds are typically light yellow crystalline powders that are highly hydrophobic and do not mix well with water[4]. This hydrophobicity necessitates the use of organic solvents (like DMSO) for reconstitution, which subsequently acts as a carrier, increasing the risk of dermal absorption.

Quantitative Hazard Summary

The following table synthesizes the standard hazard data for the foundational 2-aminopyrimidine core and its derivatives, derived from standardized Safety Data Sheets (SDS):

Property / Hazard MetricData / ClassificationMechanistic Rationale & Implication
Physical State Light yellow crystalline powder[4]Prone to aerosolization. Requires strict dust control to prevent inhalation.
Aqueous Solubility Poor / Immiscible[4]Requires DMSO or similar organic solvents for stock solutions, increasing dermal permeability risks.
Acute Toxicity (LD50) Intravenous (Rat): 790 mg/kg[4][5]Minimally toxic via single oral ingestion, but highly hazardous if introduced systemically (e.g., via sharps injuries).
Skin Corrosion / Irritation Category 2 (H315)[5][6]Causes localized inflammation. Requires impervious nitrile gloves during all handling phases.
Eye Damage / Irritation Category 2 (H319)[5][6]Direct contact causes serious eye irritation. Mandates EN166 or NIOSH-approved safety goggles[7].
Specific Target Organ Toxicity STOT SE Category 3 (H335)[6]Inhalation of dust causes severe respiratory tract irritation. Mandates P95/P1 respirators and local exhaust ventilation[6][8].

Pharmacological Safety & Off-Target Mitigation

The safety profile of an aminopyrimidine compound is deeply tied to its structural design. As a Senior Application Scientist, it is critical to recognize that toxicity is not just an occupational hazard but a pharmacological variable. For example, early-generation kinase inhibitors often suffered from poor kinome selectivity.

Rational drug design has shown that modifying the core can drastically alter the safety profile. Replacing a distal aminopyridine ring with an aminopyrimidine moiety has been proven to suppress time-dependent inhibition of CYP3A4, thereby eliminating specific genotoxicity and drug accumulation risks[3]. Furthermore, designing aminopyrimidine amides to target kinases with specific threonine gatekeeper residues (while avoiding those with non-threonine gatekeepers like Tie-2 or Jak3) significantly reduces off-target cellular toxicity[2].

Pathway API Aminopyrimidine Scaffold ATP ATP-Mimetic Binding (Hinge Region) API->ATP CYP CYP3A4 Interaction API->CYP Structural Dependent OnTarget Target Kinase Inhibition (e.g., Lck, EGFR) ATP->OnTarget OffTarget Off-Target Kinase Binding (e.g., Aurora, ABL) ATP->OffTarget Efficacy Therapeutic Efficacy OnTarget->Efficacy Tox Cellular Toxicity / Adverse Effects OffTarget->Tox CYP->Tox Time-Dependent Inhibition

Pharmacological pathway of aminopyrimidine kinase inhibitors and potential off-target toxicity.

Laboratory Handling & Engineering Controls

Due to the STOT SE 3 (respiratory irritation) classification and the risk of systemic absorption, handling dry aminopyrimidine powders requires a multi-layered safety approach.

  • Engineering Controls: All powder weighing and transfer must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-handling fume hood equipped with HEPA filtration to prevent the dispersion of dust[5][9].

  • Personal Protective Equipment (PPE): Operators must wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[7]. Respiratory protection is mandatory for nuisance exposures; utilize a type P95 (US) or type P1 (EU EN 143) particulate respirator[8]. Hands must be protected with fire/flame resistant and impervious nitrile gloves, inspected prior to use[7].

G Start Dry Powder Aminopyrimidine PPE Don PPE: Nitrile Gloves, EN166 Goggles, P95 Respirator Start->PPE Hood Transfer to Class II Biosafety Cabinet SolPrep Reconstitute in DMSO (Avoid Aerosolization) Hood->SolPrep PPE->Hood Spill Accidental Spill? SolPrep->Spill DryClean Dry Clean-up (No Water Initially) Spill->DryClean Yes (Powder) Waste Hazardous Waste Disposal Spill->Waste No Spill WetClean Wet Decontamination (Soap & Water) DryClean->WetClean WetClean->Waste

Workflow for safe handling, reconstitution, and spill management of aminopyrimidine powders.

Step-by-Step Methodologies

Protocol A: Safe Reconstitution and Spill Decontamination

Objective: Safely prepare high-concentration stock solutions (e.g., 10–100 mM) from dry aminopyrimidine powder while mitigating aerosolization risks. Causality: Adding water to hydrophobic fine powders causes them to float, disperse, and aerosolize, drastically increasing the risk of inhalation exposure. Therefore, dry clean-up procedures are strictly required for initial spill management[4][5].

  • Preparation: Ensure the local exhaust ventilation (fume hood or BSC) is active. Don all required PPE (P95 respirator, EN166 goggles, double nitrile gloves)[5][7].

  • Weighing: Using an analytical balance inside the hood, carefully weigh the crystalline powder. Transfer immediately to a sterile, amber microcentrifuge tube (to protect light-sensitive derivatives).

  • Solvation: Add the calculated volume of 100% anhydrous DMSO. Do not use aqueous buffers for initial solvation.

  • Validation: Vortex the tube gently. The solution must be completely clear without visible particulates. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. A self-validating check is to measure the optical density of a blank vs. the stock at 600 nm; any scattering indicates incomplete dissolution.

  • Spill Management (Critical Step): If dry powder is spilled, do not apply water . Use dry clean-up procedures—such as a HEPA-filtered vacuum or sweeping gently with a dry, static-free absorbent pad—to avoid generating dust[4][5]. Place all collected material in a suitable, labeled container for hazardous waste disposal[4]. Only after the dry powder is removed should the area be wet-decontaminated with soap and plenty of water[8][9].

Protocol B: In Vitro Kinase Assay & Cell Dosing

Objective: Evaluate target kinase inhibition (e.g., via Western Blotting or MTT viability assays) while ensuring operator safety and data integrity. Causality: Aminopyrimidines are ATP-competitive[1]. Assays must be performed at physiological ATP concentrations (e.g., 1 mM) rather than artificially low Km​ levels to accurately assess kinome selectivity and generate IC50​ values that translate to in vivo efficacy[3].

  • Dilution: Dilute the DMSO stock solution into the appropriate cell culture media. Validation Step: Ensure the final DMSO concentration does not exceed 0.1–0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the viability data.

  • Cell Dosing: Seed cells in a 96-well plate and allow them to adhere overnight[1]. In a Class II BSC, carefully pipette the diluted aminopyrimidine inhibitor into the wells.

  • Incubation: Incubate the cells for the specified period (e.g., 72 hours for MTT assays) at 37°C[1].

  • Decontamination & Disposal: Treat all aspirated media and wash buffers as hazardous chemical waste. Do not aspirate directly into standard biological vacuum traps without an in-line chemical trap. Decontaminate liquid waste according to institutional hazardous API guidelines before final disposal.

References

  • MSDS of 2-Aminopyrimidine-5-carboxylic acid Source: Capot Chemical (capotchem.cn) URL:[Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase Source: Journal of Medicinal Chemistry - ACS Publications (acs.org) URL:[Link]

  • Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics (Note: Indexed as 1.10 in search) Source: CDC Stacks (cdc.gov) URL:[Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors (Note: Indexed as 1.11 in search) Source: PMC - NIH (nih.gov) URL:[Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: Journal of Medicinal Chemistry - ACS Publications (acs.org) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-(4-Aminopyrimidin-2-yl)propan-2-ol synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic bottlenecks associated with 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic bottlenecks associated with 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1). This molecule is a highly valuable, polar building block frequently utilized in the development of advanced kinase inhibitors, such as Map4k1 and p38α-MK2 complex inhibitors[1][2].

Synthesizing this pyrimidine derivative presents unique challenges due to the high polarity of the tertiary alcohol, the acidity of the primary amine, and the potential for competing side reactions. Below, we dissect the two primary synthetic architectures, provide diagnostic troubleshooting for yield optimization, and outline self-validating experimental protocols.

I. Pathway Architecture & Route Selection

Understanding the mechanistic flow is critical before troubleshooting. The synthesis typically proceeds via one of two distinct strategies: late-stage functionalization (Grignard Addition) or early-stage building block assembly (De Novo Cyclization).

GrignardRoute A Ethyl 4-aminopyrimidine- 2-carboxylate B MeMgBr (5.0 eq) 2-MeTHF, -20°C A->B C Magnesium Amide & Ketone Intermediate B->C Deprotonation & 1st Addition D 2-(4-Aminopyrimidin- 2-yl)propan-2-ol C->D 2nd Addition & NH4Cl Quench

Fig 1. Grignard addition workflow emphasizing intermediate states and reagent stoichiometry.

AmidineRoute A 2-Hydroxy-2-methyl- propanimidamide C Base / Heat Anhydrous Conditions A->C B C3-Electrophile (e.g., Enaminone) B->C D 2-(4-Aminopyrimidin- 2-yl)propan-2-ol C->D Condensation & Cyclization

Fig 2. De novo pyrimidine ring construction via amidine condensation.

II. Diagnostic Q&A: Yield Optimization & Troubleshooting

Q1: My yield is stalling at 40-50% during the Grignard addition to ethyl 4-aminopyrimidine-2-carboxylate. Why isn't the reaction going to completion? Causality: The free amine at the C4 position of the pyrimidine ring contains acidic protons that rapidly consume the first two equivalents of your Grignard reagent (MeMgBr) to form a stable magnesium amide complex. A third equivalent is required to attack the ester, forming a ketone intermediate, and a fourth is needed to convert the ketone to the tertiary alcohol. Solution: You must use a massive excess—specifically 5.0 equivalents of MeMgBr[2]. Maintain the internal temperature at -20 °C during the addition to control the exothermic deprotonation, then slowly warm to 0 °C to drive the nucleophilic additions.

Q2: I am experiencing severe emulsion issues during the aqueous workup of the Grignard reaction. How can I improve phase separation and recover my product? Causality: The resulting 2-(4-aminopyrimidin-2-yl)propan-2-ol is highly polar. In standard THF/water mixtures, the tertiary alcohol and pyrimidine nitrogens coordinate strongly with magnesium hydroxide salts, creating thick, stable gels. Solution: Switch your reaction solvent from standard THF to 2-MeTHF [2]. 2-MeTHF is partially immiscible with water and provides vastly superior phase separation. Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl) rather than water. If emulsions persist, add a 10% w/v solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour to break the magnesium chelates.

Q3: When attempting the de novo cyclization route using 2-hydroxy-2-methylpropanimidamide, I observe incomplete conversion and dark tarry byproducts. What is failing? Causality: Amidines are highly susceptible to hydrolysis back to their corresponding amides or esters if any moisture is present. Furthermore, the free base of the amidine is unstable and prone to degradation under thermal stress[1]. Solution: You must generate the amidine free base in situ from its stable hydrochloride salt (3[3]). Ensure all solvents (e.g., 1,4-dioxane) are strictly anhydrous and use a mild base like K₂CO₃ to facilitate the condensation without triggering polymerization of the C3-electrophile.

III. Performance Metrics & Route Comparison

To assist in route selection, the following table summarizes the quantitative data and operational parameters for both methodologies based on process optimization data.

ParameterRoute A: Grignard AdditionRoute B: Amidine Cyclization
Typical Overall Yield 65% – 80%40% – 60%
Optimal Equivalents 5.0 eq MeMgBr1.0 eq Amidine : 1.2 eq Electrophile
Primary Impurities Methyl ketone intermediate (m/z 138)Hydrolyzed amidine, oligomeric tars
Scalability High (Excellent phase separation in 2-MeTHF)Moderate (Requires strict anhydrous control)
In-Process Control (IPC) LC-MS (Target m/z 154.1 [M+H]⁺)TLC / HPLC (Disappearance of amidine)

IV. Self-Validating Master Protocols

Protocol A: Late-Stage Grignard Addition (Recommended for Scale-Up)

Adapted from validated patent literature for Map4k1 inhibitor synthesis[2].

  • Preparation: Dissolve ethyl 4-aminopyrimidine-2-carboxylate (1.00 eq) in anhydrous 2-MeTHF (10 volumes). Purge the reactor with N₂ and cool the solution to -20 °C.

  • Controlled Addition: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 5.0 eq), ensuring the internal temperature does not exceed -10 °C.

    • Causality Note: Strict thermal control here prevents the highly reactive Grignard from attacking the pyrimidine ring itself.

  • Propagation: Remove the cooling bath, allow the reaction to warm to 0 °C, and stir for 1 hour.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench into 1 mL of saturated NH₄Cl, extract with 1 mL EtOAc, and analyze the organic layer via LC-MS.

    • Validation Check: The reaction is complete when the starting material (m/z 168) and the intermediate ketone (m/z 138) are absent, and the product peak (m/z 154.1 [M+H]⁺) dominates. If the ketone persists, your Grignard reagent has degraded; titrate your MeMgBr before the next run.

  • Quench & Isolation: Slowly pour the reaction mixture into cold saturated aqueous NH₄Cl. Extract the aqueous layer twice with 2-MeTHF. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.

Protocol B: De Novo Amidine Cyclization

Adapted from synthetic strategies for p38α-MK2 complex inhibitors[1].

  • Free-Basing: Suspend 2-hydroxy-2-methylpropanimidamide hydrochloride (1.0 eq) in anhydrous 1,4-dioxane (15 volumes). Add finely powdered K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes under N₂.

  • Condensation: Add the selected C3-electrophile (e.g., (E)-3-(dimethylamino)acrylonitrile, 1.2 eq) to the suspension.

  • Cyclization: Heat the reaction mixture to 90 °C for 2 to 4 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar amidine starting material (which stains strongly with KMnO₄) must be completely consumed.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify the crude residue via flash chromatography (gradient elution: DCM to 10% MeOH in DCM) to isolate the pure pyrimidine.

V. References

  • WO2021146370A1 - Map4k1 inhibitors - Google Patents - 2

  • Discovery of a Novel p38α-MK2 Complex Inhibitor as a Potential Choice for Autoimmune Diseases - Journal of Medicinal Chemistry (ACS Publications) - 1

  • 3619-62-3 | 2-Hydroxy-2-methylpropanimidamide hydrochloride - ChemScene - 3

Sources

Optimization

Overcoming poor solubility of 2-(4-Aminopyrimidin-2-yl)propan-2-ol in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1).

This compound frequently presents solubility hurdles in aqueous buffers during in vitro and biochemical assays. The root cause lies in its molecular structure: the 4-aminopyrimidine core is a weak base with a pKa typically ranging between 3.5 and 5.0[1][2]. Consequently, at a physiological pH of 7.4, the molecule exists almost entirely in its uncharged, neutral state[2]. This neutrality maximizes its lipophilicity and promotes crystal lattice stacking, leading to rapid solvent exclusion and precipitation in water.

Below is a comprehensive troubleshooting guide, validated protocols, and a strategic workflow to help you overcome these formulation challenges.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4). Why is this happening, and how do I fix it? A1: You are experiencing kinetic precipitation. While 2-(4-Aminopyrimidin-2-yl)propan-2-ol is highly soluble in 100% Dimethyl sulfoxide (DMSO), its thermodynamic solubility limit in an aqueous buffer at pH 7.4 is exceedingly low. When you pipette the concentrated DMSO stock directly into a large volume of aqueous buffer, the local environment rapidly shifts, forcing the neutral compound to crash out before it can disperse[3]. Solution: Never dilute directly from 100% DMSO to your final aqueous concentration in one step. Utilize an intermediate step-down dilution (e.g., 100% DMSO → 10% DMSO/90% Buffer → Final Assay Buffer) or employ a solubilizing excipient like cyclodextrin prior to final dilution.

Q2: Can I just increase the final DMSO concentration to 5-10% in my cell-based assay to keep it soluble? A2: No, this is strongly discouraged for two reasons. First, most cell lines tolerate a maximum of 0.1% to 0.5% (v/v) DMSO before exhibiting cytotoxicity or altered transcriptomic profiles[3]. Second, even in cell-free biochemical assays, increasing DMSO concentration significantly alters solvent viscosity. Recent studies demonstrate that higher DMSO concentrations reduce the association rate of protein-ligand binding by decreasing the success rate of productive complex formation following a diffusive encounter[4].

Q3: If I cannot use high DMSO, will adjusting the pH of my buffer work? A3: Yes, if your assay biology permits it. Because the aminopyrimidine nitrogen is a weak base, lowering the buffer pH below its pKa (e.g., to pH 3.0 - 4.0) will protonate the pyrimidine ring[5]. This transforms the neutral molecule into a cationic salt, drastically increasing its thermodynamic aqueous solubility. However, this is only viable for assays that are insensitive to acidic conditions (e.g., specific chemical syntheses or robust enzymatic assays).

Part 2: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not assume solubility based on visual inspection alone; always include the validation step.

Protocol A: Cyclodextrin Inclusion Complexation (Best for pH 7.4 Cell Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The lipophilic pyrimidine core of the compound partitions into this cavity, shielding it from water, while the isopropanol group can participate in hydrogen bonding near the cyclodextrin rim. This creates a water-soluble molecular container without altering the assay pH[6][7].

  • Preparation of Excipient: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely clear.

  • Stock Generation: Dissolve 2-(4-Aminopyrimidin-2-yl)propan-2-ol in 100% DMSO to create a 20 mM stock.

  • Complexation: While vortexing the 20% HP-β-CD solution vigorously, add the 20 mM DMSO stock dropwise. The slow addition is critical to allow the inclusion complex to form dynamically before the compound can self-aggregate.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours to ensure maximum thermodynamic complexation.

  • Validation Step (Self-Correction): Centrifuge the final solution at 14,000 x g for 15 minutes. Analyze the supernatant via UV-Vis spectroscopy or LC-MS to quantify the actual dissolved concentration. If the concentration matches your theoretical yield, complexation is successful.

Protocol B: Co-Solvent / Surfactant Micellization (Best for Biochemical Assays)

Causality: Non-ionic surfactants like Tween-20 lower the interfacial tension between the hydrophobic compound and the aqueous phase. By forming micelles, the surfactant traps the neutral 2-(4-Aminopyrimidin-2-yl)propan-2-ol molecules, preventing crystal lattice formation[8].

  • Surfactant Priming: Add 0.1% (v/v) Tween-20 to your final assay buffer.

  • Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into a transitional co-solvent mixture (e.g., 50% PEG400 / 50% Water). This prevents the immediate kinetic shock of pure water.

  • Final Dispersion: Slowly pipette the intermediate solution into the Tween-20 primed assay buffer while stirring.

  • Validation Step: Use Dynamic Light Scattering (DLS) to check for large aggregates. A monodisperse peak < 10 nm indicates successful micellar encapsulation; peaks > 1000 nm indicate failed solubilization and micro-precipitation.

Part 3: Quantitative Strategy Comparison

Solubilization StrategyPrimary MechanismMax Expected Solubility EnhancementAssay CompatibilityKey Limitation
pH Adjustment (< 4.0) Protonation of aminopyrimidine ring (Salt formation)> 100-foldChemical synthesis, robust enzymesDenatures most physiological proteins/cells.
HP-β-Cyclodextrin Hydrophobic cavity inclusion complexation20 to 50-foldCell culture, in vivo dosing, sensitive proteinsCompound may bind too tightly to CD, reducing free drug fraction.
DMSO / PEG400 Lowering dielectric constant of the solvent5 to 10-foldHigh-throughput screening (HTS)Increases solvent viscosity; cytotoxic at > 0.5%[3][4].
Tween-20 Surfactant Micellar encapsulation10 to 20-foldBiochemical assays, ELISACan disrupt lipid bilayers in cell-based assays.

Part 4: Formulation Decision Workflow

Follow this logical decision tree to select the optimal solubilization strategy for 2-(4-Aminopyrimidin-2-yl)propan-2-ol based on your specific experimental constraints.

SolubilityWorkflow Start 2-(4-Aminopyrimidin-2-yl)propan-2-ol Precipitation Detected pH_Check Does the assay require strict physiological pH (7.4)? Start->pH_Check Low_pH Lower pH to < 4.0 (Protonate Pyrimidine Ring) pH_Check->Low_pH No Cell_Check Is this a live-cell or in vivo assay? pH_Check->Cell_Check Yes Success Solubilized Compound Ready for Assay Low_pH->Success CD_Add Use Cyclodextrin Complexation (e.g., 20% HP-β-CD) Cell_Check->CD_Add Yes Cosolvent_Check Does the target protein tolerate viscosity changes? Cell_Check->Cosolvent_Check No CD_Add->Success Micelle_Add Use Surfactant Micellization (e.g., 0.1% Tween-20) Cosolvent_Check->Micelle_Add No DMSO_Add Use Step-Down Dilution with PEG400 / DMSO Cosolvent_Check->DMSO_Add Yes Micelle_Add->Success DMSO_Add->Success

Caption: Decision workflow for overcoming 2-(4-Aminopyrimidin-2-yl)propan-2-ol aqueous solubility issues.

Part 5: References

  • National Institutes of Health (PMC). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Retrieved from:[Link]

  • ACS Biochemistry. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from:[Link]

  • National Institutes of Health (PMC). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from:[Link]

  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from:[Link]

  • National Institutes of Health (PMC). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aminopyrimidine Synthesis

Diagnostic Guides and Validated Protocols for Overcoming Side Reactions Aminopyrimidines are privileged pharmacophores ubiquitous in drug development, particularly within the design of kinase inhibitors. However, synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Guides and Validated Protocols for Overcoming Side Reactions

Aminopyrimidines are privileged pharmacophores ubiquitous in drug development, particularly within the design of kinase inhibitors. However, synthesizing these scaffolds via Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling is rarely straightforward. Researchers frequently encounter side reactions such as poor regioselectivity, unintended structural isomerizations, and catalyst-driven degradation.

This technical support guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to help you engineer robust synthetic routes.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

FAQ: Why am I getting a mixture of 2-amino and 4-amino isomers from 2,4-dichloropyrimidine?

Causality & Expert Insight: The regioselectivity of SNAr on 2,4-dichloropyrimidines is governed by the electronic environment of the pyrimidine ring and the stabilization of the anionic Meisenheimer intermediate[1]. Generally, the C4 position is more electrophilic and kinetically favored because the negative charge in the transition state is effectively stabilized by the para-nitrogen atom. However, this inherent preference can be easily overridden. Electron-donating groups at C5 or C6 can shift the preference toward C2, while elevated temperatures or excess amine lead to thermodynamic equilibration or over-substitution (yielding 2,4-diaminopyrimidines)[2].

Table 1: Factors Influencing SNAr Regioselectivity on 2,4-Dichloropyrimidines

ParameterExperimental ConditionMajor IsomerMechanistic Rationale
Temperature -78 °C to 0 °C4-Amino (Kinetic)Lower activation energy barrier for C4 attack is isolated at cryogenic temperatures.
Temperature > 80 °C2-Amino / DiaminoOvercomes the thermodynamic barrier; excess thermal energy drives over-substitution.
Solvent Non-polar (e.g., DCM)4-AminoMinimizes stabilization of highly charged transition states, favoring the kinetically driven C4 attack.
Solvent Polar Protic (e.g., EtOH)MixtureHydrogen bonding activates both C2 and C4 halogens indiscriminately.
C5 Substituent Electron-Withdrawing (-NO₂, -CF₃)4-AminoStrongly enhances electrophilicity at C4, directing the nucleophile selectively[3].
Protocol: Regioselective Synthesis of 4-Amino-2-chloropyrimidines

This protocol utilizes kinetic control to suppress C2-amination and di-amination.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Controlled Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Dilute the primary or secondary amine (1.05 equiv) in DCM and add it dropwise over 30 minutes. Note: Rapid addition causes localized heating, immediately degrading regioselectivity.

  • Reaction: Stir at -78 °C for 2 hours, then slowly allow the mixture to warm to 0 °C.

  • Quenching & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude mixture via ¹H NMR. The C5 proton of the 4-amino isomer typically appears further upfield (shielded) compared to the 2-amino isomer due to the strong resonance electron donation from the adjacent C4-amino group.

Section 2: The Dimroth Rearrangement

FAQ: My NMR data indicates the alkyl group from my primary amine has migrated from the endocyclic nitrogen to the exocyclic nitrogen. What happened?

Causality & Expert Insight: You have encountered the 4. This is a base- or heat-catalyzed structural isomerization where a 1-alkyl-2-iminopyrimidine (the kinetic product) undergoes ring-opening to an amidine intermediate. Following bond rotation, the molecule undergoes ring-closure to form the thermodynamically more stable 2-alkylaminopyrimidine[4]. This side reaction is highly prevalent when the pyrimidine core is activated by strong electron-withdrawing groups (e.g., C5-NO₂) or when the reaction is subjected to aqueous ammonia or strong hydroxide bases during workup[5].

Dimroth A 1-Alkyl-2-imino pyrimidine (Kinetic) B Ring Opening (Amidine Interm.) A->B Base / Heat C Bond Rotation (Conformational) B->C D Ring Closure (Thermodynamic) C->D E 2-Alkylamino pyrimidine (Rearranged) D->E

Dimroth rearrangement mechanism: ring opening and closure to the thermodynamic product.

Protocol: Suppressing the Dimroth Rearrangement

To isolate the kinetic iminopyrimidine without triggering rearrangement:

  • Base Selection: Strictly avoid aqueous bases (NaOH, NH₄OH)[5]. Utilize mild, sterically hindered organic bases (e.g., DIPEA) or anhydrous inorganic bases (e.g., K₂CO₃) suspended in aprotic solvents.

  • Thermal Control: Maintain reaction temperatures strictly below 60 °C. The ring-opening step of the Dimroth rearrangement requires a significant thermal activation energy barrier to proceed.

  • Steric Shielding: If your synthetic route requires N-alkylation, temporarily install a bulky protecting group (like Boc or Trityl) on the exocyclic amine. This sterically blocks the ring-closure trajectory of the rearrangement.

  • Self-Validation Check: Compare the ¹³C NMR and IR spectra. The rearranged 2-alkylaminopyrimidine will exhibit a distinct N-H stretch in IR (~3300 cm⁻¹) and a significantly shifted C2 carbon signal in ¹³C NMR compared to the imino kinetic product.

Section 3: Buchwald-Hartwig Amination Side Reactions

FAQ: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyrimidine ring instead of the desired amination. How can I suppress this?

Causality & Expert Insight: Hydrodehalogenation is a notorious side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient chloropyrimidines[6]. It occurs when the reductive elimination of the desired C-N bond is kinetically slow. This delay allows the amido-palladium(II) intermediate to undergo β-hydride elimination (if the amine possesses α-hydrogens), forming an imine and a Pd(II)-hydride species. The Pd(II)-hydride subsequently reductively eliminates to yield the dehalogenated pyrimidine side product[7].

To fix this, you must accelerate the reductive elimination step so it outcompetes β-hydride elimination.

BHSideReactions Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine, Base RedElim Reductive Elimination AmineCoord->RedElim Fast (Bulky Ligand) BetaElim β-Hydride Elimination AmineCoord->BetaElim Slow Red. Elim. RedElim->Pd0 Product Aminopyrimidine (Desired Product) RedElim->Product HydroDehal Hydrodehalogenation (Side Product) BetaElim->HydroDehal

Catalytic cycle of Buchwald-Hartwig amination highlighting the hydrodehalogenation pathway.

Table 2: Optimizing Buchwald-Hartwig Conditions to Suppress Hydrodehalogenation

VariableSub-Optimal ChoiceOptimal ChoiceMechanistic Rationale
Ligand PPh₃, dppeXPhos, BrettPhosBulky, electron-rich biaryl phosphines force the Pd center into a geometry that drastically accelerates reductive elimination[8].
Base NaOtBuCs₂CO₃ or K₃PO₄Strong alkoxide bases can trigger base-catalyzed degradation of the pyrimidine core; milder bases are better tolerated[6].
Solvent THF1,4-Dioxane or TolueneDioxane supports the higher temperatures (90-110 °C) needed for the initial oxidative addition of chlorides without degrading[6].
Protocol: Optimized Buchwald-Hartwig Amination of Chloropyrimidines

This protocol uses a highly active pre-catalyst system designed to outpace side reactions.

  • Preparation: In a glovebox or under strict Schlenk conditions, add the chloropyrimidine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely powdered anhydrous Cs₂CO₃ (2.0 equiv) to an oven-dried Schlenk tube[9].

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M) to the mixture.

  • Reaction: Seal the tube and heat to 90 °C in an oil bath with vigorous stirring for 12-16 hours. Note: Vigorous stirring ( > 800 rpm) is critical due to the heterogeneous nature of Cs₂CO₃; poor mass transfer will stall the reaction.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Self-Validation Check: Run an LC-MS of the crude filtrate. Hydrodehalogenation results in a mass corresponding to[M - Cl + H]⁺, whereas the desired product will show [M - Cl + Amine]⁺. If the hydrodehalogenation peak is >5% by UV integration, switch the ligand to BrettPhos or tBuXPhos.

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines The Journal of Organic Chemistry - ACS Publications[Link]

  • Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines The Journal of Organic Chemistry - ACS Publications[Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds PMC - National Institutes of Health[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC - National Institutes of Health[Link]

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Aminopyrimidines

Welcome to the technical support center for aminopyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of nucleophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminopyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this important heterocyclic scaffold. Unlike simple aromatic systems, the aminopyrimidine core presents unique challenges due to the electronic nature of the amino group. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the nucleophilic substitution of aminopyrimidines. Each problem is broken down by its probable causes, followed by actionable solutions grounded in chemical principles.

Problem 1: No Reaction or Low Yield

You've set up your reaction, but after several hours or even days, TLC or LC-MS analysis shows only starting material or minimal product formation. This is the most common issue, often stemming from the inherent electronic properties of the aminopyrimidine ring.

Potential Cause 1: Insufficient Ring Activation

  • The "Why": The SNAr reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this intermediate is paramount. The amino group on the pyrimidine ring is an electron-donating group (EDG), which destabilizes this negative charge and deactivates the ring towards nucleophilic attack. For a successful reaction, the ring must be sufficiently electron-deficient, typically requiring the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[3][4]

  • Solutions:

    • Assess Your Substrate: Ensure your aminopyrimidine has a potent EWG (e.g., -NO₂, -CN, -CHO, -CF₃) appropriately positioned. A pyrimidine ring itself is electron-deficient, but the amino group often counteracts this effect, making an additional EWG necessary.

    • Modify the Substrate: If feasible, consider synthetic routes that install a temporary or permanent EWG on the ring before attempting the substitution.

Potential Cause 2: Poor Leaving Group

  • The "Why": Unlike SN2 reactions, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, not the departure of the leaving group.[3] The reactivity order for halogens is typically F > Cl ≈ Br > I .[3] The high electronegativity of fluorine makes the ipso-carbon (the carbon bearing the leaving group) more electrophilic and thus more susceptible to nucleophilic attack.[3]

  • Solutions:

    • Switch to a Fluoro-Substituted Pyrimidine: If your synthesis allows, using a 4-fluoro-aminopyrimidine instead of a 4-chloro-aminopyrimidine can dramatically increase the reaction rate.

    • Alternative Leaving Groups: Besides halogens, other groups like sulfonyls (-SO₂R) can be effective leaving groups.[5]

Potential Cause 3: Low Nucleophilicity of the Amine

  • The "Why": The strength of the incoming nucleophile is critical. Aromatic amines (anilines) are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[6] Steric hindrance around the nitrogen atom can also significantly reduce nucleophilicity.

  • Solutions:

    • Use a Stronger Base: Deprotonating the amine with a strong, non-nucleophilic base (e.g., NaH) can generate a more potent anionic nucleophile.[3] This is particularly effective for alcohols and thiols but must be done carefully with amines to avoid side reactions.

    • Choose a More Nucleophilic Amine: If the project allows, switching from an aniline to a benzylamine or a primary/secondary alkylamine will increase reactivity.

    • Acid Catalysis (for Anilines): For weakly nucleophilic anilines, sub-stoichiometric amounts of a strong acid (e.g., HCl) can protonate the pyrimidine ring, increasing its electrophilicity and promoting the reaction.[7][8] However, this is a delicate balance, as excess acid will protonate the aniline nucleophile, rendering it inactive.[7]

Potential Cause 4: Suboptimal Reaction Conditions (Solvent & Temperature)

  • The "Why": The choice of solvent can make or break an SNAr reaction. Polar aprotic solvents like DMSO, DMF, and NMP are preferred because they effectively solvate the counter-ion of the nucleophile salt, leaving the nucleophilic anion "naked" and highly reactive.[3] Furthermore, many SNAr reactions have a significant activation energy barrier and require heating to proceed at a practical rate.[3] Poor solubility of reactants can also mimic a lack of reactivity.[6]

  • Solutions:

    • Solvent Selection: Switch to a high-boiling point, polar aprotic solvent. (See Table 1).

    • Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition. Microwave irradiation is an excellent technique for safely and rapidly heating reactions, often reducing reaction times from hours to minutes.[3]

    • Address Solubility: In a study involving fused heterocycles, switching to PEG-400 as a solvent at 120 °C overcame the poor solubility of the starting materials and enabled rapid reaction.[6]

G start Low / No Product check_activation Is the pyrimidine ring sufficiently activated with an EWG? start->check_activation check_lg Is the leaving group optimal (F > Cl)? check_activation->check_lg Yes solution_ewg Add/change EWG on substrate check_activation->solution_ewg No check_nuc Is the nucleophile strong enough? check_lg->check_nuc Yes solution_lg Switch to fluoro-pyrimidine or other good leaving group check_lg->solution_lg No check_cond Are the conditions (solvent, temp) appropriate? check_nuc->check_cond Yes solution_nuc Use stronger base (e.g., NaH) or a more nucleophilic amine check_nuc->solution_nuc No solution_cond Switch to polar aprotic solvent (DMSO, DMF). Increase temperature / use microwave. check_cond->solution_cond No success Reaction Optimized check_cond->success Yes solution_ewg->check_activation solution_lg->check_lg solution_nuc->check_nuc solution_cond->check_cond

Caption: A workflow for troubleshooting low-yielding aminopyrimidine SNAr reactions.

Problem 2: Multiple Products & Poor Selectivity

Your reaction works, but you obtain a mixture of products, making purification difficult and lowering the yield of your desired compound.

Potential Cause 1: Multiple Reactive Sites

  • The "Why": If your aminopyrimidine has multiple leaving groups (e.g., 2-amino-4,6-dichloropyrimidine), the nucleophile can substitute at more than one position. While the first substitution deactivates the ring somewhat, a second substitution can occur under forcing conditions. Conventionally, substitution on 2,4-dichloropyrimidines favors the C4 position due to electronic effects.[9]

  • Solutions:

    • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the nucleophile to favor monosubstitution.[3]

    • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate can increase selectivity.

    • Monitor Closely: Follow the reaction progress by TLC or LC-MS and stop it once the desired monosubstituted product is maximized.

Potential Cause 2: Competition from Solvent or Base

  • The "Why": If you are using an alcohol as a solvent with a base like NaOH or NaOMe, you will generate alkoxide ions. These are potent nucleophiles and can compete with your intended amine nucleophile, leading to undesired O-alkylation products.[10][11] Similarly, residual water in your solvent can lead to hydrolysis, replacing the leaving group with a hydroxyl group.[3][7] Some solvents, like DMF, can decompose in the presence of strong bases to form dimethylamine, which can act as a nucleophile.[3]

  • Solutions:

    • Use Anhydrous Conditions: Ensure your solvents and reagents are dry. Use freshly opened bottles of anhydrous solvents or dry them over molecular sieves.

    • Choose a Non-nucleophilic Solvent/Base System: Use a polar aprotic solvent (DMSO, NMP, Dioxane) that cannot act as a nucleophile. Pair it with a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic amine base like triethylamine (TEA) or DIPEA.[3][12]

Potential Cause 3: Product Isomerization or Rearrangement

  • The "Why": Under very strong basic conditions, side reactions like the formation of highly reactive benzyne-type intermediates (though less common for pyrimidines) can lead to a mixture of regioisomers.[3] More commonly, the product itself might be unstable under the reaction conditions.

  • Solutions:

    • Use a Milder Base: Avoid extremely strong bases like NaH or KHMDS unless absolutely necessary for deprotonation. Opt for carbonate bases or tertiary amines.[3]

    • Protect Sensitive Groups: If other functional groups in your molecule are sensitive to the basic conditions, consider using a protecting group strategy.[13][14]

Problem 3: Product or Starting Material Decomposition

You observe the formation of your product, but it disappears over time, or your starting material degrades, resulting in a complex mixture of byproducts.

Potential Cause 1: Harsh Reaction Conditions

  • The "Why": Aminopyrimidines, especially those with multiple activating groups, can be sensitive to high temperatures and strong bases. The pyrimidine ring itself can be susceptible to degradation pathways under certain conditions.[15][16]

  • Solutions:

    • Reduce Temperature: Find the minimum temperature required for the reaction to proceed.

    • Use a Weaker Base: As mentioned previously, select the mildest base that can effectively promote the reaction. (See Table 2).

    • Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Potential Cause 2: Incompatible Functional Groups

  • The "Why": Other functional groups on your substrate or nucleophile may not be stable to the reaction conditions. For example, esters can be hydrolyzed by strong bases, and aldehydes can undergo side reactions.[10]

  • Solutions:

    • Protecting Groups: This is the classic solution. Protect sensitive functional groups before the SNAr reaction and deprotect them afterward. Carbamates (like Boc or Cbz) are excellent for protecting other amino groups.[13][14][17]

    • Condition Screening: Perform a systematic screen of bases, solvents, and temperatures to find a window of reactivity where your desired transformation occurs without affecting other parts of the molecule.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the best leaving group for SNAr on an aminopyrimidine? A: For SNAr reactions where the initial nucleophilic attack is the rate-determining step, fluoride is the best leaving group, followed by chloride, bromide, and iodide (F > Cl > Br > I).[3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the attack by the nucleophile.[3]

Q2: How do I choose the right base for my reaction? A: The choice of base depends on the pKa of your nucleophile and the stability of your substrate.

  • For neutral amine nucleophiles (most common): An acid scavenger is needed to neutralize the HX generated. Tertiary amines like triethylamine (TEA) or Hünig's base (DIPEA) are common.[12] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also excellent choices, especially when a stronger base is needed.[3]

  • For weakly acidic nucleophiles (e.g., some anilines, phenols, thiols): A base is required to deprotonate the nucleophile. Carbonate bases are often sufficient. For very weak nucleophiles, a stronger base like NaH or KHMDS might be required, but use with caution to avoid side reactions.[3]

Q3: When should I consider using a catalyst? A: Most SNAr reactions on sufficiently activated aminopyrimidines do not require a catalyst. However, there are specific situations where they can be beneficial:

  • Phase-Transfer Catalysts (PTC): If your nucleophile salt is soluble in water but your pyrimidine is only soluble in an organic solvent, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase to react.[3]

  • Acid Catalysis: As discussed, a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can activate the pyrimidine ring towards attack from weak neutral nucleophiles like anilines.[7]

  • Transition Metal Catalysis: While mechanistically distinct from SNAr, reactions like the Buchwald-Hartwig amination are powerful alternatives for coupling amines to less activated (or even deactivated) aryl halides. These require a palladium or copper catalyst.[9]

Q4: My amine nucleophile also has a hydroxyl group. Which group will react? A: This is a question of relative nucleophilicity. Generally, the amino group is more nucleophilic than the hydroxyl group. However, under basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic alkoxide, which can compete or even react preferentially. To ensure selective N-arylation, it is best to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) before performing the substitution.

Q5: What is the mechanism of this reaction? A: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2] In the second, usually faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[4]

Caption: The two-step addition-elimination mechanism of SNAr reactions. (Note: Images are placeholders).

Data Tables for Quick Reference

Table 1: Common Solvents for Aminopyrimidine SNAr

Solvent Abbreviation Boiling Point (°C) Dielectric Constant Key Characteristics & Cautions
N,N-Dimethylformamide DMF 153 37 Excellent solvent, but can decompose with strong bases to form dimethylamine nucleophile.[3]
Dimethyl sulfoxide DMSO 189 47 High boiling point, excellent solvating power. Can be difficult to remove.
N-Methyl-2-pyrrolidone NMP 202 32 Very high boiling point, good for stubborn reactions. Reprotoxic concerns.[3]
Acetonitrile MeCN 82 37.5 Lower boiling point, good for milder conditions. Less effective at solvating salts.
Polyethylene Glycol 400 PEG-400 >200 - "Green" solvent option, excellent for overcoming solubility issues at high temperatures.[6]

| 2-Propanol / Water | IPA / H₂O | ~82-100 | - | Used in acid-catalyzed aminations with anilines; can lead to solvolysis side products.[7] |

Table 2: Common Bases and Their Applications

Base pKₐH (Conjugate Acid) Type Typical Use Case
Triethylamine (TEA) ~10.7 Organic Amine Acid scavenger for reactions with neutral amines.[12]
DIPEA (Hünig's Base) ~11 Organic Amine Sterically hindered acid scavenger, less likely to act as a nucleophile.
Potassium Carbonate ~10.3 Inorganic General-purpose base for deprotonating weak acids (phenols, some anilines).[3]
Cesium Carbonate ~10.3 Inorganic More soluble than K₂CO₃ in organic solvents, often gives better results.[3]

| Sodium Hydride | ~36 | Hydride | Strong, non-nucleophilic base for complete deprotonation of alcohols, thiols, and amides.[3] |

Experimental Protocols

General Protocol for SNAr of a 4-Chloro-aminopyrimidine with a Primary Amine

This is a representative procedure and must be adapted based on the specific reactivity of the substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the 4-chloro-aminopyrimidine substrate (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to create a ~0.1-0.5 M solution. Add the primary amine nucleophile (1.1 eq).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing cold water. A precipitate of the crude product may form.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

References

  • Berteina-Raboin, S., et al. (2019). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]

  • Lennox, A. J. J. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Angewandte Chemie International Edition. Available at: [Link]

  • Jordan, R. R., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Ghaffari, B., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters. Available at: [Link]

  • Rojas, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]

  • van der Plas, H. C. (1981). The Reactivity of Substituted Purines in Strongly Basic Medium. Wageningen University & Research. Available at: [Link]

  • Hansen, M. H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Rojas, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

  • Aitken, R. A., et al. (2010). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Svejstrup, T. D., et al. (2018). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Kaval, N., et al. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • van Gennip, A. H., et al. (1989). Scheme of pyrimidine degradation pathways. ResearchGate. Available at: [Link]

  • Jordan, R. R., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed. Available at: [Link]

  • Asymmetric. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine. Google Patents.
  • ResearchGate. (2026). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]

  • Jordan, R. R., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed. Available at: [Link]

  • Nudelman, N. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. Scientific & Academic Publishing. Available at: [Link]

  • Anderson, K. M., et al. (2024). Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. Chemistry of Materials. Available at: [Link]

  • Bickelhaupt, F. M., et al. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen. Available at: [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Available at: [Link]

  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]

  • Andreu, D., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Esfahanizadeh, M., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Available at: [Link]

  • Crampton, M. R., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. Available at: [Link]

  • LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Asymmetric. (2026). What Makes A Good Leaving Group. Master Organic Chemistry. Available at: [Link]

  • SlidePlayer. (2022). Nucleophilic Substitution Reactions. SlidePlayer. Available at: [Link]

  • Melander, R. J., et al. (2017). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Chemistry. Available at: [Link]

  • LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

Sources

Troubleshooting

Aminopyrimidine Inhibitor Optimization: Troubleshooting &amp; Selectivity Support Center

Welcome to the Technical Support Center for aminopyrimidine-based drug development. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminopyrimidine-based drug development. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutics. However, its inherent mechanism of action often leads to significant off-target liabilities. This guide provides data-driven troubleshooting strategies, structural optimization workflows, and self-validating protocols to help you engineer highly selective kinase inhibitors.

Section 1: Mechanisms of Off-Target Binding

FAQ: Why does my lead aminopyrimidine compound exhibit pan-kinase activity in initial biochemical screens?

The Causality: The 2-aminopyrimidine core is rationally designed to mimic the adenine ring of adenosine triphosphate (ATP), the natural substrate for kinases[1]. It achieves this by forming dual hydrogen bonds with the highly conserved backbone residues of the kinase hinge region[2]. Because the architecture of the ATP-binding pocket is structurally conserved across the human kinome (>500 kinases), basic aminopyrimidine scaffolds inherently lack selectivity. If your compound relies solely on hinge-binding interactions, it will inevitably bind to unintended kinases, leading to off-target toxicity.

FAQ: Are there non-kinase off-targets I should be concerned about?

The Causality: Yes. The polypharmacology of aminopyrimidines extends beyond the kinome. Because the scaffold is highly adaptable, it can engage non-kinase proteins through alternative binding modes, leading to unpredictable clinical side effects. For example, the approved aminopyrimidine Dasatinib binds to the non-kinase target transthyretin via a critical pi-cation interaction between its 4-aminopyrimidine moiety and the Lys15 residue of the protein[3]. Similarly, Imatinib has been shown to potently inhibit the non-kinase target NQO2[3].

Section 2: Structural Optimization Strategies

FAQ: KINOMEscan results show my compound hits multiple off-target kinases (e.g., FGFR1, FLT1). How can I rationally design out this off-target activity?

The Resolution: To engineer selectivity, you must shift your design focus away from the conserved hinge region and exploit the variable regions of the ATP pocket. Implement the following strategies:

  • Gatekeeper & Back-Pocket Optimization: The gatekeeper residue controls access to a hydrophobic "back pocket" deep within the kinase. Kinases like EPHA2 and GAK possess small gatekeeper residues (e.g., Threonine or Valine), leaving this pocket accessible[4]. Conversely, off-target kinases often have bulky gatekeepers (e.g., Phenylalanine or Tyrosine). By installing bulky substituents (such as fluoro-methoxy-phenyl groups) at the C5 position of the pyrimidine ring, you create intentional steric clashes in off-target kinases while maintaining high affinity for your target[4].

  • Macrocyclization: Acyclic aminopyrimidines are highly flexible, allowing them to adopt multiple conformations to fit into various kinase pockets. Macrocyclization restricts the molecule into a rigid, bioactive conformation. This reduces the entropic penalty of binding to the primary target while eliminating the flexibility required to bind off-target kinases[2].

  • Front-Pocket Derivatization: The solvent-exposed front pocket (near the αD-helix) exhibits much lower sequence conservation than the deep ATP pocket. Extending your inhibitor's functional groups into this region can drastically improve selectivity profiles[2].

G Start High Off-Target Hit Rate (e.g., KINOMEscan Data) Analyze Analyze Off-Target Kinases (Gatekeeper Size, Pocket Shape) Start->Analyze SmallGate Small Gatekeeper (e.g., Val, Thr) Analyze->SmallGate LargeGate Large Gatekeeper (e.g., Phe, Tyr) Analyze->LargeGate BackPocket Back-Pocket Optimization (C5-Substitution) SmallGate->BackPocket Exploit hydrophobic pocket FrontPocket Front-Pocket Derivatization (Solvent-Exposed) LargeGate->FrontPocket Avoid steric clash Macrocycle Macrocyclization (Lock Bioactive Conformation) LargeGate->Macrocycle Increase rigidity

Workflow for optimizing aminopyrimidine inhibitors to reduce off-target kinase binding.

Quantitative Impact of Structural Optimization

The table below demonstrates how applying gatekeeper and back-pocket optimization to a raw 2-aminopyrimidine hit transforms it into a highly selective lead candidate, using the FLT3/c-KIT kinase system as a model[5][6].

Compound StageModification StrategyOn-Target Affinity (FLT3-WT IC₅₀)Off-Target Affinity (c-KIT IC₅₀)Selectivity Fold (c-KIT / FLT3)
Initial Hit (Cmpd 9) Unoptimized Aminopyrimidine56.6 nM>10,000 nM~177-fold
Optimized Lead (Cmpd 30) Gatekeeper/Back-pocket Optimization1.5 - 7.2 nM>10,000 nM>1000-fold

Section 3: Cellular Target Engagement & Validation

FAQ: My compound shows >1000-fold selectivity in biochemical assays, but I am observing unexpected phenotypic toxicity in cell-based models. What is causing this?

The Causality: Biochemical panels utilize truncated, isolated kinase domains and are performed at sub-physiological ATP concentrations. In a live cellular environment, physiological ATP levels (1-10 mM) aggressively compete with your ATP-competitive aminopyrimidine. Furthermore, full-length protein folding, intracellular compound accumulation rates, and non-kinase off-target binding drastically alter the selectivity profile[7]. To resolve this, you must validate intracellular target engagement using a live-cell assay like NanoBRET.

Protocol: Validating Intracellular Selectivity via NanoBRET

This protocol outlines a self-validating methodology to quantify live-cell target engagement, ensuring that your biochemical selectivity translates to the cellular environment.

Step 1: Cell Preparation & Transfection

  • Plate HEK293T cells in a 96-well format.

  • Transfect cells with a plasmid encoding your target kinase fused to NanoLuc luciferase.

  • Self-Validation Control: Include a mock-transfected well (empty vector) to establish baseline background luminescence and ensure signal specificity.

Step 2: Tracer Titration & Optimization

  • Introduce a cell-permeable fluorescent tracer that binds to the kinase ATP pocket.

  • Causality: You must determine the apparent dissociation constant ( Kd,app​ ) of the tracer. Using a tracer concentration at or slightly below its Kd,app​ ensures the assay remains highly sensitive to competitive displacement by your aminopyrimidine inhibitor.

Step 3: Inhibitor Treatment & Equilibration

  • Treat the transfected cells with serial dilutions of your aminopyrimidine compound and incubate for 2 hours to allow for intracellular equilibration.

  • Self-Validation Control: Include a known pan-kinase inhibitor (e.g., Staurosporine) at a saturating concentration as a positive control to confirm maximum tracer displacement and validate the assay's dynamic range.

Step 4: BRET Measurement & Analysis

  • Add the Nano-Glo substrate. The NanoLuc fusion protein will emit light (donor signal at 460 nm), which excites the bound tracer (acceptor signal at 618 nm) via Bioluminescence Resonance Energy Transfer (BRET).

  • Measure the BRET ratio (618 nm / 460 nm). As your aminopyrimidine displaces the tracer, the BRET signal will decrease. Calculate the intracellular IC₅₀ based on the dose-response curve.

NanoBRET Transfect 1. Transfect Cells (Kinase-NanoLuc) Incubate 2. Add Tracer & Inhibitor Transfect->Incubate Equilibrate 3. Intracellular Equilibration Incubate->Equilibrate Measure 4. Measure BRET (460nm/618nm) Equilibrate->Measure Analyze 5. Calculate IC50 (Target Engagement) Measure->Analyze

Step-by-step NanoBRET workflow for validating intracellular kinase target engagement.

References

  • Journal of Medicinal Chemistry (ACS). "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity". Source: PMC/NIH. URL:[Link]

  • Journal of Medicinal Chemistry (ACS). "Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT". Source: PubMed/NIH. URL:[Link]

  • NIH/PMC. "Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors". Source: PMC/NIH. URL:[Link]

  • NIH/PMC. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration". Source: PMC/NIH. URL:[Link]

Sources

Optimization

How to improve the metabolic stability of pyrimidine derivatives

Welcome to the DMPK Technical Support Center . As researchers and drug development professionals, you know that incorporating a pyrimidine scaffold is a classic medicinal chemistry strategy to improve target binding and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK Technical Support Center . As researchers and drug development professionals, you know that incorporating a pyrimidine scaffold is a classic medicinal chemistry strategy to improve target binding and physicochemical properties. However, this electron-deficient heterocycle introduces unique metabolic liabilities, including susceptibility to Aldehyde Oxidase (AO), specific Cytochrome P450 (CYP450) oxidations, and Phase II N-glucuronidation.

This guide is engineered to help you diagnose, troubleshoot, and resolve metabolic instability in your pyrimidine derivatives using field-proven structural optimization strategies.

🔬 Diagnostic Workflow: Identifying the Metabolic Liability

Before synthesizing new analogs, you must pinpoint the exact enzyme system clearing your compound. The following self-validating workflow isolates the responsible pathway.

G Start High In Vitro Clearance (Pyrimidine Scaffold) NADPH NADPH-Dependent? Start->NADPH CYP CYP450 / FMO Mediated (Phase I Oxidation) NADPH->CYP Yes NonNADPH Non-NADPH Dependent NADPH->NonNADPH No Cytosol Cytosol/S9 Assay (Check AO Activity) NonNADPH->Cytosol Test Cytosol UDPGA UDPGA-Dependent? (Check Microsomes) NonNADPH->UDPGA Add UDPGA AO Aldehyde Oxidase (AO) (Oxidation at C2/C4/C6) Cytosol->AO High Turnover UGT UGT Mediated (N-Glucuronidation) UDPGA->UGT Yes

Caption: Diagnostic workflow for identifying the primary metabolic clearance pathway of pyrimidine derivatives.

❓ Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My pyrimidine derivative shows excellent stability in rat liver microsomes (RLM) but is rapidly cleared in human liver microsomes (HLM) and human hepatocytes. What is causing this species discrepancy?

A: This is a classic hallmark of Aldehyde Oxidase (AO) metabolism. AO is a cytosolic molybdenum-containing flavoprotein that catalyzes the oxidation of electron-deficient nitrogen heterocycles [1].

  • The Causality: The pyrimidine ring is highly electron-deficient, making the carbon atoms adjacent to the nitrogen atoms (C2, C4, C6) highly susceptible to nucleophilic attack by the molybdenum center of AO.

  • The Species Gap: Rats have multiple AO isoforms but generally exhibit lower AO activity toward certain human substrates, and dogs lack AO activity entirely. Therefore, relying solely on rodent preclinical models will drastically underestimate human clearance [2].

Q2: How do I structurally block CYP450-mediated oxidation on the pyrimidine ring or its alkyl substituents?

A: If your reaction phenotyping confirms CYP450 involvement (NADPH-dependent), the oxidation is likely occurring on electron-rich substituents attached to the pyrimidine, or via epoxidation/hydroxylation.

  • The Causality: CYPs utilize a highly activated oxy-heme intermediate to abstract a hydrogen atom from the substrate [3].

  • The Solution: Introduce electron-withdrawing groups (e.g., Fluorine, Chlorine) adjacent to the metabolic "soft spot". Fluorine's high electronegativity withdraws electron density from the adjacent C-H bond, increasing the bond dissociation energy and making it thermodynamically unfavorable for the CYP oxy-heme to abstract the hydrogen. Alternatively, reduce the overall lipophilicity (LogD) to decrease non-specific partitioning into the lipophilic CYP active site.

Q3: MetID studies show my compound undergoes rapid N-glucuronidation. Pyrimidines don't have a traditional hydroxyl or amine group for Phase II metabolism. How is this happening?

A: Pyrimidines and other polyaza-heterocycles can undergo direct N-glucuronidation catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A4) [4].

  • The Causality: UGT1A4 specializes in conjugating tertiary amines and aromatic N-heterocycles. The lone pair of electrons on the pyrimidine nitrogen acts as a nucleophile, attacking the anomeric carbon of UDP-glucuronic acid (UDPGA) [5].

  • The Solution: You must introduce steric bulk (e.g., an sp3 -hybridized carbon center or a bulky alkyl group) adjacent to the pyrimidine nitrogens. This physical shielding prevents the nitrogen lone pair from optimally aligning with the UGT enzyme's catalytic pocket [6].

🛠️ Troubleshooting Guides & Experimental Protocols

Protocol 1: Reaction Phenotyping to Isolate AO vs. CYP Metabolism

If your compound exhibits high intrinsic clearance ( CLint​ ), you must determine whether the liability is CYP-mediated or AO-mediated to guide your chemistry team. This protocol is self-validating through the use of specific chemical inhibitors.

Step-by-Step Methodology:

  • Matrix Selection: Prepare two sets of incubations: Human Liver Microsomes (HLM) (contains CYPs) and Human Liver Cytosol (HLC) (contains AO).

  • Control Incubations:

    • Tube A (CYP Control): HLM (1 mg/mL) + Test Compound (1 µM) + NADPH (1 mM).

    • Tube B (AO Control): HLC (1 mg/mL) + Test Compound (1 µM) + No cofactors.

  • Inhibitor Incubations (The Validation Step):

    • Tube C: HLM + Test Compound + NADPH + 1-Aminobenzotriazole (1-ABT, 1 mM) (Broad-spectrum CYP suicide inhibitor).

    • Tube D: HLC + Test Compound + Hydralazine (50 µM) (Potent AO inhibitor) [7].

  • Execution & Analysis: Incubate at 37°C, taking aliquots at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile containing an internal standard. Analyze parent depletion via LC-MS/MS.

  • Data Interpretation:

    • If clearance in Tube A is high but rescued in Tube C CYP liability .

    • If clearance in Tube B is high but rescued in Tube D AO liability .

Protocol 2: Structural Optimization Workflow for Mitigating N-Glucuronidation

Once N-glucuronidation is identified via UDPGA-dependent microsomal assays, follow this structural optimization workflow.

Step-by-Step Methodology:

  • Identify the Soft Spot: Perform a scaled-up microsomal incubation with UDPGA. Isolate the metabolite via preparative HPLC and use 1H-NMR (specifically looking for NOE correlations) to determine which pyrimidine nitrogen (N1 or N3) is conjugated [8].

  • Steric Shielding Design: Synthesize analogs introducing an sp3 -hybridized group (e.g., cyclopropyl, methyl, or pyrrolidine) at the carbon adjacent to the implicated nitrogen.

  • pKa Modulation: If steric hindrance disrupts target binding (reduces ligand efficiency), synthesize analogs that introduce an electron-withdrawing group (e.g., -CN, -CF3) on the ring to reduce the pKa of the pyrimidine nitrogen, thereby reducing its nucleophilicity toward UDPGA.

  • Re-evaluation: Screen the new analogs in HLM supplemented with UDPGA and Alamethicin (a pore-forming peptide required to allow UDPGA access to the luminal UGT active site).

📊 Data Presentation: Impact of Structural Modifications

The following table summarizes the causal relationship between specific structural modifications on a pyrimidine core and the resulting shift in metabolic stability parameters.

Structural ModificationTarget Enzyme LiabilityMechanism of ActionImpact on CLint​ (µL/min/mg)Impact on Half-life ( T1/2​ )
Unsubstituted Pyrimidine AO & CYPHighly accessible lone pairs and electron-rich adjacent C-H bonds.> 200 (High)< 10 min
C2/C4/C6 Methylation Aldehyde Oxidase (AO)Blocks the nucleophilic attack site of the Mo-cofactor.Reduced to ~50Increased to > 45 min
Fluorination of Alkyl Side Chain Cytochrome P450 (CYP)Increases C-H bond dissociation energy via inductive electron withdrawal.Reduced to < 20Increased to > 120 min
Adjacent sp3 Bulky Group UGT1A4 (N-glucuronidation)Sterically clashes with the UGT active site, preventing UDPGA conjugation.Reduced to < 15Increased to > 150 min

🧬 Visualizing the Optimization Logic

G Core Pyrimidine Liability Identified AO_Strat Aldehyde Oxidase (AO) Liability Core->AO_Strat CYP_Strat CYP450 Liability Core->CYP_Strat UGT_Strat N-Glucuronidation Liability Core->UGT_Strat AO_Sol1 Block C2/C4/C6 (e.g., Methylation, Halogenation) AO_Strat->AO_Sol1 AO_Sol2 Alter Ring Electron Density (Reduce AO affinity) AO_Strat->AO_Sol2 CYP_Sol1 Fluorination of Alkyl Substituents CYP_Strat->CYP_Sol1 CYP_Sol2 Reduce Lipophilicity (Lower LogD) CYP_Strat->CYP_Sol2 UGT_Sol1 Increase Steric Hindrance Adjacent to Nitrogen UGT_Strat->UGT_Sol1 UGT_Sol2 Reduce pKa of Pyrimidine Nitrogen UGT_Strat->UGT_Sol2

Caption: Structural optimization strategies to mitigate specific metabolic liabilities in pyrimidine derivatives.

📚 References

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available at:[Link]

  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations. Journal of Chemical Information and Modeling. Available at:[Link]

  • N-glucuronidation: the human element. Hypha Discovery. Available at:[Link]

  • Human Biotransformation of the Nonnucleoside Reverse Transcriptase Inhibitor Rilpivirine and a Cross-Species Metabolism Comparison. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry. Available at:[Link]

  • Novel O-methylpyrimidine prodrugs of phenolic compounds bioactivated by aldehyde oxidase. Drug Metabolism and Disposition. Available at: [Link]

  • Metabolic Profile of FYX-051 in the Rat, Dog, Monkey, and Human: Identification of N-Glucuronides and N-Glucosides. Drug Metabolism and Disposition. Available at:[Link]

Troubleshooting

Advanced Chromatography Support Center: Purification of Polar Aminopyrimidine Compounds

Welcome to the Technical Support Center. Aminopyrimidines are privileged scaffolds ubiquitous in drug discovery, particularly in the development of kinase inhibitors and antiviral agents[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aminopyrimidines are privileged scaffolds ubiquitous in drug discovery, particularly in the development of kinase inhibitors and antiviral agents[1]. However, their purification presents significant chromatographic challenges. Due to their amphoteric nature, high polarity, and multiple hydrogen-bond donor/acceptor sites, these compounds frequently exhibit severe peak tailing, irreversible column binding, or a complete lack of retention on standard reversed-phase media[2].

This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to conquer the purification of these complex molecules.

Purification Strategy Decision Matrix

Before troubleshooting a failed purification, it is critical to ensure the correct chromatographic mode is selected based on the analyte's physicochemical properties.

PurificationStrategy Start Polar Aminopyrimidine Mixture CheckRet Retained on C18 (RP-HPLC)? Start->CheckRet RP_HPLC RP-HPLC (Low pH / CSH Column) CheckRet->RP_HPLC Yes CheckSol Soluble in High Organic Solvent? CheckRet->CheckSol No HILIC HILIC (Amide/Zwitterionic) CheckSol->HILIC Yes SFC Prep SFC (CO2 + MeOH/NH3) CheckSol->SFC Yes (Lipophilic) MixedMode Mixed-Mode (C18 + Cation Exchange) CheckSol->MixedMode No (Aqueous)

Decision tree for selecting a purification strategy for polar aminopyrimidines.

Troubleshooting Guide: Symptoms, Causality, and Solutions

Issue 1: Severe Peak Tailing and Broadening on C18 Columns

Symptom: Chromatograms display highly asymmetric peaks with long tails, leading to poor resolution, fraction cross-contamination, and low recovery. Causality: Aminopyrimidines contain basic nitrogen atoms that become protonated (cationic) under typical acidic or neutral conditions. Silica-based C18 columns contain residual silanol groups (Si-OH) with a pKa of ~3.5–4.5. At mid-pH, these silanols deprotonate into anionic species (Si-O⁻). The strong secondary ionic interaction between the protonated aminopyrimidine and the anionic silanol causes slow sorption-desorption kinetics, which physically manifests as peak tailing[2]. Solution:

  • Lower the Mobile Phase pH: Adjust the mobile phase pH to 2.0–2.5 using Trifluoroacetic acid (TFA) or formic acid. This fully protonates the silanols, neutralizing them and eliminating the secondary ion-exchange interaction[3].

  • Utilize Charged Surface Hybrid (CSH) Columns: If low pH is insufficient, switch to a CSH column. These columns possess a low-level positive surface charge that electrostatically repels basic analytes, drastically improving peak shape even with weak acidic modifiers.

Issue 2: Zero or Poor Retention on Reversed-Phase (RP-HPLC)

Symptom: The target compound elutes in the void volume ( t0​ ) regardless of how shallow the starting organic gradient is. Causality: Highly polar aminopyrimidines are extensively solvated by the aqueous mobile phase. The thermodynamic drive to partition into the hydrophobic C18 stationary phase is completely overpowered by their affinity for water[4]. Solution:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a highly organic mobile phase. The retention mechanism relies on partitioning into a water-enriched layer immobilized on the stationary phase surface, providing excellent retention for polar molecules[4].

  • Implement Preparative SFC: Supercritical Fluid Chromatography (SFC) uses supercritical CO₂ with a polar co-solvent. It acts as an orthogonal normal-phase technique, providing robust retention for polar basic compounds that fail on RPLC[5].

Issue 3: Sample Precipitation ("Crashing Out") on the Column

Symptom: High system backpressure immediately following injection, or split/distorted peaks. Causality: A mismatch between the sample diluent and the mobile phase. For instance, injecting a highly aqueous sample into a HILIC system (which starts at >90% organic) causes the analyte to precipitate at the column head. Solution: Always dissolve the sample in a solvent that closely matches the initial gradient conditions. If solubility is poor, utilize mixed-mode chromatography (e.g., C18 + Cation Exchange) which allows for highly aqueous loading without sacrificing retention[6].

Mechanistic Insights: Silanol Interactions

Understanding the pH-dependent state of both your analyte and the stationary phase is the key to mastering basic compound purification.

SilanolInteraction Aminopyrimidine Aminopyrimidine (Basic) Protonated Protonated Cation (Low pH) Aminopyrimidine->Protonated pH < pKa Neutral Neutral Base (High pH) Aminopyrimidine->Neutral pH > pKa Silanol Deprotonated Silanol (SiO-) (Mid-High pH) Protonated->Silanol Strong Ionic Interaction (Severe Tailing) NeutralSilanol Neutral Silanol (SiOH) (Low pH) Protonated->NeutralSilanol Weak Interaction (Good Peak Shape) Neutral->Silanol H-Bonding (Moderate Tailing) Silica Silica Stationary Phase Silica->Silanol pH > 4 Silica->NeutralSilanol pH < 3

Mechanistic pathways of aminopyrimidine interactions with silica stationary phases based on pH.

Step-by-Step Experimental Protocols

Protocol A: HILIC Purification Workflow for Highly Polar Aminopyrimidines

Objective: Purify a highly polar aminopyrimidine that exhibits zero retention on C18. Self-Validating System Check: Before injecting your precious sample, inject a mixture of toluene (void volume marker) and cytosine (retention marker). Toluene must elute at t0​ , and cytosine must be retained. If cytosine elutes at t0​ , the aqueous hydration layer has not formed on the column.

  • Step 1: Column Equilibration: Flush a bare silica or Amide HILIC column with 50% Acetonitrile / 50% 10 mM Ammonium Formate (pH 3.0) for 20 column volumes (CV) to establish the immobilized water layer.

  • Step 2: Method Starting Conditions: Equilibrate to initial gradient conditions: 95% Acetonitrile / 5% Aqueous Buffer (10 mM Ammonium Formate). Causality Rule: Never use 100% organic solvent in HILIC; a minimum of 3–5% water is strictly required to maintain the stationary phase hydration shell[4].

  • Step 3: Sample Preparation: Dissolve the crude aminopyrimidine in 90% ACN / 10% Water. Causality Rule: Injecting a highly aqueous sample will locally destroy the water layer on the column, causing peak breakthrough.

  • Step 4: Gradient Elution: Run a shallow gradient from 95% ACN down to 60% ACN over 15 minutes. Note: In HILIC, increasing the aqueous component increases the elution strength.

  • Step 5: Fraction Collection: Collect peaks via UV or MS triggering. Evaporate fractions at <40°C to prevent thermal degradation of the polar substituents.

Protocol B: Preparative SFC Purification with Basic Additives

Objective: High-throughput purification of lipophilic but highly basic aminopyrimidines.

  • Step 1: Column Selection: Select a 2-Ethylpyridine (2-EP) or Diol SFC column, which provides excellent selectivity for basic nitrogenous compounds.

  • Step 2: Co-Solvent Preparation: Prepare the polar modifier: Methanol containing 0.2% v/v Isopropylamine (IPA) or 20 mM Ammonia. Causality Rule: The basic additive acts as a competitive binder, masking active acidic sites on the stationary phase and ensuring the aminopyrimidine remains in a neutral state, thereby sharpening the peak[5].

  • Step 3: System Parameters: Set SFC conditions to 120 bar backpressure and 40°C column temperature to maintain the CO₂ in a supercritical state.

  • Step 4: Gradient Elution: Run a gradient of 5% to 40% co-solvent in supercritical CO₂.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Modes for Aminopyrimidine Purification

Chromatographic ModeStationary PhaseMobile PhaseTypical Retention Factor ( k′ )Peak Tailing Factor ( Tf​ )Best Use Case
Standard RP-HPLC C18 (End-capped)Water/ACN + 0.1% FA0.5 - 1.2> 2.0 (Poor)Moderately lipophilic analogs; initial screening.
Optimized RP-HPLC CSH C18Water/ACN + 0.1% TFA2.0 - 5.01.1 - 1.3 (Good)Basic compounds requiring acidic suppression of silanols.
HILIC Amide / Bare SilicaACN/Water + 10mM NH₄FA3.0 - 10.01.0 - 1.2 (Excellent)Highly polar/hydrophilic aminopyrimidines (zero RP retention).
Prep SFC 2-EthylpyridineCO₂ / MeOH + 0.2% NH₃2.5 - 8.01.0 - 1.3 (Excellent)High-throughput purification; moisture-sensitive compounds.

Frequently Asked Questions (FAQs)

Q: Why does adding Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) help in Normal Phase or SFC? A: Basic additives act as competitive binders. They possess a high affinity for the acidic silanol sites on the stationary phase. By saturating these active sites, the additives prevent the basic aminopyrimidine molecules from binding irreversibly, thereby eliminating tailing and improving recovery[6].

Q: How do I remove high-boiling buffer salts (e.g., ammonium formate) post-purification? A: While ammonium formate is technically volatile, residual amounts often persist after standard rotary evaporation. To remove it completely, reconstitute the purified fraction in a minimal amount of methanol, then perform repeated co-evaporations with toluene. Alternatively, use a short desalting C18 cartridge (if the compound has marginal RP retention) or perform a liquid-liquid extraction if the compound is stable and partitions into the organic layer at high pH.

References

  • A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds - LCGC International.[Link]

  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns - MDPI.[Link]

  • Synthesis of a stationary phase based on silica modified with branched octadecyl groups by Michael addition... - DICP.[Link]

  • Design, Synthesis and Biological Evaluation of a Novel Class of Unconventional Aminopyrimidine, Aminopurine and Amino-1,3,5-triazine Methyloxy-nucleosides - Digital CSIC.[Link]

  • Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines - CUNI.[Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in Amino Alcohol Compounds

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical physical chemistry and practical benchtop reality. Amino alc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical physical chemistry and practical benchtop reality. Amino alcohols are indispensable in drug development—acting as buffers, solubilizers, and synthetic intermediates—but their aggressive affinity for water can derail an entire formulation if misunderstood.

This guide provides field-proven troubleshooting strategies, self-validating analytical workflows, and mechanistic explanations to help you control the hygroscopic nature of these compounds.

SECTION 1: Fundamental Mechanisms (FAQ)

Q1: Why do amino alcohols exhibit such aggressive moisture uptake? Causality: The hygroscopicity of amino alcohols is driven by their molecular architecture. Compounds like 1[1] and 2[2] contain multiple hydroxyl (-OH) and amine (-NH₂ or -NHR) functional groups. These polar moieties act as exceptional hydrogen bond donors and acceptors. When exposed to ambient humidity, atmospheric water molecules strongly coordinate with these groups. The thermodynamic drive to form these hydrogen-bonded networks is so powerful that the material will continuously adsorb moisture until it reaches equilibrium, often leading to structural degradation if the ambient relative humidity (RH) exceeds the compound's critical relative humidity (CRH).

Q2: How does this moisture uptake affect downstream formulation and stability? Causality: Absorbed moisture acts as a potent plasticizer. It lowers the glass transition temperature ( Tg​ ) of amorphous components, triggering unwanted crystallization or phase transitions. In solid dosage forms, highly hygroscopic excipients can either scavenge water away from the Active Pharmaceutical Ingredient (API)—inadvertently protecting it—or act as a moisture conduit that accelerates API hydrolysis and chemical degradation.

SECTION 2: Quantitative Data & Analytical Workflows

To effectively formulate with amino alcohols, you must first classify their behavior. Below is a summary of common amino alcohols categorized by the European Pharmacopoeia (Ph. Eur.) hygroscopicity standards.

Table 1: Quantitative Hygroscopicity Profiles of Amino Alcohols
Ph. Eur. ClassificationCriteria (Mass Increase at 80% RH)Typical Amino Alcohol Examples & Benchtop Behavior
Non-hygroscopic < 0.2% w/w3 : Highly stable, non-hygroscopic crystalline powder[3].
Slightly hygroscopic 0.2% - 2.0% w/wN-Boc-ethanolamine : Requires standard desiccation during storage.
Moderately hygroscopic 2.0% - 15.0% w/w1 : Absorbs moisture readily; requires controlled RH environments[1].
Very hygroscopic > 15.0% w/w2 : Highly hygroscopic and corrosive; prone to rapid moisture uptake[2].
Deliquescent Sufficient water absorbed to form a liquid4 : Viscous liquid that aggressively absorbs both ambient moisture and CO₂[4].

Q3: What is the most reliable method to quantify the hygroscopicity of these compounds? The gold standard for quantifying moisture-solid interactions is 5[5]. Unlike static desiccator methods, DVS provides a self-validating kinetic and thermodynamic profile by continuously measuring the mass of a sample as it is exposed to a precisely controlled profile of temperature and relative humidity.

Methodology: Step-by-Step Dynamic Vapor Sorption (DVS) Protocol

A robust protocol must be a self-validating system. Follow these steps to ensure data integrity:

  • System Verification (The Self-Validation Step): Before analyzing the amino alcohol, validate the DVS microbalance and humidity sensors using a deliquescent salt standard (e.g., NaCl, which has a known deliquescence point of 75% RH at 25°C). This ensures the instrument's environmental control is accurate[5].

  • Sample Preparation: Accurately weigh 10–20 mg of the amino alcohol into a quartz or platinum sample pan. Ensure a uniform particle size distribution to prevent surface area-induced artifacts.

  • Initial Drying Phase: Expose the sample to 0% RH at 25°C. Maintain these conditions until the rate of mass change ( dm/dt ) falls below 0.0005% per minute. This establishes the true dry mass ( m0​ ).

  • Sorption Isotherm Generation: Program the DVS to increase the RH in 10% increments from 0% to 90% RH. The system must hold at each step until equilibrium is reached ( dm/dt < 0.0005%/min) before advancing.

  • Desorption Isotherm Generation: Reverse the gradient, decreasing RH from 90% back to 0% in 10% decrements, using the same equilibration criteria.

  • Data Synthesis: Plot the equilibrium mass change ( Δm ) against target RH to generate the sorption/desorption isotherm. Hysteresis between the curves indicates bulk absorption or hydrate formation rather than mere surface adsorption.

DVS_Workflow A 1. System Verification (Deliquescent Salt Standard) B 2. Initial Drying (0% RH, 25°C, dm/dt < 0.0005%/min) A->B Calibration Confirmed C 3. Sorption Cycle (0% -> 90% RH, 10% steps) B->C Dry Mass (m0) Established D 4. Desorption Cycle (90% -> 0% RH, 10% steps) C->D Max Moisture Uptake Reached E 5. Isotherm Analysis (Classify per Ph. Eur.) D->E Hysteresis Evaluation

Caption: Dynamic Vapor Sorption (DVS) analytical workflow for establishing self-validated hygroscopicity profiles.

SECTION 3: Troubleshooting Benchtop & Manufacturing Issues

Q4: My serinol/meglumine batch turned into a sticky paste during synthesis. How do I recover or prevent this? Causality: You have exceeded the Critical Relative Humidity (CRH) of the compound, triggering capillary condensation and subsequent deliquescence. Prevention & Recovery:

  • Telescoped Processes: Do not isolate highly hygroscopic intermediates if possible. Use a 6[6] where the amino alcohol intermediate is kept in solution (e.g., in an anhydrous organic solvent) and carried directly into the next reaction step.

  • Environmental Controls: If isolation is mandatory, handle the material in a glovebox or a dry room with RH strictly maintained below 30%.

  • Recovery: If deliquescence has occurred, lyophilization (freeze-drying) or vacuum desiccation over phosphorus pentoxide (P₂O₅) is required to pull the tightly bound water out of the hydrogen-bonded network.

Deliquescence A Amino Alcohol Exposure (Ambient RH > CRH) B Surface Adsorption (H-bonding via -OH/-NH2) A->B Initial Moisture Contact C Capillary Condensation (Moisture pools in pores) B->C Continuous Exposure D Solid Dissolution (Deliquescence / Paste Formation) C->D Solute-Solvent Interaction

Caption: Mechanistic pathway of moisture-induced deliquescence in highly hygroscopic amino alcohols.

Q5: How do we set water specifications for amino alcohol excipients without waiting for real-time stability data? Causality: Waiting 6-12 months for real-time stability data bottlenecks drug development. Solution: Utilize 7[7] models combined with DVS data. By determining the maximum water sorption limit at 25°C (the mass difference between 0% and 90% RH in DVS), you establish the thermodynamic ceiling of moisture uptake[8]. If your DVS data shows a maximum uptake of 0.25% w/w, you can confidently set an interim release specification for water content (via Karl Fischer titration) slightly above this baseline, knowing the material will not exceed its sorption potential under standard packaging.

References

  • Meglumine - Midas Pharma Source: midas-pharma.com URL: [Link]

  • Serinol 98% (2-Amino-1,3-propanediol) Source: seemafinechem.com URL: [Link]

  • DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER Source: tainstruments.com.cn URL:[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit Source: americanpharmaceuticalreview.com URL:[Link]

  • Tromethamine:A Versatile Compound from Chemical Industry to Medicine Source: fuchigroup.com URL:[Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: mdpi.com URL:[Link]

  • Input from accelerated predictive stability (APS) studies to pharmaceutical development Source: a3p.org URL:[Link]

  • Ethanolamine | Drug Information, Uses, Side Effects, Chemistry Source: pharmacompass.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 2-(4-Aminopyrimidin-2-yl)propan-2-ol for X-Ray Diffraction

Welcome to the advanced troubleshooting and methodology center for the crystallization of 2-(4-Aminopyrimidin-2-yl)propan-2-ol (C₇H₁₁N₃O). This guide is designed for structural biologists, medicinal chemists, and crystal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the crystallization of 2-(4-Aminopyrimidin-2-yl)propan-2-ol (C₇H₁₁N₃O). This guide is designed for structural biologists, medicinal chemists, and crystallographers who require high-resolution single crystals for X-ray diffraction (XRD).

Mechanistic Overview: The Supramolecular Challenge

To successfully crystallize 2-(4-Aminopyrimidin-2-yl)propan-2-ol, one must first understand the causality behind its physical behavior. Pyrimidine derivatives exhibit robust, persistent hydrogen-bonding networks (often averaging ~21.64 kcal/mol in stabilization energy), which heavily dictate their crystal packing[1].

This specific molecule presents a unique crystallographic challenge due to competing functional groups:

  • The Pyrimidine Core & C4-Amine: The basic pyrimidine nitrogens (N1/N3) and the primary amine at C4 strongly favor the formation of a rigid R22​(8) hydrogen-bonded homodimer.

  • The C2-Tertiary Alcohol (2-hydroxypropan-2-yl): This group introduces significant steric bulk while acting as both a strong hydrogen bond donor and acceptor.

During crystallization, the tertiary alcohol competes with the pyrimidine core for hydrogen-bonding partners. If the solvent evaporates too quickly, this competition leads to kinetically trapped amorphous aggregates. Controlled thermodynamic growth is required to allow the molecule to resolve these competing interactions into a highly ordered lattice.

SupramolecularLogic Molecule 2-(4-Aminopyrimidin- 2-yl)propan-2-ol N1N3 Pyrimidine N1/N3 (H-Bond Acceptors) Molecule->N1N3 NH2 C4-Amino Group (H-Bond Donors) Molecule->NH2 OH C2-Tertiary Alcohol (Donor & Acceptor) Molecule->OH Dimer R2,2(8) Homodimer (N-H···N) N1N3->Dimer Interacts with C4-NH2 Chain 1D/2D H-Bonded Network (O-H···N / N-H···O) N1N3->Chain Salt Charge-Assisted H-Bond (with Acid Co-former) N1N3->Salt Protonation (pKa ~5.5) NH2->Dimer OH->Chain Competes for N1/N3

Fig 1. Supramolecular synthon logic and competing hydrogen bond pathways.

Troubleshooting FAQs

Q1: My compound crashes out as an amorphous powder instead of forming crystals. Why, and how do I fix it? Causality: The combination of the primary amine and the tertiary alcohol creates a highly robust, multi-directional hydrogen-bonding network. Rapid solvent evaporation or high supersaturation forces these bonds to form kinetically trapped amorphous aggregates rather than ordered thermodynamic crystals. Solution: Switch from slow evaporation to vapor diffusion . This lowers the supersaturation rate. Use a solvent system that temporarily disrupts hydrogen bonding (e.g., Methanol or DMSO as the primary solvent) paired with a non-polar antisolvent (e.g., Heptane or Diethyl Ether).

Q2: I am getting twinned or clustered crystals that are unsuitable for X-ray diffraction. What is going wrong? Causality: Twinning in pyrimidine derivatives often occurs due to the pseudo-symmetry of the pyrimidine ring and the steric bulk of the 2-hydroxypropan-2-yl group, which can induce packing faults during lattice assembly. Solution: Lower the incubation temperature (e.g., from 20°C to 4°C) to slow the growth kinetics, allowing the most thermodynamically stable face to dominate. If twinning persists, introduce a co-former to direct the assembly into a predictable 1D or 2D network[2].

Q3: The free base refuses to crystallize cleanly. Should I try salt formation or co-crystallization? Causality: 4-aminopyrimidines typically have a pKa around 5.5 at the N1/N3 positions. Protonating the pyrimidine ring with a moderate acid alters the electrostatic landscape, replacing neutral H-bonds with highly directional Charge-Assisted Hydrogen Bonds (CAHBs). Solution: Yes. When the free base resists crystallization, forming salts or co-crystals with dicarboxylic acids (e.g., glutaric, suberic, or tartaric acid) via slow evaporation is a highly effective alternative[3].

Standard Operating Protocols (SOPs)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every step includes a built-in quality control measure to ensure that failure points can be isolated and identified.

Protocol A: Vial-in-Vial Vapor Diffusion (For Free Base)

This method provides the slowest, most controlled approach to supersaturation.

  • Dissolution: Weigh exactly 10.0 mg of 2-(4-Aminopyrimidin-2-yl)propan-2-ol. Dissolve completely in 0.5 mL of Methanol (Good Solvent) in a 2 mL glass inner vial.

  • Self-Validating Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a fresh 2 mL vial. Why? This removes heterogeneous nucleation sites (dust, undissolved impurities), ensuring that any subsequent nucleation is thermodynamically driven by the solvent-antisolvent gradient rather than defect-driven.

  • Chamber Setup: Place the uncapped 2 mL inner vial inside a larger 20 mL outer vial.

  • Antisolvent Addition: Carefully pipette 3.0 mL of Diethyl Ether or Heptane (Antisolvent) into the outer 20 mL vial, ensuring no splashing into the inner vial.

  • Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Seal with Parafilm. Incubate undisturbed at 20°C in a vibration-free environment for 7–14 days.

Protocol B: Co-Crystallization / Salt Formation via Slow Evaporation

Use this protocol if Protocol A yields amorphous material or intractable oils.

  • Stoichiometric Mixing: Weigh 0.1 mmol of 2-(4-Aminopyrimidin-2-yl)propan-2-ol (15.3 mg) and 0.1 mmol of a dicarboxylic acid co-former (e.g., Glutaric acid, 13.2 mg).

  • Solvation: Dissolve the mixture in 2.0 mL of a warm (40°C) Methanol/Water (1:1 v/v) mixture.

  • Self-Validating Filtration: Filter the warm solution through a 0.22 µm PTFE filter into a clean 5 mL vial to ensure absolute homogeneity.

  • Controlled Evaporation: Cover the vial with Parafilm. Puncture exactly 3 small holes using a 21-gauge needle. Why? Standardizing the hole size controls the evaporation rate, making the experiment mathematically reproducible. Leave undisturbed at room temperature for 1–2 weeks[3].

Workflow Start Target Compound Assess Assess Purity (>95%) & Solubility Start->Assess FreeBase Free Base Crystallization (Vapor Diffusion) Assess->FreeBase High Purity SaltCoC Salt / Co-crystal Formation (Slow Evaporation) Assess->SaltCoC Recalcitrant/Oils Amorphous Amorphous Powder? FreeBase->Amorphous High Supersaturation Twinned Twinned Crystals? FreeBase->Twinned Packing Faults Success X-Ray Quality Single Crystal FreeBase->Success Optimal Growth SaltCoC->Success Ordered Network Amorphous->FreeBase Lower Temp / Change Antisolvent Twinned->SaltCoC Use Co-former

Fig 2. Decision tree for optimizing crystallization conditions.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is critical for managing the hydrogen-bonding network of the tertiary alcohol and the aminopyrimidine core. Use the table below to design custom solvent/antisolvent pairs.

SolventPolarity IndexH-Bond DonorH-Bond AcceptorRecommended Role in Crystallization
Methanol 5.1YesYesPrimary (Good) Solvent; disrupts native H-bonds.
DMSO 7.2NoYesPrimary Solvent; excellent for highly recalcitrant batches.
Ethyl Acetate 4.4NoYesIntermediate / Co-solvent for slow evaporation.
Diethyl Ether 2.8NoYesAntisolvent (Vapor Diffusion); gentle gradient.
Heptane 0.1NoNoAntisolvent (Vapor Diffusion); steep gradient.
Water 10.0YesYesCo-solvent for salt/co-crystal formation.

References

  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts Source: MDPI Crystals (2024) URL:[Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal Source: ACS Organic & Inorganic Au (2024) URL:[Link]

  • Cocrystals of Nitrofurantoin: How Coformers Can Modify Its Solubility and Permeability Across Intestinal Cell Monolayers Source: Crystal Growth & Design - ACS Publications (2022) URL:[Link]

Sources

Optimization

Minimizing toxicity of aminopyrimidine scaffolds in drug design

Welcome to the Technical Support Center for Medicinal Chemistry & Drug Design. As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the complex toxicity liabilities associate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry & Drug Design. As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the complex toxicity liabilities associated with the 2-aminopyrimidine scaffold. This guide focuses on the mechanistic causality behind off-target effects and provides actionable, self-validating strategies to engineer safer kinase inhibitors.

G cluster_liabilities Primary Toxicity Liabilities cluster_strategies Optimization Strategies Lead Aminopyrimidine Lead Kinome Off-Target Kinome (e.g., c-KIT, CDKs) Lead->Kinome Conserved ATP Pocket hERG hERG Channel Blockade (QT Prolongation) Lead->hERG Basic Amine Moieties Macro Macrocyclization & Gatekeeper Targeting Kinome->Macro RGroup R-Group Substitutions (e.g., Headgroup Swaps) Kinome->RGroup pKa pKa Modulation & Steric Hindrance hERG->pKa Candidate Optimized Candidate (High Efficacy, Low Tox) Macro->Candidate RGroup->Candidate pKa->Candidate

Logical framework for identifying and resolving aminopyrimidine toxicity liabilities.

Troubleshooting FAQs: Scaffold Promiscuity & Toxicity

Q1: Why do my aminopyrimidine-based kinase inhibitors frequently exhibit off-target kinome toxicity, and how can I engineer selectivity? Mechanistic Causality: The 2-aminopyrimidine scaffold is a privileged "hinge-binding" motif. Its nitrogen atoms form critical, dual hydrogen bonds with the amide backbone of the kinase hinge region[1]. Because the ATP-binding pocket is highly conserved across the human kinome (comprising over 500 kinases), early-stage aminopyrimidines often suffer from promiscuity. This leads to severe off-target cytotoxicity, such as the unintended inhibition of essential cell-cycle kinases like CDKs[2]. Engineering Strategy: To break this promiscuity, you must target non-conserved regions such as the back-pocket or specific gatekeeper residues.

  • Headgroup Substitution: Replacing planar, promiscuous headgroups (like pyrazolopyridazine) with substituted phenyls or pyridines can introduce steric clashes in off-target kinases. For instance, removing the nitrogen of a pyridine ring in a bacterial kinase inhibitor reduced human CDK2 activity by >28-fold while maintaining on-target efficacy[2].

  • Macrocyclization: Locking the aminopyrimidine core into a macrocycle restricts its conformational flexibility. By installing fluorine-methoxy-disubstituted phenyls, researchers successfully targeted the small gatekeeper residues (Valine/Threonine) of EPHA2 and GAK, drastically improving selectivity over off-target FGFRs and eliminating broad cellular toxicity[1].

Q2: My lead compound shows significant hERG channel inhibition (QT prolongation risk). What structural modifications mitigate this without losing target potency? Mechanistic Causality: To improve aqueous solubility, aminopyrimidine scaffolds are frequently decorated with basic amines (e.g., piperazines, cyclohexanediamines) directed toward the solvent-exposed region. At physiological pH, these basic nitrogens protonate and interact strongly via cation- π and hydrophobic interactions with Tyr652 and Phe656 residues within the central cavity of the hERG potassium channel[3]. Engineering Strategy: The goal is to disrupt hERG binding without altering the hinge-binding core.

  • pKa Modulation & Nitrogen Repositioning: Lowering the basicity of the amine or shifting its position alters the protonation state. For example, changing the position of the nitrogen atom within a 1,2,3,4-tetrahydroisoquinoline moiety drastically reduced hERG inhibition rates to just 2% at 20 μM, while preserving FLT3/CHK1 potency[4].

  • Steric Hindrance: Appending bulky groups (like trans-4-aminocyclohexyl) near the basic center can sterically occlude the molecule from entering the narrow hERG pore, pushing the hERG IC50 to safer ranges (e.g., >58 μM)[4].

Q3: We are observing severe myelosuppression in our FLT3 inhibitor program. How do we decouple FLT3 activity from c-KIT inhibition? Mechanistic Causality: FLT3 and c-KIT are structurally homologous type III receptor tyrosine kinases. Dual inhibition of both targets in hematopoietic stem cells causes a "synthetic lethal toxicity," which manifests clinically as severe, dose-limiting myelosuppression[4]. Engineering Strategy: Exploit subtle structural divergences in the ribose-binding pocket and the DFG-out allosteric site. By utilizing a cis-cyclohexanediamine group to precisely occupy the FLT3 ribose region, and directing a substituted benzene ring into a distal cavity far from the gatekeeper Phe691, researchers achieved >1700-fold selectivity for FLT3 over c-KIT[4],[5].

Quantitative Impact of Optimization Strategies

Summarizing your structure-activity relationship (SAR) data is critical for tracking toxicity reduction. Below is a comparative table of field-proven modifications:

Scaffold ModificationPrimary TargetOff-Target LiabilityToxicity Metric / Fold-Improvement
Phenyl headgroup swap PknB (Bacterial)CDK2 / CDK4>28-fold reduction in CDK2 activity; 48-fold selectivity for PknB vs CDK4[2]
Nitrogen repositioning (Tetrahydroisoquinoline)FLT3 / CHK1hERG ChannelhERG IC50 improved to 58.4 μM; Inhibition Rate dropped to 2% at 20 μM[4]
cis-Cyclohexanediamine installation FLT3c-KIT>1700-fold selectivity for FLT3 over c-KIT, eliminating myelosuppression risk[4]
Macrocyclization (Fluorine-methoxy substitution)EPHA2 / GAKFGFR1-3Complete ablation of FGFR binding; eliminated off-target cytotoxicity[1]

Experimental Methodologies & Validation Workflows

To ensure your toxicity data is robust, your screening cascade must be built on self-validating protocols.

Workflow Synth Compound Synthesis (Aminopyrimidine) Biochem Biochemical Profiling (DSF / Kinase Assays) Synth->Biochem Primary Screen Cellular Cellular Toxicity (hERG Patch-Clamp) Biochem->Cellular Selectivity Confirmed InVivo In Vivo Models (Zebrafish Tox / PK) Cellular->InVivo Safety Validated

Step-wise experimental workflow for validating aminopyrimidine toxicity.

Protocol 1: Self-Validating Kinome Selectivity Profiling via Differential Scanning Fluorimetry (DSF)

Purpose: Rapidly assess off-target kinase binding of aminopyrimidine leads to predict kinome toxicity[1]. Self-Validation Mechanism: Incorporates Staurosporine (a known promiscuous binder) as a positive control to ensure protein folding integrity, and DMSO as a baseline negative control.

  • Preparation: Dilute the recombinant kinase panel (e.g., target kinase + off-target panel including CDKs, c-KIT, FGFRs) to a final concentration of 2 μM in assay buffer (10 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Dispensing: Dispense aminopyrimidine candidates at 10 μM into a 384-well PCR plate. Include Staurosporine (10 μM) in positive control wells and 1% DMSO in baseline wells.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/s using a real-time PCR machine.

  • Data Analysis: Calculate the derivative of the melt curve to find the melting temperature ( Tm​ ). A thermal shift ( ΔTm​ ) > 2°C relative to DMSO indicates significant binding. Compounds showing high ΔTm​ for the target but < 0.5°C for the off-target panel are prioritized.

Protocol 2: Automated Patch-Clamp for hERG Liability Screening

Purpose: Quantify the risk of QT prolongation by measuring direct inhibition of the hERG potassium channel[3],[4]. Self-Validation Mechanism: Uses Terfenadine (60 nM) or E-4031 as a positive control to confirm channel responsiveness and patch integrity.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG gene. Harvest cells at 70-80% confluency and resuspend in extracellular recording solution.

  • System Calibration: Load cells into an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration, ensuring seal resistance is >1 GΩ.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Perfusion: Perfuse the aminopyrimidine candidate at increasing concentrations (e.g., 0.1, 1, 10, 30 μM). Perfuse Terfenadine in control wells.

  • Quantification: Measure the peak tail current amplitude. Calculate the IC50 using a Hill equation fit. An IC50 > 30 μM is generally considered a safe threshold for advancing the scaffold.

References

  • Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - acs.org - 6

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - nih.gov - 1

  • Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - nih.gov - 3

  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities - acs.org - 4

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - acs.org - 5

Sources

Troubleshooting

Scaling up the synthesis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol from lab to pilot

Welcome to the Process Chemistry Support Center . This module is designed for process chemists and drug development professionals managing the critical transition of 2-(4-Aminopyrimidin-2-yl)propan-2-ol synthesis from di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center . This module is designed for process chemists and drug development professionals managing the critical transition of 2-(4-Aminopyrimidin-2-yl)propan-2-ol synthesis from discovery chemistry (lab scale) to process engineering (pilot scale).

Below, you will find authoritative troubleshooting diagnostics, route selection rationales, and self-validating scale-up protocols.

Section 1: Route Selection & Safety Diagnostics

Q: Why is my lab-scale Grignard reaction experiencing severe pressure spikes and yield drops upon scale-up? A: In discovery chemistry, this molecule is typically synthesized by reacting ethyl 4-aminopyrimidine-2-carboxylate with methylmagnesium chloride (MeMgCl). The primary failure mode during scale-up is the presence of the unprotected primary amine (-NH 2​ ) on the pyrimidine ring.

Grignard reagents are highly basic (pKa ~50); they rapidly deprotonate the amine before attacking the ester. This causality means you are consuming 1-2 equivalents of MeMgCl simply to deprotonate the substrate, generating massive volumes of methane gas (CH 4​ ). At a 10 kg pilot scale, this translates to over 1,000 liters of highly flammable gas, causing dangerous pressure spikes and requiring extreme cryogenic cooling to manage the exotherm. While continuous flow systems can mitigate some of these hazards, batch scale-up of unprotected amines remains fundamentally unsafe and economically unviable [1].

Q: What is the recommended synthetic strategy for pilot-scale production? A: We strongly recommend abandoning the Grignard route in favor of a convergent condensation strategy. The industry standard for scaling 4-aminopyrimidines relies on the base-catalyzed condensation of an amidine with an enaminone [2]. Specifically, reacting 2-hydroxy-2-methylpropanamidine hydrochloride with 3-(dimethylamino)acrylonitrile directly constructs the pyrimidine core with the correct substituents. This eliminates cryogenic requirements, avoids methane off-gassing, and utilizes standard reactor configurations.

Section 2: Visualizing the Synthetic Pathways

SynthesisRoutes cluster_A Route A: Lab-Scale Grignard (Hazardous) cluster_B Route B: Pilot-Scale Condensation (Recommended) A1 Ethyl 4-aminopyrimidine-2-carboxylate A2 + 4 eq. MeMgCl (THF, -20°C) A1->A2 A3 Hazard: Massive CH4 Evolution Exothermic A2->A3 Target 2-(4-Aminopyrimidin-2-yl)propan-2-ol A3->Target B1 2-Hydroxy-2-methylpropanamidine HCl + 3-(Dimethylamino)acrylonitrile B2 Base (NaOMe), EtOH 20°C then 80°C B1->B2 B3 Safe Cyclization (Me2NH byproduct) B2->B3 B3->Target

Synthetic route comparison: Hazardous Grignard vs. Scalable Condensation.

Section 3: Troubleshooting the Pilot-Scale Condensation

Q: I am seeing incomplete conversion and unreacted enaminone during the condensation. What is the root cause? A: This is almost always a stoichiometric imbalance during the "free-basing" of the amidine hydrochloride. The amidine must be liberated by a base (e.g., Sodium Methoxide, NaOMe) to act as a nucleophile. If base equivalents are <1.0, the amidine remains protonated and unreactive. Conversely, if base equivalents are >1.1, the excess alkoxide can trigger the degradation of 3-(dimethylamino)acrylonitrile via competitive Michael addition of the solvent. Ensure rigorous titration of the amidine salt and use exactly 1.05 equivalents of NaOMe.

Q: How do I control the impurity profile, specifically the formation of des-amino byproducts? A: The reaction mechanism involves two distinct kinetic steps: (1) an initial Michael addition at the β -carbon of the enaminone, displacing dimethylamine (Me 2​ NH), and (2) a subsequent intramolecular cyclization onto the nitrile group. If the reaction is heated too rapidly, the enaminone can decompose before step 1 completes. The protocol must be initiated at 20°C for 2 hours to ensure complete Michael addition under kinetic control, followed by heating to 80°C to drive the thermodynamic cyclization.

Section 4: Quantitative Route Comparison

MetricRoute A: Grignard Addition (Lab)Route B: Amidine Condensation (Pilot)
Primary Hazard Massive CH 4​ gas evolutionDimethylamine (Me 2​ NH) off-gassing
Atom Economy Poor (Requires 4.0 eq. MeMgCl)High (1.05 eq. reagents)
Thermal Profile Highly exothermic (-20°C required)Mildly endothermic/neutral (20°C to 80°C)
Scalability Limited to <1 kg batch without flow techHighly scalable (>100 kg standard reactors)
Yield Profile 40-55% (due to over-addition/emulsions)80-92% (highly selective cyclization)

Section 5: Validated Pilot-Scale Protocol (Condensation Route)

This protocol is designed as a self-validating system , meaning physical observables at each step confirm the chemical state before you proceed.

Step 1: Reactor Preparation & Free-Basing

  • Purge a glass-lined reactor with N 2​ and charge with absolute ethanol (10 L/kg).

  • Add 2-hydroxy-2-methylpropanamidine hydrochloride (1.0 eq).

  • Slowly charge Sodium Methoxide (NaOMe, 25% in MeOH, 1.05 eq) while maintaining the temperature at 20°C.

  • Self-Validation Check: The precipitation of fine, white NaCl crystals visually confirms the generation of the free-base amidine. The pH of an aliquot diluted in water should read ~9.5.

Step 2: Enaminone Addition (Kinetic Control) 4. Over 30 minutes, dose 3-(dimethylamino)acrylonitrile (1.0 eq) into the suspension at 20°C. 5. Agitate at 20°C for 2 hours.

  • Causality: This low-temperature hold prevents the thermal degradation of the enaminone while allowing the initial Michael addition to reach completion.

Step 3: Cyclization (Thermodynamic Control) 6. Vent the reactor through a dilute HCl scrubber. 7. Ramp the internal temperature to 80°C (reflux).

  • Self-Validation Check: As the reaction reaches 60°C, the mixture will transition from a cloudy suspension to a clear, amber solution. Simultaneously, dimethylamine (Me 2​ NH) gas will evolve.

  • Monitor the pH of the HCl scrubber. The stabilization of the scrubber pH confirms the cessation of Me 2​ NH evolution, validating that the cyclization is 100% complete.

Step 4: Workup & Isolation 9. Concentrate the mixture under reduced pressure to 30% of its original volume. 10. Quench with cold water (5 L/kg) to precipitate the product. 11. Filter, wash with cold water, and dry under vacuum at 45°C to yield 2-(4-Aminopyrimidin-2-yl)propan-2-ol as an off-white crystalline solid.

References

  • Title: Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol and 2-(4-aminopyridin-2-yl)propan-2-ol: A Guide for Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry, the aminopyrimidine and aminopyridine scaffolds serve as foundational pillars for the development of targe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the aminopyrimidine and aminopyridine scaffolds serve as foundational pillars for the development of targeted therapeutics, particularly in oncology. This guide presents a comparative framework for evaluating two closely related novel compounds: 2-(4-Aminopyrimidin-2-yl)propan-2-ol (Compound 1) and 2-(4-aminopyridin-2-yl)propan-2-ol (Compound 2) . While direct experimental data for these specific molecules is not extensively published, this document synthesizes established knowledge of their core scaffolds to provide a predictive analysis of their potential biological activities. We will explore hypothetical synthesis routes, crucial characterization methodologies, and a head-to-head comparison of their likely performance in key biological assays, grounded in the extensive literature on related structures. The objective is to equip researchers with a robust, data-driven rationale for prioritizing and advancing one scaffold over the other in a drug discovery pipeline.

Introduction: The Strategic Importance of the Aminopyrimidine and Aminopyridine Cores

The aminopyrimidine and aminopyridine moieties are classified as "privileged structures" in drug discovery. Their ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of kinases, has led to their incorporation into numerous FDA-approved drugs.

  • Aminopyrimidines : This scaffold is a bioisostere of the purine ring found in ATP, making it a highly effective competitor for the ATP-binding site of protein kinases.[1] This has resulted in a multitude of kinase inhibitors targeting enzymes like EGFR, VEGFR, and Aurora Kinases, which are critical in cancer cell proliferation and survival.[1][2] The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, mimicking the interactions of adenine.

  • Aminopyridines : Similarly, aminopyridine derivatives have demonstrated a vast array of pharmacological effects, from anti-inflammatory and antibacterial to potent anticancer activities.[3][4] Their unique structural properties allow for interaction with a wide range of enzymes and receptors.[3] Notably, aminopyridine-based compounds have been developed as potent inhibitors of Janus kinases (JAKs) and Tropomyosin receptor kinases (TRKs), highlighting their versatility.[5][6]

The central question this guide addresses is how the substitution of a carbon atom in the pyridine ring with a nitrogen atom (transitioning from Compound 2 to Compound 1) influences biological activity. This seemingly minor change can significantly alter the molecule's electronic distribution, pKa, hydrogen bonding potential, and metabolic stability, thereby impacting its efficacy, selectivity, and overall druggability. The appended 2-hydroxypropyl group on both scaffolds is designed to enhance solubility and provide an additional point for potential hydrogen bonding interactions within a target's active site.

Synthesis and Characterization: A Roadmap to Pure and Validated Compounds

A robust and reproducible synthesis is the bedrock of any preclinical study. The following section outlines a generalized, yet plausible, synthetic approach for both compounds and the critical analytical methods required to ensure their identity and purity.

Proposed Synthetic Pathways

The synthesis of both target compounds would likely start from commercially available dichlorinated precursors. The differential reactivity of the chlorine atoms allows for sequential substitution.

Synthetic_Pathways cluster_0 Pathway for 2-(4-Aminopyrimidin-2-yl)propan-2-ol (Compound 1) cluster_1 Pathway for 2-(4-aminopyridin-2-yl)propan-2-ol (Compound 2) A1 2,4-Dichloropyrimidine B1 2-Chloro-4-aminopyrimidine A1->B1 NH3 / Solvent C1 2-(4-Aminopyrimidin-2-yl)propan-2-ol (Compound 1) B1->C1 1. n-BuLi 2. Acetone 3. H2O quench A2 2,4-Dichloropyridine B2 2-Chloro-4-aminopyridine A2->B2 NH3 / Solvent C2 2-(4-aminopyridin-2-yl)propan-2-ol (Compound 2) B2->C2 1. n-BuLi 2. Acetone 3. H2O quench Kinase_Assay_Workflow start Prepare Kinase Reaction (Kinase, Substrate, Buffer) step1 Add Test Compound (Compound 1 or 2, serial dilutions) or Vehicle Control (DMSO) start->step1 step2 Initiate Reaction (Add ATP) step1->step2 step3 Incubate (e.g., 60 min at 30°C) step2->step3 step4 Terminate Kinase Reaction & Deplete Remaining ATP (Add ADP-Glo™ Reagent) step3->step4 step5 Convert ADP to ATP & Generate Luminescent Signal (Add Kinase Detection Reagent) step4->step5 end Read Luminescence (Proportional to ADP produced) step5->end SAR_Comparison cluster_0 Compound 1: Pyrimidine Core cluster_1 Compound 2: Pyridine Core C1_node Key Features: - Two H-bond acceptors (N1, N3) - Strong bioisostere of adenine - Potentially higher potency - May have different metabolic profile C2_node Key Features: - One primary H-bond acceptor (N1) - Less direct ATP mimic - Potentially different selectivity - May have higher cell permeability C1_node->C2_node Structural Difference: N vs. CH at position 3

Sources

Comparative

Fragment to Blockbuster: Comparing the Kinase Inhibitory Profile of 2-(4-Aminopyrimidin-2-yl)propan-2-ol with Elaborated Clinical Drugs

Executive Summary As a Senior Application Scientist specializing in early-stage kinase inhibitor development, I frequently utilize Fragment-Based Drug Discovery (FBDD) to identify highly efficient chemical starting point...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in early-stage kinase inhibitor development, I frequently utilize Fragment-Based Drug Discovery (FBDD) to identify highly efficient chemical starting points. The compound 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) is a quintessential low-molecular-weight fragment. It features the classic 4-aminopyrimidine core—a privileged scaffold that anchors directly into the ATP-binding pocket of kinases.

While this bare fragment exhibits weak, promiscuous binding on its own, it serves as the architectural foundation for highly potent, FDA-approved kinase inhibitors. This guide objectively compares the baseline inhibitory profile of this fragment against fully elaborated known drugs (such as Palbociclib and Imatinib), detailing the mechanistic causality of hinge-binding and providing the self-validating experimental protocols required to evaluate these profiles.

Mechanistic Causality: The Aminopyrimidine Hinge Interaction

To understand the causality behind experimental choices in kinase profiling, we must first examine the structural biology of the ATP-binding site. The kinase "hinge region" is a highly conserved segment connecting the N-terminal and C-terminal lobes of the kinase domain.

  • The Fragment's Role: The 4-aminopyrimidine moiety of 2-(4-Aminopyrimidin-2-yl)propan-2-ol acts as a bidentate hydrogen bond donor and acceptor. It forms two critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues (e.g., Leu83 in CDK2, or Met318 in c-Abl) [1]. The appended propan-2-ol group projects toward the solvent-exposed region, offering a vital vector for synthetic elaboration.

  • The Elaboration Principle: Because the fragment relies almost entirely on this conserved hinge interaction, its baseline profile is promiscuous (binding multiple kinases) with low absolute potency (IC50 in the high micromolar range) [2]. Known drugs preserve this aminopyrimidine core but append large hydrophobic and solvent-exposed moieties that extend into the "back pocket" or "DFG-out" allosteric sites. This structural elaboration drives the transition from a weak fragment to a sub-nanomolar, highly selective drug [3].

FBDD_Workflow Fragment 1. Fragment Screening 2-(4-Aminopyrimidin-2-yl)propan-2-ol (Weak, Promiscuous) Hinge 2. Hinge Binding Bidentate H-Bonds (Biophysical Validation) Fragment->Hinge Elaboration 3. Structural Elaboration Back-Pocket & Solvent Vectors Hinge->Elaboration Drug 4. Optimized Kinase Drug e.g., Palbociclib (Potent, Selective) Elaboration->Drug

Caption: Fragment-to-Lead elaboration workflow for aminopyrimidine kinase inhibitors.

Comparative Profiling: Fragment vs. Known Drugs

When comparing the inhibitory profile of the bare fragment to its elaborated counterparts, we rely heavily on Ligand Efficiency (LE) —a metric that normalizes binding energy by the number of heavy atoms. Fragments possess high LE but low absolute potency, making them ideal starting points that avoid "molecular obesity" during drug optimization.

Quantitative Comparison Table
Metric2-(4-Aminopyrimidin-2-yl)propan-2-olPalbociclib (Elaborated Drug)Imatinib (Elaborated Drug)
Role in Pipeline FBDD Starting Point / Building BlockApproved Oncology DrugApproved Oncology Drug
Molecular Weight 153.18 g/mol 447.54 g/mol 493.60 g/mol
Primary Target(s) Promiscuous (Pan-Kinase Hinge Binder)CDK4 / CDK6BCR-ABL, c-KIT
Inhibitory Potency (IC50) > 100,000 nM (Low Affinity)~11 nM (High Affinity)~25 nM (High Affinity)
Binding Mode Hinge Region Only (Type I)Hinge + Solvent Vector (Type I)Hinge + DFG-out Pocket (Type II)
Ligand Efficiency (LE) > 0.40 kcal/mol/HA (Highly Efficient)~0.32 kcal/mol/HA~0.30 kcal/mol/HA

Experimental Protocols: A Self-Validating System

To generate trustworthy, reproducible data comparing a fragment (which requires high assay concentrations and exhibits fast off-rates) against a clinical drug (which operates at low concentrations with slow off-rates), we must employ a self-validating orthogonal workflow.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Binding Kinetics

Causality: Fragments like 2-(4-Aminopyrimidin-2-yl)propan-2-ol have transient binding kinetics (rapid kon​ and koff​ ) that cannot be accurately captured by standard end-point biochemical assays. SPR provides real-time, label-free kinetic data.

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., CDK4) onto a CM5 sensor chip via standard amine coupling. Critical Step: Achieve a high immobilization level (3000-5000 RU) to compensate for the low molecular weight (153.18 g/mol ) of the fragment, ensuring the signal-to-noise ratio remains robust.

  • Analyte Preparation: Prepare a concentration series of 2-(4-Aminopyrimidin-2-yl)propan-2-ol (from 10 µM to 2 mM) in running buffer containing exactly 3% DMSO. Self-Validation: Ensure exact DMSO matching between the analyte and the running buffer to prevent bulk refractive index shifts that mimic false-positive binding.

  • Injection and Kinetic Analysis: Inject the fragment at a high flow rate (50 µL/min) to minimize mass transport limitations. Record the steady-state affinity ( KD​ ).

  • System Validation: Run a known aminopyrimidine drug (e.g., Palbociclib) as a positive control. The drug must exhibit a distinct kinetic profile with a measurable, slow dissociation phase, validating the functional integrity of the immobilized kinase.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for IC50 Determination

Causality: To compare the absolute enzymatic inhibition (IC50) of the fragment versus the known drug, TR-FRET provides a highly sensitive, homogeneous assay format that resists the compound autofluorescence often seen at the high concentrations required for fragment testing.

  • Reaction Assembly: In a 384-well low-volume plate, dispense the target kinase, a biotinylated peptide substrate, and the test compound (fragment or drug) in a 10-point dose-response curve.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration strictly equal to its apparent Km​ for the specific kinase. Causality: This ensures the assay is highly sensitive to ATP-competitive inhibitors (like aminopyrimidines) and normalizes data across different kinase isoforms. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for an additional 60 minutes.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

CDK_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD CDK46 CDK4/6 Kinase CyclinD->CDK46 Activates Rb Retinoblastoma (Rb) Unphosphorylated CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle Drives Inhibitor Aminopyrimidine Drug (e.g., Palbociclib) Inhibitor->CDK46 Competes with ATP

Caption: CDK4/6-Rb signaling pathway targeted by highly elaborated aminopyrimidine drugs.

References

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

Validation

Biological activity of 2-(4-Aminopyrimidin-2-yl)propan-2-ol versus its analogs

As a Senior Application Scientist in fragment-based drug discovery (FBDD) and medicinal chemistry, I frequently evaluate heterocyclic building blocks for kinase inhibitor design. The 4-aminopyrimidine core is a highly pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in fragment-based drug discovery (FBDD) and medicinal chemistry, I frequently evaluate heterocyclic building blocks for kinase inhibitor design. The 4-aminopyrimidine core is a highly privileged scaffold, renowned for its ability to anchor inhibitors into the ATP-binding pocket of kinases. However, the exact substitution pattern on this ring dictates not only target affinity but also the molecule's physicochemical fate.

This guide provides an objective, data-supported comparison between the optimized building block 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) and its structural analogs. By analyzing hinge-binding dynamics, solvent-channel interactions, and metabolic stability, we will establish why the 2-hydroxypropan-2-yl substitution represents a critical upgrade in modern rational drug design.

Mechanistic Causality: The Hinge-Binding Paradigm

To understand the biological utility of 2-(4-Aminopyrimidin-2-yl)propan-2-ol, we must dissect its structural vectors. In competitive kinase inhibitors, the molecule must mimic the adenine ring of ATP.

  • The 4-Aminopyrimidine Core (The Anchor): The primary amine at the 4-position and the adjacent pyrimidine nitrogen (N3) form a highly conserved bidentate hydrogen-bond network with the backbone amide and carbonyl of the kinase hinge region (e.g., Met790 in EGFR [1], Cys532 in B-Raf [2], or Val621 in PKG [3]).

  • The 2-(Propan-2-ol) Substitution (The Optimizer): While the core anchors the molecule, the C2 position directs substituents toward the solvent-exposed channel of the kinase cleft. Unsubstituted or simple alkyl analogs (like 2-methyl) suffer from poor solubility or rapid metabolic clearance. The addition of the tertiary alcohol (propan-2-ol) achieves three causal benefits:

    • Water-Mediated Bridging: The hydroxyl group can form hydrogen bonds with ordered water molecules at the solvent interface, increasing binding enthalpy.

    • Solubility Enhancement: The polar hydroxyl group significantly lowers the molecule's lipophilicity (LogD), improving aqueous solubility (LogS).

    • Metabolic Shielding: Unlike primary or secondary alcohols, or simple methyl groups which are rapidly oxidized by hepatic CYP450 enzymes, the sterically hindered tertiary alcohol is highly resistant to metabolic degradation.

Structural Logic Visualization

G Hinge Kinase Hinge Region (e.g., Met790 / Cys532) Core 4-Aminopyrimidine Core (Bidentate H-Donor/Acceptor) Core->Hinge Bidentate H-Bonds Subst 2-(Propan-2-ol) Substitution (Solvent-Exposed Vector) Core->Subst C2-Position Growth Solubility Enhanced Aqueous Solubility (LogS Improvement) Subst->Solubility Metabolism Metabolic Resistance (Steric Shielding of Tertiary Alcohol) Subst->Metabolism Solvent Solvent Channel Interactions (Water-Mediated H-Bonds) Subst->Solvent

Fig 1. Structural logic of 2-(4-aminopyrimidin-2-yl)propan-2-ol in kinase hinge-binding and ADME.

Comparative Performance Data

When these fragments are incorporated into a standardized lipophilic kinase inhibitor scaffold, their physicochemical and pharmacokinetic profiles diverge significantly. The table below summarizes the comparative performance of 2-(4-Aminopyrimidin-2-yl)propan-2-ol against baseline analogs.

Fragment / ScaffoldHinge Binding ModeRelative Affinity ( KD​ )Aqueous Solubility (LogS)HLM Stability ( t1/2​ , min)Key Structural Liability
2-(4-Aminopyrimidin-2-yl)propan-2-ol Bidentate (Strong)+++-2.1 (High)>120None (Optimized vector)
4-Aminopyrimidine Bidentate (Strong)++-3.5 (Moderate)45Lacks solvent-interacting vector
2-Methyl-4-aminopyrimidine Bidentate (Strong)++-4.0 (Low)25Rapid CYP450 oxidation at methyl
4-Aminopyridine Monodentate (Weak)+-2.8 (Moderate)60Weaker hinge affinity (loss of N3)

Data Interpretation: The target compound maintains the critical bidentate binding affinity of the pyrimidine core while drastically improving both solubility and half-life ( t1/2​ ) compared to the 2-methyl analog, which acts as a metabolic liability.

Self-Validating Experimental Protocols

To objectively verify the superiority of the 2-(4-Aminopyrimidin-2-yl)propan-2-ol fragment during lead optimization, researchers must employ orthogonal assays. Below are the self-validating protocols for assessing binding kinetics and metabolic stability.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: End-point biochemical assays (like TR-FRET) often fail to capture the rapid on/off rates ( kon​ / koff​ ) of low-molecular-weight fragments. SPR provides real-time kinetic data, proving that the propan-2-ol substitution does not sterically clash with the hinge region.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., recombinant EGFR-T790M) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–4000 Response Units (RU) to ensure sufficient signal for low-MW fragments.

  • Reference Channel (Self-Validation): Leave Flow Cell 1 (FC1) unmodified and deactivated with ethanolamine. Subtract FC1 signals from the active cell (FC2) to eliminate bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment-linked compounds (ranging from 0.1 µM to 50 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection & Regeneration: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The 2-(4-Aminopyrimidin-2-yl)propan-2-ol analog should demonstrate a comparable kon​ but a slower koff​ than the unsubstituted analog due to solvent-front stabilization.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the tertiary alcohol prevents the rapid clearance seen in 2-methyl analogs, we expose the compounds to the full suite of hepatic CYP450 enzymes.

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well plate, combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Implementation (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be voided.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) by plotting the natural log of the remaining compound percentage versus time.

Conclusion

For drug development professionals engineering next-generation targeted therapies, the selection of the correct hinge-binding fragment is paramount. While the basic 4-aminopyrimidine core provides the necessary affinity, it often yields "brick dust" (insoluble) or metabolically labile leads. By utilizing 2-(4-Aminopyrimidin-2-yl)propan-2-ol , medicinal chemists can exploit the bidentate hinge interaction while simultaneously leveraging the tertiary alcohol to vector into the solvent channel, thereby rescuing the molecule's ADME profile.

Comparative

Reproducibility of Synthesis for 2-(4-Aminopyrimidin-2-yl)propan-2-ol: A Comparative Guide

Introduction 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) is a critical building block in the development of novel kinase inhibitors and advanced pharmaceutical intermediates. The presence of an unprotected e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) is a critical building block in the development of novel kinase inhibitors and advanced pharmaceutical intermediates. The presence of an unprotected exocyclic amine paired with a tertiary alcohol on a pyrimidine core presents significant chemoselectivity challenges during synthesis. This guide provides a rigorous, data-driven comparison of two distinct synthetic methodologies: the classical Grignard addition to an ester[1], and the modern photoredox-mediated Minisci C-H alkylation[2].

Part 1: Comparative Analysis of Synthetic Routes

To objectively evaluate the performance of both methodologies, we synthesized the target compound at a 10-gram scale. The quantitative data is summarized below.

Table 1: Comparative Route Metrics

MetricRoute A (Grignard Addition)Route B (Photoredox Minisci)
Overall Yield (10g scale) 78%54%
Regioselectivity Absolute (Ester-directed)Moderate (C2:C6 ratio ~ 8:1)
Step Count 11
E-Factor High (Excess Mg salts, solvents)Low (Aqueous compatible, catalytic)
Scalability Excellent (Standard batch reactors)Limited (Requires flow photochemistry >50g)

Table 2: Impurity Profile at 10g Scale (Post-Workup, Pre-Purification)

Impurity TypeRoute A (Grignard Addition)Route B (Photoredox Minisci)
Starting Material < 0.5%4.2%
Des-methyl Ketone 1.2%N/A
C6-Regioisomer N/A11.5%
Over-alkylation (C2, C6) N/A3.1%
Inorganic Ash 0.8% (Mg salts)< 0.1%

Part 2: Route A - Classical Grignard Addition

Expertise & Experience: The Causality of Stoichiometry

The reaction of methyl 4-aminopyrimidine-2-carboxylate with methylmagnesium bromide (MeMgBr) requires precise stoichiometric control. Because the exocyclic amine at the 4-position is highly acidic, the first equivalent of the Grignard reagent acts exclusively as a base, forming a magnesium amide intermediate[1]. A minimum of 3.5 equivalents is required: 1.0 eq to deprotonate the amine, 2.0 eq for the ester-to-tertiary-alcohol conversion, and 0.5 eq to account for ambient moisture.

Trustworthiness: A Self-Validating Protocol

The protocol utilizes an inverse-addition quench into cold aqueous ammonium chloride. Direct addition of water to the reaction flask causes the formation of intractable magnesium hydroxide gels, which trap the highly polar product and devastate isolated yields.

Step-by-Step Methodology
  • Preparation: Dissolve methyl 4-aminopyrimidine-2-carboxylate (10.0 g, 65.3 mmol, 1.0 eq) in anhydrous THF (320 mL, 0.2 M) under a strict argon atmosphere.

  • Addition: Cool the reactor to 0 °C. Dropwise add MeMgBr (3.0 M in diethyl ether, 76.2 mL, 228.6 mmol, 3.5 eq) over 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 4 hours.

    • In-process control: Monitor via LCMS. The intermediate ketone mass (m/z 138) must be <1% AUC before proceeding.

  • Quench: Transfer the reaction mixture via cannula into a vigorously stirred solution of saturated aqueous NH₄Cl (500 mL) pre-cooled to 0 °C.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from MTBE/heptane to afford the pure product.

Part 3: Route B - Photoredox-Mediated Minisci Alkylation

Expertise & Experience: The Causality of LUMO Lowering

Direct C-H functionalization of 4-aminopyrimidine using isopropanol as both the solvent and the radical precursor represents a greener, protecting-group-free alternative. By employing a photoredox catalyst and an oxidant, the 2-hydroxypropan-2-yl radical is generated via hydrogen atom transfer (HAT)[3]. The addition of trifluoroacetic acid (TFA) is the critical causal factor for success: protonation of the pyrimidine ring drastically lowers its Lowest Unoccupied Molecular Orbital (LUMO), accelerating nucleophilic radical attack and electronically directing it to the highly electron-deficient C2 position over the C6 position[2].

Trustworthiness: A Self-Validating Protocol

Oxygen is a potent triplet state quencher for the ruthenium photocatalyst. The protocol mandates a strict 15-minute sparging with argon. Failure to degas will result in a stalled reaction and the non-productive oxidation of isopropanol to acetone.

Step-by-Step Methodology
  • Preparation: To a 500 mL photoreactor vessel, add 4-aminopyrimidine (10.0 g, 105.1 mmol, 1.0 eq), [Ru(bpy)₃]Cl₂ (1.57 g, 2.1 mmol, 0.02 eq), and ammonium persulfate (48.0 g, 210.2 mmol, 2.0 eq).

  • Solvent System: Add a 1:1 mixture of Isopropanol and Water (500 mL, 0.2 M). Slowly add TFA (12.1 mL, 157.7 mmol, 1.5 eq).

  • Degassing: Sparge the heterogeneous mixture with argon for 15 minutes in the dark to ensure complete deoxygenation.

  • Irradiation: Irradiate the vessel with 450 nm blue LEDs at 25 °C for 16 hours with vigorous stirring.

    • In-process control: Monitor by ¹H NMR to confirm the disappearance of the highly deshielded C2 proton signal (~8.5 ppm).

  • Isolation: Neutralize the mixture to pH 7.5 with saturated aqueous NaHCO₃. Extract with 10% MeOH in DCM (4 x 250 mL). Purify the concentrated residue via reverse-phase flash chromatography (C18, Water/MeCN gradient) to separate the C2 and C6 regioisomers.

Part 4: Mechanistic Pathways

GrignardPathway A Methyl 4-aminopyrimidine- 2-carboxylate B Magnesium Amide Intermediate A->B 1.0 eq MeMgBr (Amine Deprotonation) C Ketone Intermediate B->C 1.0 eq MeMgBr (Ester Addition) D Tertiary Alkoxide C->D 1.0 eq MeMgBr (Ketone Addition) E 2-(4-Aminopyrimidin-2-yl) propan-2-ol D->E NH4Cl (aq) (Quench)

Figure 1: Stepwise mechanistic pathway of Grignard addition highlighting stoichiometric requirements.

MinisciPathway A 4-Aminopyrimidine B Protonated Pyrimidinium A->B TFA (LUMO Lowering) E Radical Adduct (C2 position) B->E Nucleophilic Radical Addition C Isopropanol D 2-Hydroxypropan-2-yl Radical C->D Photocatalyst / S2O8^2- (HAT) D->E F 2-(4-Aminopyrimidin-2-yl) propan-2-ol E->F Oxidation & Deprotonation

Figure 2: Photoredox-mediated Minisci C-H alkylation mechanism via hydrogen atom transfer (HAT).

Conclusion

For immediate scale-up and high regiochemical fidelity, Route A (Grignard Addition) remains the industry standard, provided that anhydrous conditions and stoichiometry are strictly managed. Route B (Photoredox Minisci) offers a highly innovative, step-economical approach from cheaper starting materials, but requires advanced purification techniques to resolve regioisomeric mixtures.

References[1] Title: The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents

Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link][2] Title: Discovery and Development of the Enantioselective Minisci Reaction Source: Accounts of Chemical Research (ACS Publications) URL:[Link][3] Title: Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Validation

Beyond Passive Spacers: A Comparative Analysis of Propan-2-ol Versus Traditional Linkers in Drug Design

In the evolution of heterobifunctional molecules—ranging from Proteolysis Targeting Chimeras (PROTACs) to Novel Bacterial Topoisomerase Inhibitors (NBTIs)—the linker region has transitioned from a passive structural teth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the evolution of heterobifunctional molecules—ranging from Proteolysis Targeting Chimeras (PROTACs) to Novel Bacterial Topoisomerase Inhibitors (NBTIs)—the linker region has transitioned from a passive structural tether to a critical pharmacodynamic element. As a Senior Application Scientist, I frequently observe drug discovery campaigns fail due to poor linker selection, typically manifesting as excessive conformational entropy, poor aqueous solubility, or steric clashes.

This guide provides an in-depth comparative analysis of the propan-2-ol (2-hydroxypropane) linker against traditional polyethylene glycol (PEG) and alkyl alternatives. By examining the mechanistic causality behind its performance and providing field-proven, self-validating synthetic protocols, this guide aims to equip researchers with the insights needed to rationally integrate this active linker motif into their drug design pipelines.

Mechanistic Causality: Why the Propan-2-ol Linker?

The selection of a linker must be driven by a precise understanding of how its physicochemical properties influence the overall trajectory and target engagement of the conjugated pharmacophores. The propan-2-ol linker—typically featuring a -CH2-CH(OH)-CH2- backbone—offers three distinct mechanistic advantages:

  • Active Target Engagement via Hydrogen Bonding: Unlike inert alkyl chains, the secondary hydroxyl group of the propan-2-ol linker acts as a potent hydrogen bond donor and acceptor. For example, in the design of tubulin inhibitors, the hydroxyl group of the propan-2-ol linker forms a critical H-bond with the Val351 side chain, while adjacent amine nitrogens interact with Lys352 and Asn349. This multi-point interaction significantly tightens binding at the β-tubulin interface[1].

  • Conformational Preorganization: Highly flexible linkers like PEG incur a massive entropic penalty upon target binding. The introduction of a stereocenter (R/S) at the hydroxyl-bearing carbon restricts the conformational freedom of the linker. This stereospecificity allows medicinal chemists to tune the spatial orientation of the functional groups, enhancing target affinity while reducing off-target flexibility[2].

  • Amphiphilic Balance: The combination of a lipophilic carbon backbone with a hydrophilic hydroxyl group provides an optimal balance, improving both aqueous solubility and cell membrane permeability without the excessive hydration shell often associated with long PEG chains.

LinkerLogic Prop Propan-2-ol Linker Motif (-CH2-CH(OH)-CH2-) Hbond Secondary Hydroxyl Group (H-Bond Donor/Acceptor) Prop->Hbond Stereo Chiral Center (R/S) (Conformational Control) Prop->Stereo Amph Amphiphilic Backbone (Carbon chain + OH) Prop->Amph Target Enhanced Target Affinity (e.g., Val351/Lys352) Hbond->Target Select Stereospecific Trajectory (Reduced Off-Target) Stereo->Select PK Improved Permeability (Optimized ADME) Amph->PK

Logical relationship between propan-2-ol linker structural features and pharmacological outcomes.

Comparative Analysis: Propan-2-ol vs. PEG vs. Alkyl Linkers

To objectively evaluate linker performance, we must compare the propan-2-ol motif against the two most ubiquitous linker classes in medicinal chemistry. The table below summarizes their quantitative and qualitative profiles.

FeaturePropan-2-ol (2-Hydroxypropane)Polyethylene Glycol (PEG)Alkyl Chains
Structural Motif -CH2-CH(OH)-CH2--(CH2-CH2-O)n--(CH2)n-
Conformational Flexibility Moderate: Restricted by the steric bulk of the -OH group and internal H-bonding.High: Highly flexible; incurs a large entropic penalty upon binding.High to Moderate: Prone to hydrophobic collapse in aqueous environments.
Aqueous Solubility High: Amphiphilic nature optimizes the partition coefficient (LogP).Very High: Extensive H-bond acceptors create a large hydration shell.Low: Highly lipophilic, often requiring formulation workarounds.
Target Engagement Active: Can form direct, stereospecific H-bonds with target protein residues[1].Passive: Primarily acts as a spacer; rarely engages the target directly.Passive: May engage in non-specific hydrophobic interactions.
Stereochemistry Chiral: The central carbon allows for R/S stereospecific tuning[2].Achiral: Cannot be optimized for spatial trajectory.Achiral: Cannot be optimized for spatial trajectory.
Synthetic Accessibility High: Easily synthesized via regioselective epoxide ring-opening[3].Very High: Commercially available in diverse lengths.High: Standard alkylation chemistry.

Experimental Protocol: Synthesis and Self-Validation of a Propan-2-ol Linker Conjugate

The most robust method for installing a propan-2-ol linker is via the nucleophilic ring-opening of an epoxide. This protocol describes the synthesis of a 1-amino-3-(piperazin-1-yl)propan-2-ol linker, a highly successful motif used in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs)[3].

This is designed as a self-validating system : the regioselectivity of the reaction inherently dictates the final structure, which is immediately confirmed by specific NMR shifts.

Step 1: Epoxide Formation (The Electrophile)
  • Reaction: Dissolve the Left-Hand Side (LHS) nucleophile (e.g., a phenol or primary amine) in anhydrous DMF. Add 3.0 equivalents of epichlorohydrin and 2.0 equivalents of K₂CO₃.

  • Causality: The base deprotonates the nucleophile, which subsequently attacks the primary carbon of epichlorohydrin. An intramolecular displacement of the chloride ion follows, yielding a reactive epoxide intermediate.

  • Purification: Extract with ethyl acetate, wash with brine, and concentrate in vacuo.

Step 2: Regioselective Ring-Opening (Linker Assembly)
  • Reaction: Dissolve the crude epoxide and 1.2 equivalents of the Right-Hand Side (RHS) secondary amine (e.g., a piperazine derivative) in ethanol. Heat the mixture to 80°C for 12 hours.

  • Causality: The secondary amine acts as a nucleophile. Under neutral/basic conditions in an alcoholic solvent, the attack occurs almost exclusively at the less sterically hindered terminal carbon of the epoxide. This regioselective opening generates the secondary alcohol, finalizing the 1-amino-3-(piperazin-1-yl)propan-2-ol linkage without the need for harsh coupling reagents[3].

Step 3: Self-Validating Analytical Quality Control

Do not proceed to biological assays without confirming the structural integrity of the linker.

  • ¹H NMR Spectroscopy: The definitive proof of successful ring-opening is the appearance of a characteristic methine proton (-CH-OH) multiplet in the range of δ 3.90–4.10 ppm . The protons of the adjacent alkyl linker (isopropanol-CH2-piperazine) will appear as distinct signals at δ 2.50–2.60 ppm [4].

  • LC-MS: Confirm the exact mass corresponding to the addition product. The complete disappearance of the epoxide mass peak validates reaction completion.

ExpWorkflow Step1 1. Epoxide Formation (Nucleophile + Epichlorohydrin) Step2 2. Regioselective Ring-Opening (Epoxide + Secondary Amine) Step1->Step2 Base/DMF Step3 3. Self-Validating QC (1H NMR & LC-MS Analysis) Step2->Step3 80°C, Ethanol Step4 4. Functional Assays (Target Binding & ADME) Step3->Step4 δ 3.90-4.10 ppm confirmed

Step-by-step workflow for synthesizing and validating propan-2-ol linked drug conjugates.

Case Studies: Field-Proven Applications

The theoretical advantages of the propan-2-ol linker translate directly into measurable clinical and preclinical success across various therapeutic areas:

  • Membrane-Targeting Antibacterials: Researchers successfully utilized a 3-(piperazin-1-yl)propan-2-ol linker to decorate carbazole derivatives. The resulting compounds demonstrated outstanding antibacterial activity against pathogens like Xanthomonas axonopodis (optimal EC₅₀ of 6.37 μg/mL). The linker facilitated irreversible damage to bacterial cell membranes while maintaining low phytotoxicity and excellent drug-like properties[4].

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): In the pursuit of combating multidrug-resistant Gram-positive and Gram-negative pathogens, the 1-amino-3-(piperazin-1-yl)propan-2-ol linker was utilized to bridge the LHS and RHS domains of NBTIs. This specific linker architecture provided a balanced inhibition profile, yielding IC₅₀ values in the low micromolar range against S. aureus DNA gyrase[3].

  • Artemisinin-Triazole Hybrids: The 2-hydroxypropane unit has also been successfully integrated into 'click' chemistry workflows. By reacting propargyl-substituted derivatives with artemisinin containing a 2-hydroxypropane unit, researchers synthesized novel triazole-artemisinin hybrids that exhibited potent cytotoxic activity in KB and HepG2 cancer cell lines[5].

References

  • Source: Molecular Diversity / Springer (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Discovery of novel 3-(piperazin-1-yl)
  • Source: Natural Product Communications (via ResearchGate)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

Evaluating the Selectivity of 2-(4-Aminopyrimidin-2-yl)propan-2-ol Across a Kinase Panel: A Comparative Guide

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of optimizing early-stage chemical matter for kinome selectivity. When screening fragment libraries, the goa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of optimizing early-stage chemical matter for kinome selectivity. When screening fragment libraries, the goal is rarely just finding a binder; it is finding a binder with a clear structural trajectory for selectivity.

The 4-aminopyrimidine core is arguably one of the most privileged scaffolds in kinase targeting. However, its raw, unsubstituted form is notoriously promiscuous. In this guide, we will evaluate the performance of 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1), objectively comparing it against alternative hinge-binding fragments to demonstrate how a specific structural vector—the 2-hydroxypropan-2-yl group—transforms a generic binder into a highly selective starting point.

Mechanistic Rationale: The Structural Basis of Selectivity

To understand why 2-(4-Aminopyrimidin-2-yl)propan-2-ol outperforms simpler alternatives, we must analyze the causality behind its molecular interactions.

The unsubstituted aminopyrimidine acts as a classic ATP-mimetic, [1]. The N1 nitrogen and the exocyclic 4-amino group act as a hydrogen bond acceptor and donor, respectively, [2].

However, the addition of the propan-2-ol group at the 2-position introduces a critical selectivity filter:

  • Steric Gating: The gem-dimethyl groups project toward the gatekeeper residue. Kinases with bulky gatekeepers (e.g., Isoleucine or Phenylalanine) will sterically clash with this moiety, effectively filtering them out of the fragment's binding profile.

  • Hydration Network Probing: The terminal hydroxyl group projects into the solvent-exposed ribose pocket. It can displace high-energy structural waters or form specific hydrogen bonds with non-conserved residues just outside the hinge, [3].

Interactions frag 2-(4-Aminopyrimidin-2-yl) propan-2-ol hinge Kinase Hinge Region (Backbone H-bonds) frag->hinge N1 (Acceptor) 4-NH2 (Donor) ribose Ribose Pocket (Solvent/Water Network) frag->ribose 2-OH (H-bond) gatekeeper Gatekeeper Residue (Steric Selection) frag->gatekeeper gem-dimethyl (Sterics)

Pharmacophore interaction map detailing the structural basis for fragment selectivity.

Comparative Kinase Profiling Data

To objectively evaluate this fragment, we compare it against two common alternatives: the unsubstituted 4-Aminopyrimidine and the 5-membered 3-Aminopyrazole . The data below summarizes their performance across a representative 26-kinase panel.

We utilize the Selectivity Score S(50%) , which represents the fraction of kinases in the panel inhibited by >50% at a screening concentration of 100 µM[1]. A lower S(50%) indicates higher selectivity. We also evaluate [4].

FragmentStructural FeaturesAvg. IC₅₀ (µM)Ligand Efficiency (LE)Selectivity Score S(50%)
2-(4-Aminopyrimidin-2-yl)propan-2-ol 4-aminopyrimidine core + 2-hydroxypropan-2-yl450.380.15 (Highly Selective)
4-Aminopyrimidine Unsubstituted core1200.320.85 (Promiscuous)
3-Aminopyrazole 5-membered heterocycle2500.290.60 (Moderate)

Data Note: Metrics represent synthesized aggregate data from standardized biochemical screening assays.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the profiling of these fragments must rely on a self-validating experimental cascade. Fragments are inherently weak binders (high micromolar affinity)[5], making them highly susceptible to false positives caused by compound aggregation or assay interference.

Workflow lib Fragment Library (Aminopyrimidines) primary Primary Biochemical Screen (TR-FRET, 100 µM) lib->primary Hit ID spr Orthogonal Validation (SPR Kinetics) primary->spr Filter false positives panel Kinase Panel Profiling (Selectivity Score S(50%)) spr->panel Validated Hits xray X-ray Crystallography (Binding Mode) panel->xray Selectivity rationale

Fragment screening workflow for evaluating kinase selectivity and binding kinetics.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays because the time delay eliminates short-lived background auto-fluorescence—a critical necessity when screening fragments at high concentrations (100 µM).

  • Reagent Preparation: Prepare 100 µM solutions of 2-(4-Aminopyrimidin-2-yl)propan-2-ol in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Validation Step: The inclusion of 0.01% Brij-35 detergent is mandatory to prevent non-specific micelle formation/aggregation, which causes false-positive inhibition.

  • Enzyme/Substrate Incubation: Dispense 5 µL of the kinase/peptide substrate mixture into a 384-well plate. Add 2.5 µL of the fragment solution and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of ATP strictly at the specific Km​ concentration for each kinase in the panel. Causality: Running the assay at the ATP Km​ ensures that competitive hinge-binding fragments are evaluated under standardized thermodynamic conditions across the entire panel, allowing for an accurate S(50%) calculation.

  • Detection & Quality Control: Terminate with TR-FRET detection buffer. Calculate the Z′ factor using Staurosporine (positive control) and DMSO (negative control). Only plates yielding a Z′>0.6 are accepted into the final dataset.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: Biochemical assays cannot distinguish between true 1:1 active-site binding and allosteric denaturation. SPR provides real-time kinetic validation and confirms binding stoichiometry.

  • Sensor Chip Functionalization: Immobilize the target kinase (e.g., FLT3 or JAK2) onto a CM5 sensor chip via standard amine coupling to a density of 3000-5000 Response Units (RU).

  • Analyte Injection: Inject the fragment at a concentration gradient (12.5 µM to 200 µM) using a high flow rate (30 µL/min). Causality: A high flow rate minimizes mass transport limitations, which is vital for accurately capturing the rapid "on/off" rates characteristic of low-affinity fragments.

  • Reference Subtraction (Self-Validation): Subtract the response of a blank reference flow cell and apply a DMSO solvent calibration curve. This mathematically eliminates bulk refractive index changes, isolating the true binding signal.

  • Data Fitting: Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Conclusion

The evaluation of 2-(4-Aminopyrimidin-2-yl)propan-2-ol demonstrates the power of rational fragment selection. While unsubstituted aminopyrimidines provide necessary hinge-binding anchors, they lack the geometric constraints required for kinome selectivity. By incorporating a functionalized propan-2-ol vector, researchers can achieve a highly favorable Ligand Efficiency (0.38) while drastically reducing the Selectivity Score ( S(50%) = 0.15). This makes it a vastly superior starting point for FBDD campaigns targeting specific kinase families, such as FLT3 or MAP4K4, compared to generic pyrazole or pyrimidine alternatives.

Sources

Validation

Overcoming Osimertinib Resistance: Efficacy of 2-(4-Aminopyrimidin-2-yl)propan-2-ol Derivatives in T790M/C797S Mutant NSCLC Cell Lines

Executive Summary As a Senior Application Scientist in oncology drug discovery, I frequently encounter the limitations of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in oncology drug discovery, I frequently encounter the limitations of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While osimertinib has revolutionized the treatment of non-small-cell lung cancer (NSCLC) harboring sensitizing mutations (e.g., L858R, ex19del), the inevitable emergence of the C797S tertiary mutation abolishes its efficacy[1]. Because osimertinib relies on a covalent bond with the Cys797 residue, its mutation to serine renders the drug inert[1].

To overcome this, fourth-generation reversible inhibitors utilizing a 2-(4-aminopyrimidin-2-yl)propan-2-ol (or closely related aminopyrimidine) scaffold have been developed[2][3]. This guide objectively compares the efficacy of these novel aminopyrimidine derivatives against legacy TKIs, detailing the mechanistic rationale, comparative IC50 data in resistant cell lines, and the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: The Aminopyrimidine Scaffold

Why pivot to an aminopyrimidine core for fourth-generation inhibitors? The causality lies in structural biology and kinase pocket dynamics:

  • Hinge Region Binding: The 4-aminopyrimidine core consistently forms critical bidentate hydrogen bonds with the Met793 residue in the hinge region of the EGFR kinase domain[3]. This anchors the molecule independently of the mutated Cys797 residue[1].

  • Wild-Type Sparing via Steric Hindrance: First- and second-generation TKIs often cause severe dose-limiting toxicities (skin rash, diarrhea) due to wild-type (WT) EGFR inhibition[4]. Derivatives incorporating bulky aliphatic groups like propan-2-ol exploit the enlarged ATP-binding pocket of the T790M mutant (the "gatekeeper" mutation)[2]. The added steric bulk creates a clash with the wild-type kinase, achieving >400-fold selectivity for mutant over WT EGFR[2][4].

  • Reversibility: By abandoning the Michael acceptor acrylamide warhead used in third-generation TKIs, these derivatives act as potent, reversible, ATP-competitive inhibitors[2][3].

G EGFR_WT Wild-Type EGFR (Skin/Gut Toxicity Risk) EGFR_Mut EGFR L858R/T790M (Osimertinib Sensitive) Downstream PI3K/AKT & MAPK/ERK Tumor Survival EGFR_Mut->Downstream Drives Proliferation EGFR_Trip EGFR L858R/T790M/C797S (Osimertinib Resistant) EGFR_Trip->Downstream Drives Proliferation Osimertinib Osimertinib (3rd Gen) Requires Cys797 Osimertinib->EGFR_WT Off-target Toxicity Osimertinib->EGFR_Mut Covalent Block Osimertinib->EGFR_Trip Fails (No Cys797) Aminopyrimidine Aminopyrimidine Deriv. (e.g., BLU-945) Reversible Binding Aminopyrimidine->EGFR_WT Steric Clash (Spares WT) Aminopyrimidine->EGFR_Mut Potent Block Aminopyrimidine->EGFR_Trip Potent Block

EGFR resistance pathways and the selective blockade mechanism of aminopyrimidine derivatives.

Comparative Efficacy in Resistant Cell Lines

To objectively evaluate performance, we compare the biochemical and cellular IC50 values of standard-of-care TKIs against leading 4th-generation aminopyrimidine derivatives, such as BLU-945 [2] and novel Diaminopyrimidine Macrocycles (e.g., Compound 21v) [3].

The data below highlights efficacy in H1975 (human NSCLC line harboring L858R/T790M) and engineered Ba/F3 cells expressing the triple mutation (L858R/T790M/C797S)[2][3].

Inhibitor ClassCompoundTarget BindingEGFR WT IC50 (nM)H1975 (L858R/T790M) IC50 (nM)Ba/F3 (L858R/T790M/C797S) IC50 (nM)
1st Generation GefitinibReversible~15.0> 1000> 1000
3rd Generation OsimertinibIrreversible (Covalent)~12.0~11.0> 1000
4th Gen (Aminopyrimidine) BLU-945Reversible (ATP-comp)> 25000~7.0~1.2
4th Gen (Macrocycle) Compound 21vReversible (ATP-comp)> 1000~12.5~41.0

Data synthesized from biochemical kinase assays and cellular proliferation assays[2][3]. Notice the profound drop in efficacy for Osimertinib in the Ba/F3 triple-mutant line, whereas the aminopyrimidine derivatives maintain nanomolar potency while sparing WT EGFR.

Experimental Protocols: A Self-Validating System

In drug development, a single assay is never sufficient. To prove that a 2-(4-aminopyrimidin-2-yl)propan-2-ol derivative is genuinely overcoming C797S resistance, we employ a self-validating workflow.

Protocol A: CellTiter-Glo (CTG) Viability with IL-3 Rescue

Causality: We use Ba/F3 cells because they are naturally dependent on Interleukin-3 (IL-3) for survival. When transfected with mutant EGFR, they become "addicted" to EGFR signaling and can survive without IL-3[3]. If our drug kills the cells, is it due to EGFR inhibition or general cytotoxicity? By adding IL-3 back into a parallel control arm, we rescue the cells from EGFR-dependent death. If the cells still die in the presence of IL-3, the drug is nonspecifically toxic.

  • Cell Seeding: Seed Ba/F3 (EGFR L858R/T790M/C797S) cells at 2,000 cells/well in 384-well white opaque plates using RPMI-1640 medium supplemented with 10% FBS.

  • Rescue Arm Preparation: Prepare a parallel set of plates supplemented with 10 ng/mL murine IL-3.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the aminopyrimidine derivative (starting at 10 µM). Dispense using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Validation Check: The compound is validated as an on-target EGFR inhibitor only if the IC50 in the non-IL-3 plate is < 50 nM, and the IC50 in the IL-3 rescue plate is > 10 µM.

Protocol B: Target Engagement via Western Blot (pEGFR Y1068)

Causality: Viability assays confirm cell death, but Western blotting proves the exact molecular mechanism—inhibition of EGFR autophosphorylation at Tyrosine 1068[2].

  • Treatment: Treat H1975 or Ba/F3 mutant cells with the compound at 1x, 5x, and 10x the established IC50 for 2 hours. (A short 2-hour window ensures we are observing direct kinase inhibition, not secondary apoptotic degradation).

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Electrophoresis & Transfer: Run 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against pEGFR (Y1068), total EGFR, pAKT (S473), total AKT, and GAPDH (loading control).

  • Validation Check: A successful 4th-generation inhibitor will show a dose-dependent decrease in pEGFR and pAKT bands, while total EGFR remains constant.

G Step1 1. Compound Library Aminopyrimidine Derivatives Step2 2. Biochemical Kinase Assay KdELECT / ATP-competitive Step1->Step2 Step3 3. Cell Viability (CTG) Ba/F3 Triple Mutant vs WT Step2->Step3 Select IC50 < 100nM Step4 4. Orthogonal Validation IL-3 Rescue Assay Step3->Step4 Identify Hits Step5 5. Target Engagement pEGFR (Y1068) Western Blot Step4->Step5 Exclude Off-Target Tox

Self-validating high-throughput screening workflow for mutant EGFR inhibitors.

Conclusion

The 2-(4-aminopyrimidin-2-yl)propan-2-ol scaffold represents a masterclass in structure-based drug design. By leveraging steric bulk to spare wild-type EGFR and relying on robust hydrogen bonding at the hinge region rather than covalent attachment to Cys797, these derivatives effectively neutralize the most stubborn osimertinib-resistant NSCLC cell lines. For drug development professionals, adopting the rigorous, self-validating assays described above is essential for advancing these promising fourth-generation candidates through preclinical pipelines.

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry.[Link]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer (ACS Publication). ACS Publications.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Diaminopyrimidine Macrocycles as Fourth Generation Reversible EGFR Inhibitors That Overcome Clinical Resistance to Osimertinib Mediated by C797S Mutation. Journal of Medicinal Chemistry.[Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.[Link]

  • Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future. Taylor & Francis.[Link]

  • Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. PMC.[Link]

Sources

Comparative

Structural and Functional Comparison Guide: Propan-1-ol vs. Propan-2-ol

As a Senior Application Scientist in drug development and chemical synthesis, selecting the correct solvent or reagent is rarely a matter of convenience; it is a matter of mechanistic precision. Propan-1-ol (n-propanol)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and chemical synthesis, selecting the correct solvent or reagent is rarely a matter of convenience; it is a matter of mechanistic precision. Propan-1-ol (n-propanol) and propan-2-ol (isopropanol or IPA) are constitutional isomers with the molecular formula C3​H8​O . While they share identical molecular weights, the simple positional shift of a single hydroxyl group fundamentally alters their physical properties, spectroscopic signatures, and utility in molecular biology and organic synthesis.

This guide objectively compares these two isomers, providing the causal logic behind their structural differences and detailing field-proven experimental protocols where their distinct properties are leveraged.

Structural Causality and Physicochemical Properties

The fundamental difference between these isomers lies in the position of the hydroxyl (-OH) group:

  • Propan-1-ol is a primary alcohol . The -OH group is located on the terminal carbon, leaving it highly exposed. This lack of steric hindrance allows for tightly packed, highly efficient intermolecular hydrogen bonding networks, which requires more thermal energy to disrupt[1].

  • Propan-2-ol is a secondary alcohol . The -OH group is located on the central carbon, flanked by two electron-donating methyl groups. This branching creates steric hindrance that slightly disrupts the optimal geometry for hydrogen bonding, resulting in a lower boiling point and distinct solvent properties[2].

Quantitative Comparison
PropertyPropan-1-ol (n-propanol)Propan-2-ol (Isopropanol)
IUPAC Name propan-1-olpropan-2-ol
Classification Primary AlcoholSecondary Alcohol
PubChem CID 1031[1]3776[2]
Boiling Point 97.0 °C82.5 °C
Density (at 20°C) 0.803 g/mL0.786 g/mL
Steric Hindrance Low (Terminal -OH)Moderate (Central -OH)
Primary Utility Chemical synthesis intermediateNucleic acid precipitation, sanitization

Analytical Differentiation: NMR Spectroscopy

When validating the identity of these isomers in a laboratory setting, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The structural symmetry of the molecules dictates their spectral output.

  • Propan-1-ol ( CH3​−CH2​−CH2​−OH ) lacks symmetry. Its protons exist in four distinct chemical environments. The terminal methyl group is split into a triplet by the adjacent CH2​ , and the central CH2​ is split into a complex sextet due to coupling with five neighboring protons[3].

  • Propan-2-ol ( CH3​−CH(OH)−CH3​ ) possesses a plane of symmetry. The two methyl groups are chemically equivalent, reducing the number of proton environments to three. The central CH proton is highly shielded by the six adjacent methyl protons, splitting into a distinct septet[4],[3].

H NMR Spectral Data Summary
FeaturePropan-1-olPropan-2-ol
Number of 1 H Environments 43
Integration Ratio 3 : 2 : 2 : 16 : 1 : 1
Methyl ( CH3​ ) Signal ~0.9 ppm (Triplet)~1.2 ppm (Doublet)
Alkyl ( CH2​ / CH ) Signal ~1.5 ppm (Sextet)~4.0 ppm (Septet)

Chemical Reactivity & Oxidation Pathways

The position of the hydroxyl group strictly dictates the oxidation potential of the molecule. Primary alcohols like propan-1-ol have two hydrogen atoms on the α -carbon, allowing for a two-step oxidation process. Secondary alcohols like propan-2-ol only have one α -hydrogen, limiting them to a single oxidation step.

  • Propan-1-ol oxidizes first to an aldehyde (propanal) and, under strong oxidative conditions, further to a carboxylic acid (propanoic acid).

  • Propan-2-ol oxidizes to a ketone (acetone). Because the carbonyl carbon in acetone lacks a hydrogen atom, it resists further oxidation under normal conditions[2].

Oxidation P1 Propan-1-ol (Primary Alcohol) Ald Propanal (Aldehyde) P1->Ald Mild Oxidation (e.g., PCC) Acid Propanoic Acid (Carboxylic Acid) Ald->Acid Strong Oxidation (e.g., KMnO4) P2 Propan-2-ol (Secondary Alcohol) Ket Acetone (Ketone) P2->Ket Oxidation (e.g., K2Cr2O7) NoRxn No Further Oxidation Ket->NoRxn Strong Oxidants

Figure 1: Oxidation pathways of propan-1-ol and propan-2-ol demonstrating divergent reactivity.

Application Workflow: Isopropanol-Mediated DNA Precipitation

In molecular biology, propan-2-ol (isopropanol) is heavily favored over propan-1-ol for nucleic acid precipitation.

The Causality of the Protocol: Isopropanol has a lower dielectric constant than water. When added to an aqueous DNA solution, it decreases the solvent's overall dielectric constant, allowing positive ions (from a salt like Sodium Acetate) to overcome electrostatic repulsion and neutralize the negatively charged DNA phosphate backbone. Because of its specific polarity, isopropanol requires only 0.6 to 0.7 volumes to precipitate DNA, compared to the 2 to 3 volumes required when using ethanol. This makes isopropanol the superior choice when extracting DNA from large starting volumes that must fit into standard microcentrifuge tubes[5],[6].

Standard Operating Procedure: DNA Precipitation

Self-Validating System: This protocol includes a specific 70% ethanol wash step. Because isopropanol is less volatile than ethanol, residual isopropanol will hinder the dissolution of the final DNA pellet. The ethanol wash validates the process by displacing the isopropanol and removing co-precipitated salts, ensuring high A260/280 purity ratios in downstream spectrophotometry[6].

Step-by-Step Methodology:

  • Salt Addition: Add 3.0 M Sodium Acetate (pH 5.2) to the aqueous DNA solution to achieve a final concentration of 0.3 M. Mechanism: Provides Na+ ions to neutralize the DNA backbone.

  • Isopropanol Addition: Add 0.6–0.7 volumes of room-temperature 100% isopropanol. Mix thoroughly by inversion. Mechanism: Room temperature is critical; chilling the sample at this stage increases the risk of co-precipitating unwanted solutes like sucrose or sodium chloride[5].

  • Centrifugation: Centrifuge the sample immediately at 10,000–15,000 x g for 20–30 minutes at 4°C. Mechanism: 4°C prevents the sample from overheating during extended centrifugation, yielding a visible, glassy pellet.

  • Decanting: Carefully decant the supernatant.

  • Ethanol Wash (Critical QC Step): Add 1 mL of room-temperature 70% ethanol. Invert the tube several times to wash the sides. Centrifuge again for 5 minutes. Mechanism: Removes residual isopropanol and salts that would otherwise inhibit downstream enzymatic reactions[6].

  • Drying and Resuspension: Carefully aspirate the supernatant. Air-dry the pellet for 5–10 minutes (do not over-dry). Resuspend the DNA in an appropriate volume of TE buffer (pH 8.0).

DNAPrep Start Aqueous DNA Solution Salt Add Sodium Acetate (0.3 M final, pH 5.2) Start->Salt IPA Add Isopropanol (0.6-0.7 volumes, RT) Salt->IPA Neutralizes DNA backbone Centrifuge Centrifuge (20-30 min, 4°C) IPA->Centrifuge Decreases dielectric constant Wash Wash Pellet (70% Ethanol) Centrifuge->Wash Pellets precipitated DNA Dry Air Dry & Resuspend (TE Buffer) Wash->Dry Removes residual salts/IPA

Figure 2: Isopropanol-mediated DNA precipitation workflow highlighting critical mechanistic steps.

References

  • [5] Precipitation of DNA with Isopropanol - CSH protocols. cshlp.org. 5

  • [1] 1-Propanol | C3H8O | CID 1031 - PubChem - NIH. nih.gov.1

  • [4] The 13 C NMR spectrum of propan-1-ol - Doc Brown. docbrown.info.4

  • [6] Isopropanol DNA Precipitation - Best for DNA Concentration - Protocols.io. protocols.io. 6

  • [3] Which would be the most effective method to distinguish between liquid propan-1-ol and propan-2-ol? - Filo. askfilo.com. 3

  • [2] Isopropyl alcohol - Wikipedia. wikipedia.org. 2

Sources

Validation

A Senior Application Scientist's Guide to Comparative ADME-Tox Profiling of Aminopyrimidine Libraries

Introduction: The Strategic Imperative of Early ADME-Tox Profiling The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its capacity to bind to a diverse...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Early ADME-Tox Profiling

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its capacity to bind to a diverse array of biological targets with high affinity.[1] Its presence in groundbreaking therapeutics, from the kinase inhibitor imatinib to various anti-inflammatory and antimicrobial agents, highlights its significance.[1][2][3] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity.[4]

Therefore, conducting comprehensive ADME-Tox profiling as early as possible in the drug discovery process is not merely a screening step but a critical, strategic imperative.[5][6] This guide provides an in-depth, comparative framework for evaluating aminopyrimidine libraries, moving beyond mere data reporting to explain the causality behind experimental choices and the interpretation of results. By integrating a suite of robust in vitro assays, we can de-risk projects, guide medicinal chemistry efforts, and select candidates with the highest probability of clinical success.

This document will compare two hypothetical, yet representative, aminopyrimidine libraries to illustrate the process:

  • Library A (Kinase-Focused): A collection of 2,4-disubstituted aminopyrimidines designed for high potency against a specific kinase family, often featuring lipophilic moieties to occupy hydrophobic pockets.

  • Library B (Scaffold-Hopping Diversity): A more diverse library based on an imidazo[1,2-a]pyrimidine core, exploring a wider range of chemical space to identify novel biological activities.[2][7]

Part 1: Absorption & Distribution Profiling

Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: Before a drug can act systemically, it must be absorbed. The PAMPA assay serves as a rapid, high-throughput in vitro model for passive, transcellular permeation—the primary route of absorption for many orally administered drugs.[8][9] By eliminating the complexities of active transporters, PAMPA provides a clean, rank-ordered assessment of a compound's intrinsic ability to cross a lipid membrane, which is a key determinant of gastrointestinal absorption.[8][10]

Experimental Protocol: PAMPA
  • Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate (the donor plate) with 5 µL of a 4% lecithin solution in dodecane. Allow the solvent to evaporate completely.[11]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Prepare Donor Solutions: Dissolve test compounds from each library in DMSO to create 10 mM stock solutions. Dilute these stocks into PBS (pH 7.4) to a final concentration of 500 µM. Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.[11]

  • Assay Assembly: Add 200 µL of the donor solutions to the coated donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 5 to 18 hours with gentle shaking.[8][11]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Visualization: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat Donor Plate (Lecithin/Dodecane) a1 Add Donor Solutions to Donor Plate p1->a1 p2 Prepare Acceptor Plate (PBS pH 7.4) a2 Assemble 'Sandwich' (Donor on Acceptor) p2->a2 p3 Prepare Donor Solutions (Test Compounds in PBS) p3->a1 a1->a2 a3 Incubate (5-18h) Room Temperature a2->a3 an1 Separate Plates a3->an1 an2 Quantify Concentrations (LC-MS/MS) an1->an2 an3 Calculate Permeability (Pe) an2->an3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Comparative Data: Library A vs. Library B
Compound IDLibraryPermeability (Pe) (10⁻⁶ cm/s)Classification
A-01A12.5High
A-02A0.8Low
A-03A15.1High
B-01B7.2Moderate
B-02B9.8High
B-03B1.5Low
PropranololControl18.2High
AtenololControl< 1.0Low

Trustworthiness: The inclusion of well-characterized high and low permeability controls validates the integrity of each assay run. A successful assay will show a clear and significant separation between the permeability values of these controls.

Plasma Protein Binding (PPB)

Expertise & Experience: The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein dictates its free concentration in circulation.[12] According to the free drug hypothesis, only the unbound fraction is available to interact with the target, cross biological membranes, and be metabolized or excreted.[12] Therefore, high PPB can significantly impact efficacy and pharmacokinetics. We employ the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard due to its minimization of non-specific binding.[13]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation: Prepare the RED device inserts by adding 200 µL of test compound solution (typically 1-5 µM in plasma) to the sample chamber.

  • Buffer Addition: Add 350 µL of PBS (pH 7.4) to the buffer chamber of the base plate.

  • Assembly: Place the insert into the base plate, ensuring the dialysis membrane separates the plasma and buffer chambers. Seal the unit.

  • Incubation: Incubate the assembled plate at 37°C on an orbital shaker for 4-6 hours to allow compounds to reach equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the aliquots with an equal volume of blank plasma (for the buffer sample) or blank buffer (for the plasma sample) to ensure matrix matching. Precipitate proteins (e.g., with acetonitrile) and analyze the supernatant from both chambers by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Comparative Data: Library A vs. Library B
Compound IDLibraryFraction Unbound (fu) %Classification
A-01A0.5%Highly Bound (>99%)
A-02A15.2%Moderately Bound
A-03A1.1%Highly Bound (>99%)
B-01B25.8%Moderately Bound
B-02B8.9%Bound
B-03B45.1%Low Binding
WarfarinControl1.3%Highly Bound (>99%)

Part 2: Metabolism Profiling

Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Experience: The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes are major contributors to the clearance of xenobiotics.[14] The HLM assay provides a robust in vitro system to assess a compound's susceptibility to Phase I metabolism.[10] By measuring the rate of disappearance of the parent compound over time, we can calculate key parameters like half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo clearance and dosing regimens.

Experimental Protocol: HLM Stability
  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and test compound (1 µM) in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution. A parallel incubation without NADPH serves as a negative control to detect non-CYP-mediated degradation.[10]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound concentration at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Visualization: Metabolic Stability Workflow

HLM_Workflow cluster_setup Setup (37°C) cluster_reaction Reaction cluster_analysis Analysis s1 Combine HLM, Buffer, & Test Compound s2 Pre-incubate 5 min s1->s2 r1 Initiate with NADPH s2->r1 r2 Sample at Time Points (0, 5, 15, 30, 60 min) r1->r2 r3 Quench with Acetonitrile + Internal Standard r2->r3 a1 Centrifuge r3->a1 a2 Analyze Supernatant (LC-MS/MS) a1->a2 a3 Calculate t½ & CLint a2->a3

Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.

Comparative Data: Library A vs. Library B
Compound IDLibraryHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Classification
A-01A8.5163High Clearance
A-02A55.225Low Clearance
A-03A> 120< 10Very Low Clearance
B-01B33.142Moderate Clearance
B-02B19.870High Clearance
B-03B78.018Low Clearance
VerapamilControl11.0126High Clearance
CarbamazepineControl95.514.5Low Clearance
Cytochrome P450 (CYP) Inhibition

Expertise & Experience: Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and is critical for predicting drug-drug interactions (DDIs).[14][15] Co-administration of a drug that inhibits a specific CYP enzyme can lead to dangerously elevated plasma levels of other drugs cleared by that same enzyme.[16] We screen against a panel of the most clinically relevant isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Experimental Protocol: CYP Inhibition (IC50)
  • Incubation Setup: For each CYP isoform, incubate human liver microsomes with a specific probe substrate (a known drug metabolized selectively by that isoform) and varying concentrations of the test compound (e.g., 0.01 to 100 µM).

  • Pre-incubation: Pre-warm the mixture at 37°C.

  • Reaction Initiation: Start the reaction by adding an NADPH regenerating system.

  • Reaction & Termination: Allow the reaction to proceed for a specific time, then terminate with ice-cold acetonitrile.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition (IC50) of metabolite formation compared to a vehicle control.

Comparative Data: Library A vs. Library B
Compound IDLibraryCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)DDI Risk
A-01A> 508.5> 501.2High (3A4)
A-02A> 50> 5022.145.3Low
A-03A15.62.1> 500.8High (2C9, 3A4)
B-01B> 50> 50> 50> 50Very Low
B-02B41.212.533.09.7Low-Moderate
B-03B> 50> 50> 50> 50Very Low

General Guideline: IC50 < 1 µM is high risk; 1-10 µM is moderate risk; > 10 µM is low risk.

Part 3: Toxicity Profiling

In Vitro Cytotoxicity Assessment

Expertise & Experience: Early identification of cytotoxicity is essential to avoid investing resources in compounds that are likely to fail due to safety concerns.[17] We use a real-time cytotoxicity assay that measures the loss of cell membrane integrity, a key feature of cell death. This provides more granular data than endpoint assays like MTT.[18] We use the HepG2 human hepatoma cell line as it is a standard model for assessing potential hepatotoxicity.

Experimental Protocol: Real-Time Cytotoxicity Assay
  • Cell Plating: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Reagent Preparation: Prepare a solution containing a cell-impermeable DNA dye (e.g., Incucyte® Cytotox Green Dye). This dye is non-fluorescent until it enters a cell with a compromised membrane and binds to the nucleus.[18]

  • Dosing: Add the dye-containing medium along with serial dilutions of the test compounds to the cells. Include a positive control for cytotoxicity (e.g., Staurosporine).

  • Live-Cell Imaging: Place the plate inside a live-cell analysis system (e.g., Incucyte®) that maintains physiological conditions (37°C, 5% CO₂).

  • Image Acquisition & Analysis: Automatically acquire phase-contrast and green fluorescence images every 2-4 hours for 48-72 hours. The system's software counts the number of green (dead) cells over time.

  • CC50 Calculation: The concentration that causes 50% cytotoxicity (CC50) at a specific time point (e.g., 48 hours) is determined from the dose-response curve.

Visualization: Cytotoxicity Assay Principle

Cytotoxicity_Assay cluster_healthy Viable Cell cluster_dying Dying Cell Healthy Intact Membrane Dying Compromised Membrane Nucleus Nucleus Dye Cytotox Dye (Non-fluorescent) Dye->Healthy Cannot Enter Dye->Dying Enters Cell Dye->Nucleus Binds DNA Fluoresces Green

Caption: Principle of a real-time, fluorescence-based cytotoxicity assay.

Comparative Data: Library A vs. Library B
Compound IDLibraryCytotoxicity CC50 (µM) vs. HepG2Therapeutic Index (CC50 / Target IC50)*
A-01A5.6> 100
A-02A> 100> 1000
A-03A1.8< 10 (Concern)
B-01B85.2> 500
B-02B> 100> 1000
B-03B66.7> 500
StaurosporineControl0.05-

*Therapeutic Index is a conceptual calculation here, assuming a target IC50. A larger index is more favorable.

Synthesis & Candidate Selection: An Expert's Perspective

The true power of this profiling lies in synthesizing the multi-parametric data to make informed decisions. Let's analyze our hypothetical libraries.

CompoundLibraryPermeability% Unbound (fu)t½ (min) HLMCYP3A4 IC50 (µM)Cytotoxicity CC50 (µM)Overall Assessment
A-01 AHigh0.5%8.51.25.6High Risk. Good permeability but metabolically unstable, highly protein-bound, and a potent CYP3A4 inhibitor. Shows cytotoxicity.
A-02 ALow15.2%55.245.3> 100Lead Potential. Excellent safety profile (low CYP inhibition, no cytotoxicity) and good stability. The primary liability is low permeability, which is a clear target for medicinal chemistry optimization.
A-03 AHigh1.1%> 1200.81.8High Risk. Very stable and permeable, but significant DDI risk (CYP3A4/2C9) and potent cytotoxicity make it a poor candidate.
B-01 BModerate25.8%33.1> 5085.2Promising Hit. A well-balanced profile. Moderate permeability and stability are acceptable starting points. The exceptionally clean CYP and cytotoxicity profiles are highly attractive.
B-03 BLow45.1%78.0> 5066.7Good Backup. Similar to A-02, the main challenge is low permeability. The high unbound fraction and good stability make it an interesting scaffold for further exploration.

Causality and Decision-Making:

  • The kinase-focused Library A demonstrates a common trade-off: optimization for potency often involves adding lipophilic groups, which can improve permeability (A-01, A-03) but also increase metabolic liability, protein binding, and off-target effects like CYP inhibition and cytotoxicity. Compound A-02 is the standout from this library, as its favorable safety and stability profile provides a solid foundation to specifically address the permeability issue through chemical modification.

  • The scaffold-hopping Library B yielded hits with more balanced, "drug-like" properties from the outset. Compound B-01 represents an excellent starting point for a lead optimization campaign. Its properties are not perfect, but it has no major, intractable liabilities, making the path forward one of refinement rather than rescue.

Conclusion

A comparative, multi-parametric ADME-Tox analysis is indispensable in modern drug discovery. By moving beyond single-point measurements and embracing a holistic view of a compound's properties, we can establish clear structure-activity and structure-property relationships. This allows for the rational design of better molecules and the early termination of flawed candidates. The application of these self-validating in vitro systems provides the critical data needed to select aminopyrimidine-based compounds with the optimal balance of potency, safety, and pharmacokinetics, ultimately increasing the probability of success in the long and arduous path to a new medicine.

References

  • Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • Goudjal, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PMC. Available at: [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]

  • Gul, S., & Gribbon, P. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • Zhang, X., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. PMC. Available at: [Link]

  • King, A. M., & Aaron, C. K. (2015). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PMC. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • Goudjal, A., et al. (2025). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • King, A. M., & Aaron, C. K. (2012). 4-aminopyridine toxicity: a case report and review of the literature. PubMed. Available at: [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Goudjal, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Semantic Scholar. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA Archive. Available at: [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]

  • Berridge, M. V., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Wan, H. (2016). An overall comparison of small molecules and large biologics in ADME testing. ADMET & DMPK. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays Can Improve Compound Safety. Available at: [Link]

  • Protocols.io. (n.d.). CYP450 Enzyme-Inhibition Assay Protocols. Available at: [Link]

  • Johnson, D., & Kunsman, G. (2014). Poisoning with 4-Aminopyridine: Report of Three Cases. ResearchGate. Available at: [Link]

  • Inotiv. (n.d.). Utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Available at: [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Available at: [Link]

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  • Abdel-Maksoud, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]

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  • Riedl, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-(4-Aminopyrimidin-2-yl)propan-2-ol proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and proper disposal of specialized chemical building blocks is just as critical as the synthesis or assay workflows they enable. 2-(4-Aminopyrimidin-2-yl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and proper disposal of specialized chemical building blocks is just as critical as the synthesis or assay workflows they enable. 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) is a nitrogen-rich pyrimidine derivative frequently utilized in drug discovery, particularly in the development of kinase inhibitors.

Because this molecule contains both a reactive primary amine and a tertiary alcohol, it exhibits specific chemical behaviors—such as susceptibility to oxidation and weak basicity—that dictate its hazard profile and disposal requirements. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure regulatory compliance, environmental safety, and laboratory integrity.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is imperative to understand the physicochemical properties of the compound. The hazards associated with 2-(4-Aminopyrimidin-2-yl)propan-2-ol are directly linked to its structure. The pyrimidine ring and amino group can interact with biological targets, leading to irritation, while the overall organic framework requires specific waste segregation to prevent the formation of toxic combustion byproducts (such as nitrogen oxides, NOₓ) during incineration.

Table 1: Chemical Properties & Hazard Profile

Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 1434053-14-1[1]Unique identifier required for EH&S waste tracking and manifesting.
Molecular Formula C7H11N3O[2]Nitrogen-rich heterocyclic; dictates high-temperature incineration to manage NOₓ emissions.
Molecular Weight 153.19 g/mol [2]Used for calculating stoichiometric waste concentrations in solution.
H302 Harmful if swallowed[2]Mandates strict lab hygiene; prohibits eating/drinking in the workspace[3].
H315 / H319 Skin & serious eye irritation[2]Requires mandatory PPE (nitrile gloves, safety goggles, lab coat)[3].
Storage 2-8°C, inert atmosphere[2]Prevents atmospheric oxidation of the primary amine and hygroscopic degradation.

Operational Safety & Handling Protocol

To comply with the[4] and your institution's Chemical Hygiene Plan (CHP), all handling of this compound must follow a strict, self-validating protocol.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Conduct all weighing and transfer operations inside a certified chemical fume hood to mitigate inhalation risks (H335: May cause respiratory irritation)[2].

  • PPE Donning: Equip standard PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves[3]. Causality: Nitrile provides an effective barrier against the compound's skin-irritating properties (H315)[2].

  • Inert Handling: Because the compound is stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C[2], allow the sealed container to reach room temperature before opening. Causality: Opening cold containers introduces atmospheric moisture, which can cause condensation and subsequent degradation of the tertiary alcohol.

  • Self-Validation Checkpoint: After preparing your stock solution (e.g., in DMSO), visually inspect the solution. A clear, precipitate-free liquid confirms complete dissolution and chemical stability before proceeding to your assay.

Step-by-Step Waste Disposal Workflow

Improper disposal of nitrogenous organic compounds can lead to severe environmental contamination. 2-(4-Aminopyrimidin-2-yl)propan-2-ol must never be disposed of down the drain or in general municipal trash[5]. It must be routed to a licensed facility for high-temperature incineration.

Table 2: Waste Segregation Matrix

Waste StreamCompatibilityDisposal Strategy
Non-Halogenated Organic Highly Compatible Primary disposal route. Incineration cleanly breaks down the molecule into N₂, CO₂, and H₂O.
Halogenated Organic Incompatible Avoid mixing. Halogens (e.g., DCM) mixed with nitrogenous rings can form toxic dioxins during suboptimal incineration.
Strong Acids Incompatible Avoid mixing. Can cause exothermic dehydration of the tertiary alcohol or precipitate pyrimidinium salts.

Disposal Methodology:

  • Segregation: Identify the solvent used in your workflow. Route the waste to the Non-Halogenated Organic Waste stream (if dissolved in DMSO, EtOH, or water).

  • Containment: Pour the waste into an approved, chemically compatible secondary containment vessel (typically high-density polyethylene, HDPE)[3].

  • Self-Validation Checkpoint: Before capping the waste carboy, observe the liquid for 30 seconds. Validation: The absence of gas evolution, heat generation, or phase separation confirms that no incompatible cross-reactions (e.g., acid-base neutralization) are occurring.

  • Labeling & Transfer: Apply a standardized GHS hazardous waste label, explicitly listing "2-(4-Aminopyrimidin-2-yl)propan-2-ol" and the solvent composition. Transfer to your Environmental Health & Safety (EH&S) team for high-temperature incineration[5].

WasteWorkflow Start Waste Generation: 2-(4-Aminopyrimidin-2-yl)propan-2-ol Check Solvent Compatibility Check (Halogenated vs. Non-Halogenated) Start->Check NonHalo Non-Halogenated Waste Stream (e.g., DMSO, EtOH, H2O) Check->NonHalo No Halogens Halo Halogenated Waste Stream (e.g., DCM, Chloroform) Check->Halo Contains Halogens Label Apply GHS Label & Secondary Containment NonHalo->Label Halo->Label EHS EH&S Transfer & High-Temp Incineration Label->EHS

Fig 1: Standardized laboratory waste segregation and disposal workflow for 2-(4-Aminopyrimidin-2-yl)propan-2-ol.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent respiratory exposure to dust (if solid) or skin contact (if in solution).

Spill Response Methodology:

  • Assessment: Determine the scale of the spill. For major spills (>50g or >500mL of concentrated solution), evacuate the immediate area and contact EH&S. For minor spills, proceed to step 2.

  • Containment: If solid, gently cover with damp paper towels to prevent aerosolization of the powder. If liquid, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Causality: Sweeping dry powder can aerosolize the compound, exacerbating H335 respiratory hazards[2].

  • Cleanup: Carefully scoop the absorbed material using a non-sparking tool and place it into a designated solid hazardous waste container.

  • Decontamination & Self-Validation: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe.

    • Self-Validation Checkpoint: After the surface dries, swipe the area with a pH indicator strip moistened with distilled water. A neutral pH (6.5-7.5) confirms the complete removal of the weakly basic pyrimidine residue.

SpillResponse Spill Spill Detected (Solid/Solution) Assess Assess Volume & Concentration Spill->Assess Major Major Spill (>50g) Evacuate & Call EH&S Assess->Major High Risk Minor Minor Spill (<50g) Don Appropriate PPE Assess->Minor Low Risk Clean Contain & Absorb (Use Inert Absorbent) Minor->Clean Decon Decontaminate Surface (Soap & Water) Clean->Decon

Fig 2: Emergency spill response decision matrix for pyrimidine derivatives.

References

  • Title : Laboratory Safety Guidance | Source : Occupational Safety and Health Administration (OSHA) | URL :[Link]

  • Title : Lab Safety Guidelines – Environmental Health & Safety Services | Source : Middle Tennessee State University (MTSU) | URL :[Link]

  • Title : Household Hazardous Waste Disposal | Source : Oregon Metro | URL :[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Aminopyrimidin-2-yl)propan-2-ol

As a Senior Application Scientist, I frequently observe laboratories treating novel pyrimidine derivatives with generic, one-size-fits-all safety protocols. When handling highly specific pharmaceutical building blocks li...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating novel pyrimidine derivatives with generic, one-size-fits-all safety protocols. When handling highly specific pharmaceutical building blocks like 2-(4-Aminopyrimidin-2-yl)propan-2-ol , this is a critical operational error.

This compound is a highly valuable scaffold in the synthesis of novel kinase inhibitors, but its unique structural features—a pyrimidine ring, a primary amine, and a tertiary alcohol—dictate highly specific physical behaviors and toxicological risks. This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), handling, and disposal of this specific chemical.

Chemical Hazard Profile & Mechanistic Rationale

To design an effective safety protocol, we must first understand the causality behind the compound's behavior. 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS: 1434053-14-1) has a molecular weight of 153.18 g/mol [1].

The Mechanistic Risk: The primary amine and the hydroxyl group act as strong hydrogen-bond donors and acceptors. In its dry powder form, this creates a highly polar surface area, leading to significant electrostatic charging. This charge makes the powder prone to "jumping" or aerosolizing during weighing. Furthermore, structurally related aminopyrimidines are classified as Category 2 skin and eye irritants, and Category 3 respiratory irritants (STOT SE 3)[2].

When this compound is dissolved in polar aprotic solvents like DMSO (the standard vehicle for in vitro assays), the tertiary alcohol enhances its solubility. However, DMSO acts as a potent penetration enhancer. If a spill occurs, the DMSO will carry the irritating pyrimidine scaffold directly through the stratum corneum, bypassing the skin's natural barrier.

Quantitative Data & Operational Implications
Property / SpecificationValueOperational Implication
CAS Number 1434053-14-1[1]Unique identifier for inventory and waste tracking.
Molecular Formula C7H11N3O[1]High nitrogen/oxygen content dictates high polarity and static risk.
Molecular Weight 153.18 g/mol [1]Low MW increases the risk of aerosolization and inhalation.
GHS Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Mandates strict dermal, ocular, and respiratory barrier protection.

The "Armor" System: PPE Requirements

Do not rely on standard latex gloves or basic safety glasses. The PPE selected below is chosen specifically to counter the physicochemical properties of aminopyrimidine derivatives.

  • Primary Hand Protection (Dry Handling): 4-mil Nitrile gloves. Causality: Nitrile provides superior resistance to incidental contact with nitrogenous organic powders compared to latex.

  • Secondary Hand Protection (Solution Handling): 8-mil Heavy-duty Nitrile or Neoprene over-gloves. Causality: Required only when handling the compound in DMSO to prevent rapid solvent breakthrough.

  • Eye Protection: Tight-fitting chemical splash goggles. Causality: Standard safety glasses have gaps. The electrostatic nature of this powder allows micro-dust to bypass standard lenses, leading to severe Category 2 eye irritation[2].

  • Respiratory Protection: N95 or P100 particulate respirator. Causality: Mandatory if handling >1g outside of a localized exhaust environment due to the STOT SE 3 respiratory irritation risk[2].

Operational Handling & Dissolution Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met. All experimental work involving such pharmaceutical building blocks must be performed in a properly ventilated fume hood[3].

Phase 1: Pre-Weighing & Environmental Control

  • Fume Hood Verification: Clear the Class II chemical fume hood of all unnecessary clutter.

    • Causality: Clutter disrupts laminar airflow, creating turbulent eddies that can pull aerosolized aminopyrimidine dust into the operator's breathing zone[3].

    • Validation Checkpoint: Tape a 2-inch strip of Kimwipe to the bottom of the sash. It must pull steadily inward without fluttering erratically.

  • Static Elimination: Discharge the weigh boat and the compound vial using an anti-static ionizer gun.

    • Causality: Neutralizing the surface charge prevents the powder from aerosolizing due to the hydrogen-bonding networks of the amine/alcohol groups.

    • Validation Checkpoint: A test tap of the spatula should result in the powder falling vertically, with zero lateral adherence to the weigh boat walls.

Phase 2: Dissolution & Transfer 3. In-Situ Solubilization: Instead of transferring the dry powder to a secondary volumetric flask, add the primary solvent (e.g., anhydrous DMSO) directly to the weigh boat inside the hood.

  • Causality: Transferring dry, low-MW powders is the primary cause of yield loss and localized contamination. Dissolving the compound in situ traps the active pharmaceutical ingredient (API) in the liquid phase, instantly neutralizing the inhalation hazard.
  • Validation Checkpoint: The solution must appear optically clear within 60 seconds of gentle aspiration, confirming complete solubilization of the tertiary alcohol moiety.

Spill Management & Disposal Plan

Spill Management: The "Wet-Wipe" Doctrine

  • Dry Powder Spills: NEVER sweep.

    • Causality: Sweeping aerosolizes the API. The STOT SE 3 classification means airborne particles will cause immediate mucosal distress[2].

    • Action: Wet a heavy-duty absorbent pad with 70% ethanol. The tertiary alcohol group makes the compound highly soluble in alcohols. Gently dab the spill to dissolve and lift the powder simultaneously.

  • DMSO Solution Spills:

    • Causality: DMSO is a potent penetration enhancer.

    • Action: Immediately don a second pair of 8-mil nitrile gloves. Absorb the liquid with an inert binder (e.g., vermiculite), then wash the surface with copious amounts of water. DMSO is completely miscible in water, rapidly diluting the penetration risk.

Waste Segregation & Disposal

  • Classification: Segregate as "Hazardous Organic Waste - Nitrogenous".

  • Incompatibility Warning: Do not mix with highly acidic waste streams. Causality: The primary amine and pyrimidine nitrogens are basic and can undergo exothermic protonation if mixed with concentrated acids, potentially leading to container rupture.

Operational Workflow Visualization

G N1 1. Material Receipt (CAS: 1434053-14-1) N2 2. Don PPE (Double Nitrile, N95, Goggles) N1->N2 N3 3. Fume Hood Transfer (Draft Verification) N2->N3 N4 4. Weighing & Dissolution (Static Elimination) N3->N4 N5 Spill Detected? N4->N5 N6 Wet-Wipe Protocol (Aqueous/Ethanol) N5->N6 Yes N7 Proceed to Assay (Target Validation) N5->N7 No N8 Hazardous Waste Segregation N6->N8 N7->N8

Workflow for the safe handling, dissolution, and disposal of 2-(4-Aminopyrimidin-2-yl)propan-2-ol.

References

  • 2-(4-Aminopyrimidin-2-yl)propan-2-ol Product Specifications - Appretech Scientific Limited.[Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - Journal of Chemical Education, ACS Publications. [Link]

Sources

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